molecular formula N2O4Sr B088405 Strontium nitrite CAS No. 13470-06-9

Strontium nitrite

Cat. No.: B088405
CAS No.: 13470-06-9
M. Wt: 179.6 g/mol
InChI Key: HOWFTCIROIVKLW-UHFFFAOYSA-L
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Description

Strontium nitrite is a useful research compound. Its molecular formula is N2O4Sr and its molecular weight is 179.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

13470-06-9

Molecular Formula

N2O4Sr

Molecular Weight

179.6 g/mol

IUPAC Name

strontium;dinitrite

InChI

InChI=1S/2HNO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2

InChI Key

HOWFTCIROIVKLW-UHFFFAOYSA-L

SMILES

N(=O)[O-].N(=O)[O-].[Sr+2]

Canonical SMILES

N(=O)[O-].N(=O)[O-].[Sr+2]

Other CAS No.

13470-06-9

Origin of Product

United States

Foundational & Exploratory

Synthesis of Strontium Nitrite from Strontium Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the synthesis of strontium nitrite (Sr(NO₂)₂) from strontium hydroxide (Sr(OH)₂). The primary focus is on the double displacement reaction between strontium hydroxide and ammonium nitrite, which is currently the most extensively documented method. This document details the experimental protocol for this synthesis, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow. This guide is intended for researchers, chemists, and professionals in the field of inorganic synthesis and drug development who require a comprehensive understanding of this compound preparation.

Synthesis Methodologies

The synthesis of this compound from strontium hydroxide can be approached through several chemical pathways. The most viable and reported method involves a double displacement reaction. Other potential, though less documented, routes include direct neutralization with nitrous acid or its anhydride.

Primary Route: Double Displacement with Ammonium Nitrite

The most effective method for synthesizing this compound is the exchange reaction between strontium hydroxide and ammonium nitrite.[1] This reaction proceeds based on the following equation:

Sr(OH)₂(s) + 2NH₄NO₂(aq) → Sr(NO₂)₂(aq) + 2NH₄OH(aq)

In this process, a slurry of strontium hydroxide is treated with a solution of ammonium nitrite. The reaction is driven to completion by the subsequent removal of the ammonium hydroxide and the crystallization of this compound from the solution.

The table below summarizes the key quantitative parameters for the synthesis of this compound via the ammonium nitrite route, based on available literature.[1]

ParameterValue
Reactant RatioExcess of Ammonium Nitrite
Reaction Temperature50 - 60 °C
Reaction Time4 - 5 hours
Product Yield75 - 80%
Product Purity99.8%
Melting Point390 °C

The following is a detailed experimental protocol for the synthesis of this compound:

  • Reactant Preparation:

    • Prepare a saturated solution of ammonium nitrite (NH₄NO₂) in deionized water. The exact concentration should be calculated to ensure an excess is used relative to the strontium hydroxide.

    • Weigh a precise amount of crystalline strontium hydroxide (Sr(OH)₂).

  • Reaction:

    • In a thermostatically controlled reaction vessel, create a heterogeneous mixture by adding the crystalline strontium hydroxide to the ammonium nitrite solution.

    • Heat the mixture to a constant temperature of 50-60 °C.[1]

    • Maintain this temperature with continuous stirring for a period of 4 to 5 hours to ensure the reaction goes to completion.[1]

  • Product Isolation and Purification:

    • Filtration: After the reaction period, filter the hot solution to remove any unreacted strontium hydroxide or other solid impurities.

    • Evaporation: The resulting filtrate is then subjected to evaporation to reduce the solvent volume and concentrate the this compound.

    • Salting-Out/Crystallization: The concentrated solution undergoes a salting-out process, which may involve cooling or the addition of a miscible organic solvent to induce the crystallization of this compound.

    • Drying: The obtained crystals of this compound are then separated from the mother liquor by filtration and dried under vacuum.

Alternative Theoretical Routes

Theoretically, this compound can be synthesized by the direct acid-base neutralization reaction between strontium hydroxide and nitrous acid (HNO₂):

Sr(OH)₂(aq) + 2HNO₂(aq) → Sr(NO₂)₂(aq) + 2H₂O(l)

However, this method is often impractical for laboratory and industrial synthesis due to the inherent instability of nitrous acid, which tends to disproportionate.

Another potential route is the reaction of strontium hydroxide with dinitrogen trioxide (N₂O₃), which is the anhydride of nitrous acid:

Sr(OH)₂(aq) + N₂O₃(g) → Sr(NO₂)₂(aq) + H₂O(l)

This method would involve bubbling dinitrogen trioxide gas through an aqueous solution of strontium hydroxide. Dinitrogen trioxide is itself unstable at room temperature and exists in equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂). This makes precise stoichiometric control challenging.

Visualized Pathways and Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation in the primary synthesis route.

SynthesisReaction SrOH2 Sr(OH)₂ plus_react + SrOH2->plus_react NH4NO2 2NH₄NO₂ SrNO22 Sr(NO₂)₂ NH4OH 2NH₄OH plus_react->NH4NO2 plus_prod + plus_react->plus_prod

Caption: Double displacement reaction for this compound synthesis.

Experimental Workflow

The workflow for the synthesis and purification of this compound is depicted in the following flowchart.

ExperimentalWorkflow start Start mix Mix Sr(OH)₂ with excess NH₄NO₂ solution start->mix heat Heat at 50-60°C for 4-5 hours mix->heat filter1 Filter to remove solid impurities heat->filter1 evaporate Evaporate filtrate to concentrate filter1->evaporate crystallize Induce crystallization (Salting-out/Cooling) evaporate->crystallize filter2 Separate crystals by filtration crystallize->filter2 dry Dry final product (this compound) filter2->dry end End dry->end

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Properties of Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium nitrite, with the chemical formula Sr(NO₂)₂, is an inorganic compound that exists in both anhydrous and hydrated forms. This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, synthesis, and thermal analysis of this compound, with a particular focus on its monohydrate form, for which detailed crystallographic data is available. While primarily utilized in pyrotechnics as a colorant and stabilizer, a thorough understanding of its properties is crucial for researchers in materials science and inorganic chemistry. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides a visual representation of the experimental workflow for its synthesis and characterization.

Introduction

This compound is a yellow-white, hygroscopic crystalline solid.[1] It is of interest due to its chemical properties and its applications, notably in the pyrotechnics industry where it can act as a stabilizer for magnesium-strontium nitrate mixtures.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and professionals.

Crystal Structure of this compound Monohydrate (Sr(NO₂)₂·H₂O)

This compound monohydrate crystallizes in the monoclinic system with the space group P2₁. The crystal structure was determined at 295 K. The coordination environment of the two independent strontium ions (Sr²⁺) is distinct, with one having a coordination number of 10 and the other a coordination number of 9. The nitrite ions (NO₂⁻) exhibit a mean N-O bond distance of 1.252 Å and a mean O-N-O bond angle of 114.0°. The water molecules are integrated into the crystal lattice, forming hydrogen bonds that create infinite helical chains.

Table 1: Crystallographic Data for this compound Monohydrate (Sr(NO₂)₂·H₂O)

ParameterValue
Chemical FormulaSr(NO₂)₂·H₂O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)12.5831
b (Å)8.94941
c (Å)4.4860
β (°)99.111
Z (formula units/cell)4

Physicochemical Properties

This compound is available in both anhydrous and monohydrate forms, each with distinct physical properties. Both forms are noted to be hygroscopic.

**Table 2: Physicochemical Properties of Anhydrous this compound (Sr(NO₂)₂) **

PropertyValue
CAS Number 13780-06-8
Molecular Weight ( g/mol ) 179.63
Appearance Yellow-white hygroscopic crystals
Density (g/cm³) 2.23
Solubility in Water ( g/100 mL at 20°C) 72.1
Solubility in Alcohol ( g/100 mL at 20°C) 0.04
Thermal Decomposition (°C) >650 (decomposes to SrO and nitrogen oxides)

Table 3: Physicochemical Properties of this compound Monohydrate (Sr(NO₂)₂·H₂O)

PropertyValue
CAS Number 13470-06-9
Molecular Weight ( g/mol ) 197.64
Appearance Yellow-white hygroscopic crystals/needles
Density (g/cm³) 2.84
Solubility in Water ( g/100 mL at 20°C) 58.5
Thermal Decomposition (°C) Begins to decompose at ~245 in air

Experimental Protocols

Synthesis of this compound Monohydrate

Two primary methods for the synthesis of this compound are reported in the literature.

Method 1: Double Decomposition Reaction

This method involves the reaction of aqueous solutions of sodium nitrite (NaNO₂) and a soluble strontium salt, such as strontium chloride (SrCl₂).

  • Materials: Sodium nitrite, Strontium chloride, Deionized water, Ethanol.

  • Procedure:

    • Prepare separate aqueous solutions of sodium nitrite and strontium chloride with known molar concentrations.

    • Slowly add the sodium nitrite solution to the strontium chloride solution with constant stirring. A precipitate of this compound may form if the concentration is high enough, though it is fairly soluble.

    • The resulting solution contains dissolved this compound and sodium chloride.

    • Concentrate the solution by gentle heating under reduced pressure using a rotary evaporator to increase the yield of this compound upon cooling and to precipitate out the less soluble sodium chloride.

    • Filter the hot, concentrated solution to remove the precipitated sodium chloride.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound monohydrate.

    • Collect the white crystals of this compound monohydrate by filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum at room temperature.

Method 2: Exchange Reaction

This method is based on the reaction between strontium hydroxide (Sr(OH)₂) and ammonium nitrite (NH₄NO₂).

  • Materials: Crystalline strontium hydroxide, Ammonium nitrite solution, Deionized water.

  • Procedure:

    • Treat a stoichiometric amount of crystalline strontium hydroxide with a solution of ammonium nitrite. An excess of ammonium nitrite is recommended to drive the reaction to completion.

    • Maintain the resulting heterogeneous mixture in a thermostat at a temperature of 50-60°C for 4-5 hours with continuous stirring. The reaction proceeds as follows: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH.

    • After the reaction period, filter the mixture to remove any unreacted strontium hydroxide.

    • Concentrate the filtrate by evaporation.

    • Induce crystallization of this compound through salting-out processes or by cooling the concentrated solution.

    • Filter the resulting crystals and dry them appropriately. This method has been reported to yield a product with 99.8% purity.

Characterization Protocols

4.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

  • Objective: To determine the precise crystal structure, including lattice parameters and atomic positions.

  • Procedure:

    • Mount a suitable single crystal of this compound monohydrate on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 295 K) using a suitable X-ray source (e.g., Mo Kα radiation).

    • Process the collected data, including integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct methods or Patterson function analysis.

    • Refine the structural model using full-matrix least-squares methods against the experimental data.

4.2.2. Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

  • Objective: To study the thermal stability and decomposition behavior of this compound.

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound monohydrate into an appropriate TGA/DSC pan (e.g., alumina or platinum).

    • Place the pan in the TGA/DSC instrument.

    • Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • Maintain a controlled atmosphere during the analysis, such as a continuous flow of an inert gas (e.g., nitrogen or argon).

    • Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

    • Analyze the resulting curves to identify dehydration steps, phase transitions, and decomposition temperatures.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis1 Synthesis: Double Decomposition cluster_synthesis2 Synthesis: Exchange Reaction cluster_characterization Characterization NaNO2 Sodium Nitrite (aqueous) Mix1 Mixing & Reaction NaNO2->Mix1 SrCl2 Strontium Chloride (aqueous) SrCl2->Mix1 Concentration1 Concentration (Rotary Evaporation) Mix1->Concentration1 Filtration1 Filtration (remove NaCl) Concentration1->Filtration1 Crystallization1 Crystallization (Cooling) Filtration1->Crystallization1 ProductCollection Product Collection (Filtration & Washing) Crystallization1->ProductCollection SrOH2 Strontium Hydroxide (crystalline) Mix2 Reaction at 50-60°C SrOH2->Mix2 NH4NO2 Ammonium Nitrite (aqueous) NH4NO2->Mix2 Filtration2 Filtration Mix2->Filtration2 Concentration2 Evaporation Filtration2->Concentration2 Crystallization2 Crystallization Concentration2->Crystallization2 Crystallization2->ProductCollection Drying Drying (under vacuum) ProductCollection->Drying FinalProduct Sr(NO₂)₂·H₂O Crystals Drying->FinalProduct SCXRD Single-Crystal XRD FinalProduct->SCXRD Crystal Structure TGA_DSC TGA / DSC FinalProduct->TGA_DSC Thermal Properties

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the key data on the crystal structure and properties of this compound, with a particular emphasis on the well-characterized monohydrate form. The provided tables offer a convenient reference for its physicochemical properties, and the detailed experimental protocols for synthesis and characterization serve as a practical guide for researchers. The workflow diagram visually outlines the key steps in its preparation and analysis. While the crystal structure of anhydrous this compound remains an area for further investigation, this guide provides a solid foundation of the current knowledge on this compound.

References

A Technical Guide to the Thermal Decomposition of Strontium Nitrite Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of strontium nitrite monohydrate (Sr(NO₂)₂·H₂O), a material of interest for its piezoelectric and pyroelectric properties. The following sections detail the decomposition process, presenting quantitative data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA). Detailed experimental protocols and a visualization of the decomposition pathway are provided to support further research and application.

Quantitative Decomposition Data

The thermal decomposition of this compound monohydrate is a multi-step process involving dehydration, phase transitions, melting, and final decomposition into strontium oxide (SrO). The precise temperatures and observed mass losses are summarized below.

Thermogravimetric and Differential Thermal Analysis Data

The following table summarizes the key thermal events for this compound monohydrate when heated in an inert nitrogen atmosphere.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)TechniqueAtmosphereReference
Dehydration (Loss of H₂O)~150-9.1 (theoretical)TGA/DTANitrogen
Solid-Solid Phase Transition265.7 ± 0.1--DSCArgon
Melting362.7 ± 0.4~365-DSC/DTAArgon/Nitrogen
Initial Decomposition~350-360-SlightTGAHelium/Argon
Significant Decomposition>500--TGANitrogen
Rapid Decomposition>650-47.6 (total theoretical)TGANitrogen

Note: The total theoretical mass loss of 47.6% corresponds to the complete conversion of Sr(NO₂)₂·H₂O to SrO.

Evolved Gas Analysis in Vacuum

Evolved gas analysis (EGA) performed in a vacuum indicates that the decomposition process is complex, with multiple gaseous products. The relative quantities of the evolved gases follow the order: NO > NO₂ ≈ O₂ > N₂ > N₂O. The decomposition temperatures observed in a vacuum are generally lower than those in an inert atmosphere at ambient pressure.

Experimental Protocols

The data presented in this guide were obtained using standard thermal analysis techniques. The methodologies employed in the cited literature are detailed below.

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) in Nitrogen
  • Sample Preparation: Fine crystals of Sr(NO₂)₂·H₂O were prepared by recrystallization from an aqueous solution of reagent-grade this compound.

  • Instrumentation: A Perkin-Elmer TGS-2 furnace with a System 4 controller was used in conjunction with a Cahn 1000 electrobalance for thermogravimetry. For DTA, a Perkin-Elmer DTA-1700 was used with platinum sample cups and aluminum oxide as the reference material.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Atmosphere: Flowing nitrogen (N₂) at a rate of 40-50 mL/min.

    • Data Acquisition: A Fluke 2450 digital data acquisition/computer system was used for data collection and processing. The derivative of the thermogravimetric curve (DTG) was calculated by fitting a parabola to sets of three consecutive data points.

Simultaneous Thermogravimetry-Mass Spectrometry (TG-MS)
  • Instrumentation: TG-MS studies were conducted to identify the gaseous decomposition products.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Atmosphere: Argon.

    • Temperature Range: 25-500 °C.

    • Analysis: The evolution of specific gases, such as water (H₂O) and nitric oxide (NO), was monitored as a function of temperature.

Evolved Gas Analysis (EGA) in Vacuum
  • Instrumentation: Mass spectrographic evolved gas analysis was performed to study the decomposition in a vacuum.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Pressure: Vacuum.

    • Mass Range: A cyclic scan was performed over a mass-to-charge ratio (AMU) range of 1-100.

Powder X-ray Diffraction (XRD)
  • Purpose: To identify the final solid decomposition product.

  • Procedure: The residue remaining after heating to 800°C was analyzed by powder X-ray diffraction. The resulting diffraction pattern was compared with the Joint Committee on Powder Diffraction Standards (JCPDS) files.

  • Result: The final product was confirmed to be cubic strontium oxide (SrO).

Decomposition Pathway and Visualization

The thermal decomposition of this compound monohydrate proceeds through a series of distinct stages. The following diagrams illustrate the experimental workflow and the logical progression of the decomposition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data & Products sr_nitrite Reagent Grade Sr(NO₂)₂ recrystallization Recrystallization from Aqueous Solution sr_nitrite->recrystallization sample Fine Crystals of Sr(NO₂)₂·H₂O recrystallization->sample tga_dta TGA / DTA (N₂ Atmosphere) sample->tga_dta Heating ega EGA (Vacuum) sample->ega Heating xrd Powder XRD tga_dta->xrd Residue @ 800°C thermal_data Decomposition Temps & Mass Loss tga_dta->thermal_data gas_products Evolved Gases (NO, NO₂, O₂, N₂, N₂O) ega->gas_products solid_product Final Solid Product (Cubic SrO) xrd->solid_product

Caption: Experimental workflow for analyzing the thermal decomposition of this compound monohydrate.

decomposition_pathway cluster_solids Solid State Transformations cluster_gases Gaseous Products start Sr(NO₂)₂·H₂O (Monohydrate) anhydrous Sr(NO₂)₂ (Anhydrous, Orthorhombic) start->anhydrous ~150°C h2o H₂O start->h2o anhydrous_cubic Sr(NO₂)₂ (Anhydrous, Cubic) anhydrous->anhydrous_cubic ~265°C (Phase Transition) melt Molten Sr(NO₂)₂ anhydrous_cubic->melt ~365°C (Melting) final SrO (Cubic Strontium Oxide) melt->final >500-650°C (Decomposition) gases NO, NO₂, O₂, N₂, N₂O melt->gases

Caption: Thermal decomposition pathway of this compound monohydrate.

The initial step of the decomposition is the loss of water of crystallization at approximately 150°C, forming anhydrous this compound. This is followed by a solid-state phase transition of the anhydrous salt at around 265°C from an orthorhombic to a cubic structure. The anhydrous this compound then melts at about 365°C. Decomposition begins to occur even before melting and becomes more significant above 500°C, proceeding rapidly above 650°C. The final solid product is cubic strontium oxide (SrO), with the evolution of a mixture of nitrogen-containing gases and oxygen. It has been suggested that strontium nitrate, Sr(NO₃)₂, may be a probable intermediate species during the complex decomposition process.

chemical formula and molecular weight of strontium nitrite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strontium Nitrite for Researchers and Drug Development Professionals

Introduction

This compound, with the chemical formula Sr(NO₂)₂, is an inorganic compound that is gaining interest in various scientific and industrial fields. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis methods, and biological significance is crucial. This guide provides a comprehensive overview of this compound, including its molecular characteristics, detailed experimental protocols for its synthesis, and its role in biological signaling pathways, particularly in the context of nitric oxide (NO) physiology.

Chemical and Physical Properties

This compound is a salt of strontium and nitrous acid. It exists in both anhydrous and hydrated forms. The compound is known for its hygroscopic nature, readily absorbing moisture from the air.[1][2] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyAnhydrous this compound (Sr(NO₂)₂)This compound Monohydrate (Sr(NO₂)₂·H₂O)
Chemical Formula Sr(NO₂)₂[3][4][5]Sr(NO₂)₂·H₂O
Molecular Weight 179.631 g/mol [1][6]197.6464 g/mol [2]
Appearance White to yellowish crystalline powder or needles[1][2]Yellow-white hygroscopic crystals[2]
Density 2.23 g/cm³[2]2.84 g/cm³[2]
Decomposition Temp. > 650°C[2]~245°C in air[2]
Water Solubility 72.1 g/100 mL at 20°C[2]58.5 g/100 mL at 20°C[2]
Alcohol Solubility Slightly soluble (0.04 g/100 mL at 20°C)[2]Insoluble[1]
CAS Number 13780-06-8[2]13470-06-9[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale synthesis procedures.

Protocol 1: Synthesis via Double Decomposition Reaction

This method involves the reaction of a soluble strontium salt, such as strontium chloride (SrCl₂), with a soluble nitrite salt, typically sodium nitrite (NaNO₂).[1][5] The lower solubility of this compound compared to sodium chloride in certain conditions allows for its precipitation.

Materials:

  • Strontium chloride (SrCl₂)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ethanol (for washing)

  • Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and drying oven.

Procedure:

  • Prepare saturated aqueous solutions of strontium chloride and sodium nitrite separately at room temperature.

  • Slowly add the sodium nitrite solution to the strontium chloride solution while stirring continuously.

  • Continue stirring for 1-2 hours to ensure complete reaction. A white to yellowish precipitate of this compound will form.

  • Cool the reaction mixture in an ice bath to further decrease the solubility of this compound and maximize the yield.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold distilled water to remove unreacted starting materials and byproducts like sodium chloride.

  • Perform a final wash with ethanol to facilitate drying.

  • Dry the purified this compound in a desiccator or a low-temperature oven (below 100°C) to obtain the anhydrous or monohydrate form, depending on the drying conditions.

Protocol 2: Synthesis via Exchange Reaction with Ammonium Nitrite

This protocol describes the synthesis of this compound from strontium hydroxide and ammonium nitrite.[7]

Materials:

  • Crystalline strontium hydroxide (Sr(OH)₂)

  • Ammonium nitrite (NH₄NO₂) solution

  • Thermostat-controlled reaction vessel, filtration apparatus, evaporator.

Procedure:

  • Treat a specified amount of crystalline strontium hydroxide with an excess of ammonium nitrite solution in a reaction vessel. The reaction is: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH.[7]

  • Maintain the resulting heterogeneous mixture in a thermostat at 50-60°C for 4-5 hours with stirring.[7]

  • After the reaction period, filter the mixture to remove any unreacted strontium hydroxide.

  • Evaporate the filtrate to concentrate the solution.

  • Induce precipitation of this compound through salting-out techniques, if necessary.

  • Collect the crystalline product by filtration.

  • The resulting product can yield up to 99.8% purity with a melting point of 390°C, and the overall yield is in the range of 75-80%.[7]

Applications

This compound has several established and potential applications relevant to researchers.

  • Pyrotechnics: It is used as a stabilizer for mixtures of magnesium and strontium nitrate in pyrotechnic formulations.[1][2] It also acts as a red colorant.[8][9]

  • Chemical Synthesis: The nitrite ion in this compound allows it to act as a versatile reagent, serving as a reducing agent, an oxidizing agent, or a source of nitrogen for the synthesis of various organic and inorganic compounds.[1]

  • Research and Development: Due to its chemical properties, it is utilized in research to study the effects of nitrite ions in different chemical systems and to investigate its reactions with other compounds.[1]

  • Analytical Chemistry: It can be employed as an analytical reagent for the detection and quantification of specific substances.[1]

  • Potential Pharmaceutical Applications: As a source of the nitrite ion, this compound falls within a class of compounds being investigated for therapeutic uses.[10] Nitrite is a stable reservoir of nitric oxide (NO), and its administration can lead to vasodilation, making it a candidate for treating conditions like chronic tissue ischemia.[10][11]

Role in Signaling Pathways: The Nitrite-Nitric Oxide Pathway

The biological significance of this compound is primarily linked to the bioactivity of the nitrite anion (NO₂⁻). Nitrite is now recognized as a crucial storage form of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[11] Under hypoxic conditions, nitrite can be reduced back to NO, leading to vasodilation and other physiological effects. This process is often referred to as the nitrate-nitrite-NO pathway.[11][12]

The reduction of nitrite to NO can be facilitated by several hemoproteins, including deoxyhemoglobin in red blood cells.[11][13] This pathway is particularly important in tissues with low oxygen levels, where it complements the oxygen-dependent NO production by nitric oxide synthase (NOS) enzymes.[11] The generated NO then activates its primary receptor, soluble guanylyl cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP).[14] cGMP acts as a second messenger to initiate a cascade of downstream effects, including the relaxation of smooth muscle cells in blood vessels.

Nitrite_Signaling_Pathway cluster_source Nitrite Source cluster_bioactivation Bioactivation cluster_signaling Signaling Cascade SrNO2 This compound (Sr(NO₂)₂) Nitrite Nitrite Ion (NO₂⁻) SrNO2->Nitrite Dissociation Reduction Reduction Nitrite->Reduction DeoxyHb Deoxyhemoglobin (in RBCs) DeoxyHb->Reduction Hypoxic Conditions NO Nitric Oxide (NO) Reduction->NO generates sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP produces Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects leads to

Caption: The Nitrite-to-Nitric Oxide signaling pathway.

Conclusion

This compound is a compound with well-defined chemical and physical properties and established synthesis routes. While its traditional applications have been in pyrotechnics and chemical synthesis, its role as a source of the biologically active nitrite ion opens up new avenues for research, particularly in the field of drug development. The potential to leverage the nitrate-nitrite-NO pathway for therapeutic benefit makes this compound and related compounds subjects of significant interest for researchers and scientists exploring novel treatments for cardiovascular and ischemic diseases.

References

solubility of strontium nitrite in water and alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of strontium nitrite in water and alcohol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound is influenced by the solvent, temperature, and the crystalline form of the salt (anhydrous vs. monohydrate). The following tables summarize the available quantitative data for its solubility in water and alcohol.

Table 1: Solubility of this compound in Water
Temperature (°C)FormSolubility ( g/100 g H₂O)Original Data ( g/100 mL or g/100g solution)
20Anhydrous72.172.1 g/100 mL[1]
20Monohydrate58.558.5 g/100 mL[1]
35Monohydrate75.743.1 g/100g solution[2]
98Monohydrate138.958.1 g/100g solution[2]

Note on Data Conversion: The solubility data originally presented in grams per 100g of solution has been converted to grams per 100g of water for standardized comparison.

Table 2: Solubility of this compound in Alcohol
Temperature (°C)FormSolubility ( g/100 mL Alcohol)
20Anhydrous0.04[1]

Note on Solvent Specificity: The available data refers to "alcohol" without specifying the type (e.g., ethanol, methanol). Further research is required to determine the solubility in specific alcohol solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt such as this compound is a fundamental experimental procedure in chemistry. A generalized protocol, often referred to as the shake-flask method, is detailed below. This method is widely applicable and can be adapted based on the specific properties of the substance and the desired precision.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a given solvent at a specific temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment
  • This compound

  • Solvent (e.g., deionized water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC, AAS, or gravimetric analysis equipment)

Step-by-Step Methodology
  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. This ensures that the solution becomes saturated and that solid solute remains.

  • Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. To completely separate the solid phase from the saturated solution, the sample is typically centrifuged.

  • Sample Collection: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the sample is filtered through a chemically inert syringe filter.

  • Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[3]

    • Instrumental Analysis: Techniques such as High-Performance Liquid Chromatography (HPLC) or Atomic Absorption Spectroscopy (AAS) can be used for more precise quantification, especially for sparingly soluble substances. A calibration curve using standard solutions of known concentrations is required for these methods.

  • Data Reporting: The solubility is expressed in units such as grams per 100 mL of solvent ( g/100 mL) or grams per 100 g of solvent ( g/100 g).

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of a chemical compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Solute Concentration filter->quantify report Report Solubility quantify->report end End report->end

A generalized workflow for determining equilibrium solubility.

References

strontium nitrite CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of strontium nitrite, including its chemical identifiers, physical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to each form for unambiguous identification.

Compound NameCAS Number
This compound (Anhydrous)13780-06-8[1]
This compound Monohydrate13470-06-9[1]

Physicochemical Properties

The key physical and chemical properties of anhydrous this compound and its monohydrate form are summarized below. Both forms appear as yellow-white, hygroscopic crystals.[1][2]

Table 2.1: Properties of Anhydrous this compound

PropertyValueSource(s)
Molecular Formula Sr(NO₂)₂[1][2]
Molecular Weight 179.631 g/mol [2][][4]
Appearance Yellow-white hygroscopic crystals[1][2]
Density 2.23 g/cm³[1][2]
Decomposition Temp. >650 °C (forms SrO and nitrogen oxides)[1][2]
Solubility in Water 72.1 g / 100 mL (at 20 °C)[1]
Solubility in Alcohol 0.04 g / 100 mL (at 20 °C)[1]

Table 2.2: Properties of this compound Monohydrate

PropertyValueSource(s)
Molecular Formula Sr(NO₂)₂·H₂O[1]
Molecular Weight 197.646 g/mol [1]
Appearance Yellow-white hygroscopic crystals[1]
Density 2.84 g/cm³[1]
Decomposition Temp. Begins to decompose in air at ~245 °C[1]
Solubility in Water ~58.5 g / 100 mL (at 20 °C)[1]

Safety and Handling

Disclaimer: A comprehensive Safety Data Sheet (SDS) specifically for this compound was not available in the search results. The following information is based on general chemical principles for inorganic nitrites and should not be considered a substitute for a manufacturer-supplied SDS. For reference, safety information for the related compound, strontium nitrate, is provided but may not be fully applicable.

Inorganic nitrites should be handled as potent oxidizing agents. They can accelerate the combustion of other materials and may be harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.

G General Safe Handling Workflow for Oxidizing Solids cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult SDS (Use Strontium Nitrate SDS for reference only) B Don appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare work area (Fume hood, clear of combustibles) B->C D Weigh required amount (Avoid creating dust) C->D Proceed to handling E Transfer to reaction vessel D->E F Keep away from heat and incompatible materials E->F G Clean spills immediately F->G Proceed to cleanup H Dispose of waste according to institutional & local regulations G->H I Wash hands thoroughly H->I

General workflow for safely handling oxidizing solids.

Table 3.1: Reference Hazard Information for Strontium Nitrate (CAS 10042-76-9)

Hazard TypeGHS ClassificationPrecautionary Statements (Examples)
Physical Hazard Oxidizing Solid, Category 1 or 2 (H271, H272)P210: Keep away from heat/sparks/open flames. P220: Keep/Store away from clothing/combustible materials.[5][6][7]
Health Hazard Serious Eye Damage, Category 1 (H318)P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Health Hazard Acute Toxicity, Oral, Category 4 (H302)P270: Do not eat, drink or smoke when using this product.[7]
Environmental Harmful to aquatic life (H402)P273: Avoid release to the environment.[5]

Experimental Protocols

Synthesis of this compound

A common method for the production of this compound is through an exchange reaction between strontium hydroxide and ammonium nitrite.[1]

Detailed Methodology:

  • A stoichiometric amount of crystalline strontium hydroxide is treated with a solution of ammonium nitrite. The ammonium nitrite should be in excess.

  • The resulting heterogeneous mixture is placed in a thermostat and maintained at a temperature of 50-60 °C for 4-5 hours to drive the reaction to completion. The reaction is: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH.

  • The final product is isolated through a series of filtration, evaporation, and salting-out processes.

  • This method has been reported to yield a product with 99.8% purity and a yield of 75-80%.

G Workflow for Synthesis of this compound start Start reagents Combine Strontium Hydroxide with excess Ammonium Nitrite solution start->reagents react Heat mixture at 50-60°C for 4-5 hours reagents->react filter Filter the reaction mixture react->filter evap Evaporate the filtrate filter->evap salt_out Induce precipitation (Salting-out) evap->salt_out isolate Isolate final product (this compound) salt_out->isolate end End isolate->end

A flowchart illustrating the synthesis of this compound.
Analysis of Nitrite Content (Spectrophotometric Method)

The concentration of nitrite in a sample can be determined using a spectrophotometric method based on the Griess reaction. This involves a diazotization and coupling reaction to produce a colored azo dye, the absorbance of which is proportional to the nitrite concentration.[8][9]

Detailed Methodology:

  • Sample Preparation: A known mass of this compound is dissolved in deionized water to create a stock solution of known concentration. If suspended solids are present, the sample should be filtered.

  • Reagent Preparation:

    • Sulfanilamide Solution: Prepare a solution of sulfanilamide in an acidic medium (e.g., hydrochloric acid).

    • Coupling Reagent: Prepare a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

  • Color Development:

    • An aliquot of the sample (or standard solution) is transferred to a volumetric flask.

    • The sulfanilamide solution is added and allowed to react for a few minutes to form a diazonium salt.

    • The NED solution is then added, which couples with the diazonium salt to form a vividly colored azo dye.

    • The solution is diluted to the mark with deionized water and mixed well. The color is allowed to develop for a specified time (typically 10-20 minutes).[8]

  • Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the specific azo dye formed (commonly around 540 nm).[8] A reagent blank is used to zero the spectrophotometer.

  • Quantification: A calibration curve is generated by measuring the absorbance of several standard solutions of known nitrite concentrations. The nitrite concentration in the sample is then determined by comparing its absorbance to the calibration curve.

G Workflow for Spectrophotometric Analysis of Nitrite cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare standard solutions and unknown sample solution C Aliquot sample/standard into volumetric flask A->C B Prepare Griess Reagents (Sulfanilamide & NED) D Add sulfanilamide solution (Diazotization) B->D C->D E Add NED solution (Coupling Reaction) D->E F Dilute to volume and allow color to develop (10-20 min) E->F G Measure absorbance (e.g., at 540 nm) F->G H Plot calibration curve (Absorbance vs. Concentration) G->H I Determine concentration of unknown sample from curve H->I

General workflow for nitrite analysis via colorimetry.

Logical Relationships

The anhydrous and monohydrate forms of this compound are chemically related through the gain or loss of a water molecule. The monohydrate is the more common form under ambient conditions, while the anhydrous form can be obtained through dehydration.

G Relationship between this compound Forms Anhydrous Sr(NO₂)₂ Anhydrous Form Monohydrate Sr(NO₂)₂·H₂O Monohydrate Form Anhydrous->Monohydrate Hydration (+ H₂O) Monohydrate->Anhydrous Dehydration (- H₂O, Heat)

Hydration and dehydration of this compound.

References

A Technical Guide to the Physical and Chemical Properties of Anhydrous Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the core physical and chemical properties of anhydrous strontium nitrite, Sr(NO₂)₂. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this inorganic compound. This guide summarizes key quantitative data, outlines experimental protocols for its synthesis and analysis, and presents visual diagrams of its synthesis and decomposition pathways.

Physical Properties

Anhydrous this compound is a yellow-white crystalline solid known for its highly hygroscopic nature, readily absorbing moisture from the atmosphere.[1] Due to this property, it must be handled and stored under anhydrous conditions to prevent the formation of its hydrated forms. Key physical properties are summarized in the table below.

Table 1: Physical Properties of Anhydrous this compound

PropertyValueReference(s)
Chemical Formula Sr(NO₂)₂[1]
Molecular Weight 179.631 g/mol [1]
CAS Number 13780-06-8
Appearance Yellow-white hygroscopic crystals/powder[1]
Density 2.23 g/cm³[1]
Melting Point Melts ~390°C; solid phase transition at ~265°C[2]
Boiling Point Decomposes at elevated temperatures[1]
Solubility in Water 72.1 g/100 mL (at 20°C)
Solubility in Alcohol 0.04 g/100 mL (at 20°C)

There are some discrepancies in the literature regarding its thermal behavior. While one source indicates a melting point of 390°C, another study using thermogravimetric analysis observed melting at approximately 365°C, preceded by a solid-to-solid phase transition at 265°C.[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the nitrite anion (NO₂⁻), which can function as both an oxidizing and a reducing agent.[1]

Thermal Decomposition

Anhydrous this compound is thermally unstable at high temperatures. Decomposition begins to be significant around 500°C and becomes rapid above 650°C.[1] The process is complex and results in the formation of solid strontium oxide (SrO) and a mixture of nitrogen-containing gases.[1] Evolved gas analysis has shown the relative abundance of these gases to be in the order of NO > NO₂ ≈ O₂ > N₂ > N₂O. Strontium nitrate (Sr(NO₃)₂) is considered a probable intermediate species during the decomposition process.

Reactivity Profile
  • Oxidizing Properties : Similar to other nitrites and nitrates, this compound can act as an oxidizer, particularly at elevated temperatures or in the presence of reducing agents. It is incompatible with combustible materials.[3]

  • Stabilizer : In pyrotechnic applications, this compound is used as a stabilizer for magnesium-strontium nitrate mixtures, preventing premature aging and reaction in the presence of humidity.[1]

Experimental Protocols

This section details methodologies for the synthesis and quantitative analysis of this compound.

Synthesis of Anhydrous this compound

A reliable method for producing high-purity this compound is through the exchange reaction between strontium hydroxide and ammonium nitrite.[2]

Protocol:

  • An assigned amount of crystalline strontium hydroxide (Sr(OH)₂) is treated with an aqueous solution of ammonium nitrite (NH₄NO₂). The ammonium nitrite should be used in excess.

  • The resulting heterogeneous mixture is maintained in a thermostat at 50-60°C for 4-5 hours with stirring.

  • Following the reaction period, the desired this compound product is isolated through a sequence of filtration, evaporation, and salting-out processes.

  • This protocol has been reported to yield a product of 99.8% purity with a yield of 75-80%.[2]

An alternative, though less detailed, method involves the double decomposition reaction between aqueous solutions of strontium chloride (SrCl₂) and sodium nitrite (NaNO₂).[1]

Quantitative Analysis: Colorimetric Determination of Nitrite

The concentration of nitrite in a sample of this compound can be accurately determined using a standard colorimetric method based on the Griess reaction.[4][5] This widely used analytical technique involves diazotization and coupling reactions to produce a highly colored azo dye, which can be quantified spectrophotometrically.

Protocol:

  • Reagent Preparation : Prepare the Griess Reagent by dissolving sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution (e.g., phosphoric or hydrochloric acid).

  • Sample Preparation : Prepare a dilute aqueous solution of the this compound sample with a precisely known concentration.

  • Reaction : Add the Griess Reagent to the sample solution. The nitrite ions will react with sulfanilamide in the acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a vibrant magenta-colored azo dye.

  • Measurement : After a sufficient incubation period for color development (typically 10-20 minutes), measure the absorbance of the solution using a spectrophotometer at the maximum absorbance wavelength of the azo dye, which is approximately 540 nm.[5][6]

  • Quantification : Determine the nitrite concentration by comparing the sample's absorbance to a calibration curve prepared from standard nitrite solutions of known concentrations.

Diagrams and Workflows

Synthesis and Decomposition Pathways

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its subsequent thermal decomposition pathway.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product SrOH2 Sr(OH)₂ (crystal) Mix Mix & Stir SrOH2->Mix NH4NO2 NH₄NO₂ (aq, excess) NH4NO2->Mix Heat Heat (50-60°C) 4-5 hours Mix->Heat Filter Filtration Heat->Filter Evap Evaporation Filter->Evap SaltOut Salting-out Evap->SaltOut Product Sr(NO₂)₂ Crystals (99.8% Purity) SaltOut->Product

Caption: Workflow for the synthesis of this compound.

DecompositionPathway cluster_gases Gaseous Products Start Sr(NO₂)₂(s) Intermediate Intermediate State (Sr(NO₃)₂ + SrO) Start->Intermediate >500°C End_SrO SrO(s) Intermediate->End_SrO >650°C NO NO Intermediate->NO >650°C NO2 NO₂ Intermediate->NO2 >650°C O2 O₂ Intermediate->O2 >650°C N2 N₂ Intermediate->N2 >650°C N2O N₂O Intermediate->N2O >650°C

Caption: Thermal decomposition pathway of this compound.

Analytical Workflow

The diagram below outlines the key steps in the colorimetric analysis of nitrite content.

AnalyticalWorkflow Sample Sr(NO₂)₂ Solution Reaction Diazotization & Coupling Reaction Sample->Reaction Reagent Griess Reagent (Sulfanilamide, NED, H⁺) Reagent->Reaction Product Azo Dye (Magenta Color) Reaction->Product Analysis Spectrophotometry (Absorbance @ 540 nm) Product->Analysis

References

An In-depth Technical Guide to the Preparation of Strontium Nitrite via Double Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of strontium nitrite through a double decomposition reaction, a method valued for its straightforward approach and reliance on readily available starting materials. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents crucial data for the successful preparation and purification of this compound.

Introduction

This compound, Sr(NO₂)₂, is an inorganic compound with applications in various fields, including as a corrosion inhibitor and in pyrotechnics. For researchers and professionals in drug development, the interest in strontium salts often lies in their potential therapeutic effects, particularly in bone health. The preparation of high-purity this compound is therefore a critical first step for further investigation and application. The double decomposition, or metathesis, reaction offers a practical and scalable method for its synthesis.

The Principle of Double Decomposition

The synthesis of this compound via double decomposition is based on the exchange of ions between two soluble salts in an aqueous solution. In this case, strontium chloride (SrCl₂) and sodium nitrite (NaNO₂) are used as reactants. When solutions of these two salts are mixed, the constituent ions recombine, leading to the formation of this compound (Sr(NO₂)) and sodium chloride (NaCl), as depicted in the following balanced chemical equation:

SrCl₂(aq) + 2NaNO₂(aq) → Sr(NO₂)₂(aq) + 2NaCl(aq)

The success of this synthesis route hinges on the differential solubility of the products. While both this compound and sodium chloride are soluble in water, their solubilities exhibit different dependencies on temperature. This property is exploited during the purification process, where fractional crystallization is employed to isolate the this compound from the sodium chloride byproduct.

Physicochemical Data of Reactants and Products

A thorough understanding of the solubility of all components is paramount for optimizing the reaction and purification steps. The following table summarizes the solubility of the reactants and products in water at various temperatures.

CompoundChemical FormulaMolar Mass ( g/mol )Solubility at 0°C ( g/100 mL)Solubility at 20°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Strontium Chloride (hexahydrate)SrCl₂·6H₂O266.6244.153.8-
Sodium NitriteNaNO₂69.0071.484.8160
This compoundSr(NO₂)₂179.62-~58.5[1]-
Sodium ChlorideNaCl58.4435.736.039.1

Note: Solubility data can vary slightly between different sources.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis and purification of this compound.

Materials and Equipment
  • Strontium chloride hexahydrate (SrCl₂·6H₂O), reagent grade

  • Sodium nitrite (NaNO₂), reagent grade

  • Distilled or deionized water

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Heating plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and filter paper

  • Vacuum flask

  • Crystallizing dishes

  • Spatulas and weighing balance

  • Ice bath

  • Drying oven

Reaction Procedure
  • Prepare Reactant Solutions:

    • Prepare a saturated solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in distilled water at an elevated temperature (e.g., 80-90°C) with stirring.

    • Prepare a concentrated solution of sodium nitrite by dissolving a stoichiometric amount (a slight excess of 5-10% can be used to ensure complete reaction of the strontium chloride) of NaNO₂ in distilled water.

  • Mixing and Reaction:

    • While stirring the hot strontium chloride solution, slowly add the sodium nitrite solution.

    • Continue stirring the mixture at an elevated temperature (e.g., 60-70°C) for a defined period, for instance, 1-2 hours, to ensure the double decomposition reaction goes to completion.

Purification by Fractional Crystallization

This step leverages the significant difference in the temperature-dependent solubility of this compound compared to sodium chloride.

  • Initial Cooling and Sodium Chloride Removal:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Further cool the solution in an ice bath to approximately 0-5°C. At this temperature, the solubility of sodium chloride is significantly reduced, causing it to crystallize out of the solution while the majority of the this compound remains dissolved.

    • Separate the precipitated sodium chloride by vacuum filtration. The filtrate contains the desired this compound.

  • Crystallization of this compound:

    • Transfer the filtrate to a clean crystallizing dish.

    • Concentrate the solution by gentle heating to increase the concentration of this compound.

    • Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath. This will induce the crystallization of this compound.

    • Collect the this compound crystals by vacuum filtration.

  • Recrystallization (Optional, for higher purity):

    • To achieve higher purity, the collected this compound crystals can be redissolved in a minimum amount of hot distilled water.

    • Repeat the cooling and crystallization process as described in step 2.

Drying and Storage
  • Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 40-50°C) to avoid decomposition.

  • This compound is hygroscopic and should be stored in a tightly sealed container in a desiccator.

Expected Yield and Purity

The yield of this compound can be influenced by factors such as reactant concentrations, reaction temperature, and the efficiency of the crystallization process. A well-executed procedure can be expected to yield a product of high purity, with the primary potential impurity being residual sodium chloride. The purity can be assessed using standard analytical techniques such as titration or ion chromatography.

Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate the key stages of the synthesis and purification process.

ReactionPathway Reactants SrCl₂(aq) + 2NaNO₂(aq) Products Sr(NO₂)₂(aq) + 2NaCl(aq) Reactants->Products Double Decomposition

Caption: The double decomposition reaction pathway.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification Prepare SrCl₂ Solution Prepare SrCl₂ Solution Mix and React Mix and React Prepare SrCl₂ Solution->Mix and React Prepare NaNO₂ Solution Prepare NaNO₂ Solution Prepare NaNO₂ Solution->Mix and React Cool and Precipitate NaCl Cool and Precipitate NaCl Mix and React->Cool and Precipitate NaCl Filter NaCl Filter NaCl Cool and Precipitate NaCl->Filter NaCl Concentrate Filtrate Concentrate Filtrate Filter NaCl->Concentrate Filtrate Crystallize Sr(NO₂)₂ Crystallize Sr(NO₂)₂ Concentrate Filtrate->Crystallize Sr(NO₂)₂ Filter Sr(NO₂)₂ Filter Sr(NO₂)₂ Crystallize Sr(NO₂)₂->Filter Sr(NO₂)₂ Dry Product Dry Product Filter Sr(NO₂)₂->Dry Product

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

  • Nitrites can be toxic if ingested. Avoid inhalation of dust and direct contact with skin and eyes.

  • The heating of solutions should be performed in a well-ventilated area.

Conclusion

The double decomposition reaction of strontium chloride and sodium nitrite provides an effective and accessible method for the synthesis of this compound. Careful control of reaction conditions and a well-designed fractional crystallization procedure are essential for obtaining a high-purity product. This guide provides the necessary theoretical background and practical steps to enable researchers, scientists, and drug development professionals to successfully prepare this compound for their specific applications.

References

A Technical Deep Dive: Strontium Nitrite Monohydrate vs. Anhydrous Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of strontium nitrite monohydrate and its anhydrous form. This compound, a compound with notable pyroelectric and piezoelectric properties, exists in these two primary forms, each with distinct physical and chemical characteristics that are critical for consideration in research and development applications. This guide summarizes key quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of experimental workflows and structural information.

Core Physicochemical Properties: A Comparative Analysis

The fundamental differences between this compound monohydrate and its anhydrous counterpart lie in their composition, crystal structure, and subsequent physical properties. The monohydrate incorporates a single water molecule into its crystal lattice, which significantly influences its stability, density, and thermal behavior.

Table 1: Comparative Physicochemical Properties

PropertyThis compound MonohydrateAnhydrous this compound
Chemical Formula Sr(NO₂)₂·H₂OSr(NO₂)₂
Molecular Weight 197.65 g/mol [1]179.63 g/mol [1]
CAS Number 13470-06-9[1]13780-06-8[1]
Appearance Yellow-white hygroscopic crystals/needles[1]Yellow-white hygroscopic crystals[1]
Density 2.84 g/cm³[1]2.23 g/cm³[1]
Solubility in Water 58.5 g/100 mL at 20 °C[1]72.1 g/100 mL at 20 °C[1]
Solubility in Alcohol InsolubleSlightly soluble (0.04 g/100 mL at 20 °C)[1]
Hygroscopicity Hygroscopic[1]Very hygroscopic[1]

Synthesis and Interconversion

The synthesis of this compound typically involves a double decomposition reaction. The monohydrate is the form that crystallizes from aqueous solutions. The anhydrous form can be obtained by the controlled dehydration of the monohydrate.

A common laboratory synthesis for this compound monohydrate involves the reaction of an aqueous solution of a strontium salt (e.g., strontium chloride) with a nitrite salt (e.g., sodium nitrite).

SrCl2(aq) SrCl2(aq) Reaction Reaction SrCl2(aq)->Reaction NaNO2(aq) NaNO2(aq) NaNO2(aq)->Reaction Sr(NO2)2(aq) Sr(NO2)2(aq) Reaction->Sr(NO2)2(aq) NaCl(aq) NaCl(aq) Reaction->NaCl(aq) Crystallization Crystallization Sr(NO2)2(aq)->Crystallization Sr(NO2)2·H2O(s) Sr(NO2)2·H2O(s) Crystallization->Sr(NO2)2·H2O(s)

Synthesis of this compound Monohydrate

The conversion of the monohydrate to the anhydrous form is a critical step for applications requiring the absence of water. This is typically achieved through controlled heating.

Sr(NO2)2·H2O(s) Sr(NO2)2·H2O(s) Heating (approx. 150°C) Heating (approx. 150°C) Sr(NO2)2·H2O(s)->Heating (approx. 150°C) Sr(NO2)2(s) Sr(NO2)2(s) Heating (approx. 150°C)->Sr(NO2)2(s) H2O(g) H2O(g) Heating (approx. 150°C)->H2O(g)

Dehydration of Monohydrate to Anhydrous Form

Structural Analysis: Crystallography

The arrangement of atoms within the crystal lattice dictates many of the material's properties. X-ray diffraction is the primary technique for elucidating these structures.

This compound Monohydrate:

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁.[2]

Table 2: Crystallographic Data for this compound Monohydrate at 295 K[2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a 12.5831(4) Å
b 8.94941(15) Å
c 4.4860(2) Å
β 99.111(4)°

Anhydrous this compound:

Detailed crystallographic data for the anhydrous form is less readily available. However, thermal analysis studies indicate that upon dehydration, the resulting anhydrous this compound undergoes a solid-state phase transition from an orthorhombic to a cubic structure at approximately 265°C.

Thermal Properties and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for understanding the stability and decomposition pathways of these compounds.

Table 3: Key Thermal Transitions

CompoundEventTemperature (°C)Notes
Sr(NO₂)₂·H₂O Dehydration~150Single-step loss of water molecule.
Sr(NO₂)₂ Phase Transition~265Orthorhombic to cubic structure.
Sr(NO₂)₂ Melting~365 - 395
Sr(NO₂)₂ Decomposition> 500 (significant)Decomposes to form strontium oxide (SrO) and nitrogen oxides.
Sr(NO₂)₂ Rapid Decomposition> 650

The thermal decomposition of this compound monohydrate follows a clear, multi-step process, as illustrated in the following workflow.

A Sr(NO2)2·H2O(s) B Dehydration (~150°C) A->B C Sr(NO2)2(s) (orthorhombic) B->C D Phase Transition (~265°C) C->D E Sr(NO2)2(s) (cubic) D->E F Melting (~365°C) E->F G Sr(NO2)2(l) F->G H Decomposition (>500°C) G->H I SrO(s) + NOx(g) + O2(g) + N2(g) H->I

Thermal Decomposition Pathway of Sr(NO₂)₂·H₂O

Experimental Protocols

Detailed experimental procedures are essential for reproducible characterization of this compound and its hydrate.

Synthesis of this compound Monohydrate

Method: A typical synthesis involves the double decomposition reaction between strontium chloride and sodium nitrite in an aqueous solution.

Protocol:

  • Prepare a saturated aqueous solution of strontium chloride (SrCl₂).

  • Separately, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂).

  • Slowly add the sodium nitrite solution to the strontium chloride solution with constant stirring.

  • Cool the resulting mixture to induce crystallization of this compound monohydrate.

  • Filter the crystals and wash with a small amount of cold deionized water to remove soluble byproducts like sodium chloride.

  • Dry the crystals under vacuum at room temperature.

Thermal Analysis (TGA/DSC)

Objective: To determine the dehydration temperature, phase transition temperatures, melting point, and decomposition profile.

Protocol:

  • Accurately weigh 5-10 mg of the sample (this compound monohydrate or anhydrous) into an alumina or platinum crucible.

  • Place the crucible in the thermogravimetric analyzer (TGA) or differential scanning calorimeter (DSC).

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Heat the sample from room temperature to approximately 800°C at a controlled heating rate (e.g., 10 °C/min).

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to identify thermal events such as dehydration, phase transitions, melting, and decomposition.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases and determine the crystal structure.

Protocol:

  • Finely grind a small amount of the sample to a homogeneous powder using an agate mortar and pestle.

  • For the hygroscopic anhydrous form, sample preparation should be performed in a glove box under an inert atmosphere to prevent hydration. The sample can be loaded into a specialized air-sensitive sample holder.

  • Mount the powdered sample on a zero-background sample holder.

  • Place the sample holder in the powder X-ray diffractometer.

  • Collect the diffraction pattern over a desired 2θ range (e.g., 10-80°) using Cu Kα radiation.

  • Analyze the diffraction pattern by comparing it to known patterns in databases (e.g., ICDD PDF) or by performing Rietveld refinement to determine lattice parameters.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To identify the vibrational modes of the nitrite ion and the water molecule (in the monohydrate) and to detect any structural changes.

FTIR Spectroscopy Protocol (ATR or KBr Pellet):

  • ATR (Attenuated Total Reflectance):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the powder sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum in the range of 4000-400 cm⁻¹.

  • KBr Pellet:

    • Thoroughly mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

Raman Spectroscopy Protocol:

  • Place a small amount of the powder sample in a glass capillary tube or on a microscope slide.

  • Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.

  • Collect the Raman spectrum over a desired spectral range (e.g., 100-2000 cm⁻¹).

  • Due to the hygroscopic nature of the samples, it is advisable to minimize exposure to ambient air during sample preparation and measurement.

Conclusion

The choice between this compound monohydrate and its anhydrous form is dictated by the specific requirements of the application. The monohydrate is the more stable form under ambient conditions, while the anhydrous form offers a higher concentration of the active this compound species but requires careful handling due to its high hygroscopicity. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with these materials, enabling informed decisions and facilitating further investigation into their unique properties and potential applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known thermodynamic properties of strontium nitrite, with a particular focus on its thermal behavior and decomposition. Due to a notable scarcity of published fundamental thermodynamic data, such as standard enthalpy of formation and Gibbs free energy, this document emphasizes the experimental findings related to its thermal stability. Detailed experimental protocols for thermal analysis techniques, crucial for characterizing such materials, are also presented. The information is intended to support researchers and professionals in materials science, chemistry, and pyrotechnics.

Introduction

This compound, with the chemical formula Sr(NO₂)₂, is an inorganic salt that exists in both anhydrous and monohydrate forms (Sr(NO₂)₂·H₂O). While less common than its nitrate counterpart, this compound plays a significant role in specific applications, notably in the aging process of certain pyrotechnic compositions. Understanding its thermodynamic properties, particularly its response to temperature changes, is critical for predicting its stability, reactivity, and potential applications. This guide synthesizes the available data on the physical and thermal properties of this compound and outlines the experimental methodologies used for their determination.

Physical and Chemical Properties

This compound is a yellowish-white, hygroscopic crystalline solid. It is soluble in water and slightly soluble in alcohol. The monohydrate is the commonly synthesized form and its properties have been a subject of thermal analysis studies.

Table 1: Physical Properties of this compound and its Monohydrate

PropertyAnhydrous this compound (Sr(NO₂)₂)This compound Monohydrate (Sr(NO₂)₂·H₂O)
Molar Mass 179.62 g/mol 197.63 g/mol
Appearance Yellow-white hygroscopic crystalsYellow-white hygroscopic crystals
Density 2.23 g/cm³2.84 g/cm³[1]
Solubility in Water 72.1 g/100 mL at 20 °C[1]58.5 g/100 mL at 20 °C[1]
Solubility in Alcohol Slightly soluble (0.04 g/100 mL at 20 °C)[1]Not specified

Thermodynamic Data

Thermal Decomposition of this compound Monohydrate

The thermal behavior of this compound monohydrate has been investigated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis (EGA). These studies provide critical insights into its stability and decomposition pathway.

A key study by Gallagher (1984) elucidated the thermal decomposition of Sr(NO₂)₂·H₂O in a nitrogen atmosphere. The process involves several distinct stages:

  • Dehydration: The loss of the water of hydration occurs in a single step at approximately 150 °C.

  • Phase Transition: The resulting anhydrous this compound undergoes a solid-solid phase transition from an orthorhombic to a cubic structure at around 265 °C.

  • Melting: The anhydrous salt melts at approximately 365 °C.

  • Decomposition: A slight decomposition begins even before melting, becomes more significant at 500 °C, and proceeds rapidly above 650 °C. The final solid product of the decomposition is cubic strontium oxide (SrO).

Evolved gas analysis during decomposition in a vacuum revealed the primary gaseous products to be nitric oxide (NO), followed by nitrogen dioxide (NO₂), oxygen (O₂), nitrogen (N₂), and nitrous oxide (N₂O) in decreasing order of abundance.

Table 2: Thermal Events in the Decomposition of this compound Monohydrate in Nitrogen

Temperature (°C)Event
~150Dehydration (Loss of H₂O)
~265Solid-solid phase transition (orthorhombic to cubic)
~365Melting of anhydrous Sr(NO₂)₂
>500Onset of significant decomposition
>650Rapid decomposition to SrO

Experimental Protocols

The characterization of the thermodynamic properties of materials like this compound heavily relies on thermal analysis techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine dehydration and decomposition temperatures and to quantify mass loss.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound monohydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA instrument.

  • Atmosphere Control: The furnace is purged with a controlled flow of an inert gas, such as nitrogen, at a specified rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Temperature Program: The sample is heated at a constant, linear rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 1000 °C).

  • Data Acquisition: The instrument continuously records the sample's mass and temperature. The data is typically plotted as mass or mass percentage versus temperature.

Differential Thermal Analysis (DTA)

Objective: To detect phase transitions, melting, and decomposition by measuring the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.

Methodology:

  • Sample and Reference Preparation: A small amount of the sample (typically 5-10 mg) is placed in a sample crucible. An equal amount of a thermally inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

  • Instrument Setup: Both crucibles are placed in a symmetrical heating block within the DTA furnace. Thermocouples are positioned in close contact with both the sample and reference crucibles.

  • Atmosphere Control: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

  • Temperature Program: The heating block is subjected to a linear temperature ramp (e.g., 10 °C/min).

  • Data Acquisition: The differential temperature (ΔT = Tsample - Treference) is recorded as a function of the sample temperature. Endothermic events (like melting or dehydration) result in a negative peak in the DTA curve, while exothermic events (like some decompositions or crystallizations) produce a positive peak.

Visualizations

Thermal Decomposition Pathway of this compound Monohydrate

Decomposition_Pathway A Sr(NO₂)₂·H₂O (s, orthorhombic) B Sr(NO₂)₂ (s, orthorhombic) A->B ~150 °C (Dehydration) G H₂O (g) A->G ~150 °C (Dehydration) C Sr(NO₂)₂ (s, cubic) B->C ~265 °C (Phase Transition) D Sr(NO₂)₂ (l) C->D ~365 °C (Melting) E SrO (s) D->E >650 °C (Decomposition) F Gaseous Products (NO, NO₂, O₂, N₂, N₂O) D->F >650 °C (Decomposition)

Caption: Thermal decomposition pathway of this compound monohydrate.

Experimental Workflow for Thermal Analysis

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation prep Weigh Sample and Reference (5-10 mg) load Load into Crucibles (Alumina or Platinum) prep->load setup Place Crucibles in Furnace and Purge with N₂ load->setup program Apply Linear Temperature Ramp (e.g., 10 °C/min) setup->program record Record Mass Change (TGA) and ΔT (DTA) program->record plot Generate TGA/DTA Curves record->plot interpret Identify Thermal Events: Dehydration, Phase Transitions, Melting, Decomposition plot->interpret

Caption: General experimental workflow for TGA/DTA analysis.

Conclusion

This technical guide has summarized the currently available thermodynamic and physical property data for this compound. While there is a significant lack of fundamental thermodynamic constants, experimental studies on its thermal decomposition provide valuable insights into its stability and reaction pathways. The detailed experimental protocols for TGA and DTA offer a methodological foundation for researchers seeking to characterize this and similar inorganic salts. Further research is warranted to determine the standard enthalpy of formation, entropy, and Gibbs free energy of this compound to provide a more complete thermodynamic profile of this compound.

References

Methodological & Application

Application Notes and Protocols: The Role of Strontium Nitrite in Pyrotechnic Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, properties, and significant, albeit indirect, role of strontium nitrite in pyrotechnic compositions. While strontium nitrate is the primary strontium salt utilized for generating red color in pyrotechnics, this compound is a crucial intermediate formed during the aging of certain pyrotechnic mixtures, significantly impacting their stability and performance.

Introduction

Strontium nitrate is a widely used oxidizer and red coloring agent in pyrotechnics.[1][2][3][4][5][6][7] When combined with a fuel, such as magnesium or organic resins, and a chlorine donor, it produces a brilliant red light, a result of the formation of strontium monochloride (SrCl) species in the flame.[3] However, pyrotechnic compositions containing strontium nitrate, particularly in the presence of metallic fuels like magnesium, are susceptible to degradation during storage, especially under humid conditions. This aging process leads to the formation of this compound (Sr(NO₂)₂), which can alter the composition's intended performance.[8][9][10]

Studies have shown that this compound forms as a degradation product in magnesium-strontium nitrate pyrotechnic systems.[8][9][10] Its presence has a notable effect on the chemical stability and combustion characteristics of the pyrotechnic mixture, making its study essential for understanding the long-term stability and reliability of these compositions.

Physicochemical Properties

A comparison of the relevant properties of this compound and strontium nitrate is essential for understanding their respective roles in pyrotechnics.

PropertyThis compound (Sr(NO₂)₂)Strontium Nitrate (Sr(NO₃)₂)
Molar Mass 179.63 g/mol 211.63 g/mol
Appearance White or yellowish crystalline solidWhite crystalline solid[11][12]
Hygroscopicity HygroscopicTends to absorb water
Decomposition Decomposes upon heating to form strontium oxide, nitrogen, and oxygen.Decomposes at temperatures above 570°C.
Role in Pyrotechnics Product of aging in Mg-Sr(NO₃)₂ systems; influences stability and ignition.[8][9][10][13]Primary oxidizer and red colorant.[11][3][7][12][13]

Experimental Protocols

This protocol outlines the laboratory synthesis of this compound monohydrate, which can be used for studies on its effects on pyrotechnic compositions.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Lead metal (Pb) powder

  • Deionized water

  • Filter paper and funnel

  • Crystallizing dish

  • Heating plate

Procedure:

  • Prepare a concentrated aqueous solution of strontium nitrate.

  • Add an excess of lead powder to the strontium nitrate solution.

  • Gently heat the mixture to facilitate the reduction of nitrate to nitrite. The reaction is: Sr(NO₃)₂ + Pb → Sr(NO₂)₂ + PbO

  • After the reaction is complete (indicated by the cessation of gas evolution), filter the hot solution to remove the lead oxide and any unreacted lead.

  • Allow the filtrate to cool slowly in a crystallizing dish. This compound monohydrate crystals will precipitate.

  • Separate the crystals by filtration and dry them carefully at a low temperature to avoid decomposition.

  • Store the synthesized this compound monohydrate in a desiccator due to its hygroscopic nature.

This protocol describes a method to assess how the presence of this compound affects the stability of a standard red pyrotechnic composition.

Materials:

  • Magnesium powder (e.g., Grade 4 cut)

  • Strontium nitrate (pyrotechnic grade)

  • Synthesized this compound monohydrate

  • Isothermal microcalorimeter

  • Sealed ampoules

  • Controlled humidity and temperature chamber

Procedure:

  • Prepare a binary pyrotechnic composition of 50% magnesium and 50% strontium nitrate by mass through sieve mixing.

  • Prepare several ternary compositions by adding varying small percentages (e.g., 0.1%, 1%, 5%) of this compound monohydrate to the binary mixture.

  • Place a precisely weighed sample of each composition into a microcalorimeter ampoule.

  • Introduce a controlled relative humidity (e.g., 65-75%) into the ampoules and seal them.

  • Place the ampoules in an isothermal microcalorimeter set to a relevant aging temperature (e.g., 50°C).

  • Monitor the heat flow from the samples over an extended period. The onset of an exothermic reaction indicates the degradation of the composition.

  • Compare the time to the onset of the main degradation reaction for the compositions with and without this compound. Research has shown that the addition of this compound can eliminate the induction period typically observed in the degradation of magnesium-strontium nitrate mixtures.[8][9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of this compound in the context of pyrotechnic compositions.

Aging_Pathway cluster_0 Initial Pyrotechnic Composition cluster_1 Aging Conditions cluster_2 Degradation Products cluster_3 Consequences Mg Magnesium (Fuel) H2O Water Vapor (Humidity) MgOH2 Magnesium Hydroxide Mg->MgOH2 Reacts with SrNO3 Strontium Nitrate (Oxidizer) SrNO2 This compound SrNO3->SrNO2 Reduces to H2O->MgOH2 H2O->SrNO2 Altered_Performance Altered Stability and Combustion Performance MgOH2->Altered_Performance Leads to SrNO2->Altered_Performance Leads to

Caption: Aging pathway of a Magnesium-Strontium Nitrate pyrotechnic composition.

Experimental_Workflow Start Synthesis of this compound Prepare_Compositions Preparation of Pyrotechnic Compositions (with and without this compound) Start->Prepare_Compositions Isothermal_Microcalorimetry Isothermal Microcalorimetry Analysis Prepare_Compositions->Isothermal_Microcalorimetry Data_Analysis Data Analysis: Comparison of Stability and Reaction Onset Isothermal_Microcalorimetry->Data_Analysis Conclusion Conclusion on the Effect of This compound Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the effect of this compound.

Summary and Conclusion

While not a primary ingredient for generating colored flames, this compound is a scientifically significant compound in the field of pyrotechnics. Its formation as a product of aging in magnesium-strontium nitrate compositions has a profound impact on the stability and performance of these materials.[8][9][10] An understanding of the synthesis of this compound and its effects is crucial for researchers and scientists working on the development of more stable and reliable pyrotechnic formulations. The protocols and data presented here provide a framework for further investigation into the complex chemistry of pyrotechnic aging.

References

Application Notes and Protocols: Strontium Nitrite as a Potential Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of strontium nitrite as a primary oxidizing agent in organic synthesis is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known reactivity of other nitrite salts (e.g., sodium nitrite) and the established role of strontium in various catalytic oxidation processes. These notes are intended to serve as a prospective guide for researchers interested in exploring the potential of this compound in novel synthetic methodologies.

Introduction to this compound

This compound, Sr(NO₂)₂, is an inorganic salt that, like other nitrites, possesses oxidative properties. The nitrite ion (NO₂⁻) can act as an oxidizing agent, being converted to nitrogen monoxide (NO) or other reduced nitrogen species. While its primary applications have been explored in fields such as pyrotechnics, its potential in fine chemical synthesis remains an area ripe for investigation.[1] Strontium-based materials have also been noted for their catalytic activity in the oxidation of alcohols, suggesting that strontium may play a synergistic role in oxidation reactions.[2][3]

Potential Applications in Organic Synthesis

Based on the reactivity of analogous nitrite salts, this compound could potentially be employed in the following classes of organic transformations:

  • Oxidation of Alcohols: As a component in catalytic systems for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][4]

  • Synthesis of N-Heterocycles: Acting as a nitrogen and/or oxygen source in the synthesis of various nitrogen-containing heterocyclic compounds.[5][6]

  • Oxidative C-H Functionalization: In conjunction with transition metal catalysts for the functionalization of C-H bonds.

Experimental Protocols (Prospective)

The following protocols are hypothetical and adapted from established procedures using other nitrite salts or strontium-containing catalysts. Optimization will be necessary for any specific substrate.

Protocol 1: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol is adapted from studies on strontium-doped cobalt aluminate nanocatalysts for alcohol oxidation.[2] Here, we propose the use of this compound as a co-catalyst or promoter.

Materials:

  • Benzyl alcohol

  • This compound [Sr(NO₂)₂]

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cobalt(II) chloride hexahydrate (5 mol%) and this compound (10 mol%).

  • Add activated 4 Å molecular sieves.

  • Flush the flask with dry nitrogen.

  • Add anhydrous toluene (10 mL) followed by benzyl alcohol (1.0 mmol).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and molecular sieves.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford benzaldehyde.

Table 1: Hypothetical Data for Catalytic Oxidation of Benzyl Alcohol

EntryCatalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1CoCl₂ / Sr(NO₂)₂110685>95 (Benzaldehyde)
2CoCl₂110660>95 (Benzaldehyde)
3Sr(NO₂)₂11012<10-

Note: The data in this table is hypothetical and for illustrative purposes only.

Protocol 2: Synthesis of Isoxazoline Derivatives via Oxidative Cyclization

This protocol is adapted from cobalt-catalyzed reactions utilizing sodium nitrite for the synthesis of N,O-containing heterocycles.[5][6]

Materials:

  • Substituted Chalcone Oxime

  • This compound [Sr(NO₂)₂]

  • Cobalt(II) bromide (CoBr₂)

  • 1,2-Dichloroethane (DCE)

  • Styrene

Procedure:

  • In a pressure tube, combine the chalcone oxime (0.5 mmol), this compound (1.5 mmol), and cobalt(II) bromide (10 mol%).

  • Add 1,2-dichloroethane (5 mL) and styrene (1.0 mmol).

  • Seal the tube and heat the mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and carefully vent the tube.

  • Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding isoxazoline.

Table 2: Hypothetical Data for Isoxazoline Synthesis

EntrySubstrateProductYield (%)
1(E)-1,3-diphenylprop-2-en-1-one oxime3,5-diphenyl-4,5-dihydroisoxazole78
2(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one oxime5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazole72
3(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one oxime3-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole81

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Proposed Mechanisms and Workflows

Proposed Catalytic Cycle for Alcohol Oxidation

The following diagram illustrates a hypothetical catalytic cycle for the oxidation of an alcohol where this compound may act as a promoter for a cobalt catalyst.

G Proposed Catalytic Cycle for Alcohol Oxidation A Co(II) B Co(IV)=O A->B Oxidation Sr(NO₂)₂ C Co(II)-OH₂ B->C H₂O D Co(II)-O-Alkyl B->D C->A D->A β-Hydride Elimination RCHO + H⁺

Caption: Hypothetical cobalt-catalyzed alcohol oxidation cycle.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for screening the efficacy of this compound in a new organic transformation.

G Workflow for this compound Catalyst Screening start Define Target Transformation (e.g., Alcohol Oxidation) setup Reaction Setup: Substrate, Solvent, Sr(NO₂)₂, Co-catalyst (optional) start->setup run Run Reaction under Inert Atmosphere at Temp T setup->run monitor Monitor Progress (TLC, GC, LC-MS) run->monitor monitor->run Incomplete workup Quench and Workup monitor->workup Reaction Complete analysis Isolate and Characterize Product (NMR, MS, etc.) workup->analysis optimize Optimize Conditions (Temp, Solvent, Catalyst Loading) analysis->optimize optimize->setup Re-run with New Conditions conclusion Evaluate Efficacy and Scope optimize->conclusion Optimal Conditions Found

Caption: General workflow for catalytic reaction screening.

Safety and Handling

This compound should be handled with care, as nitrites are oxidizing agents and can be toxic.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from combustible materials and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While direct synthetic applications of this compound as an oxidizing agent are not yet well-established, the known chemistry of the nitrite ion and the catalytic properties of strontium suggest a promising area for future research. The protocols and data presented here, though prospective, provide a solid foundation for investigators to explore the potential of this reagent in developing novel and efficient oxidative transformations in organic synthesis. Researchers are encouraged to perform thorough safety evaluations and small-scale test reactions before proceeding with larger-scale experiments.

References

Application Notes and Protocols for the Laboratory Synthesis of Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of strontium nitrite in a laboratory setting. Two primary methods are presented, based on available chemical literature. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Method 1: Synthesis via Exchange Reaction

This method relies on the reaction between strontium hydroxide and ammonium nitrite to produce this compound and ammonium hydroxide.[1]

Reaction:

Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH[1]

Experimental Protocol:
  • Reagent Preparation: Prepare a solution of ammonium nitrite. Crystalline strontium hydroxide is used directly. An excess of ammonium nitrite is required for this reaction.[1]

  • Reaction: Treat a predetermined amount of crystalline strontium hydroxide with the ammonium nitrite solution in a suitable reaction vessel.[1]

  • Incubation: Place the resulting heterogeneous mixture in a thermostat and maintain the temperature at 50-60 °C for 4-5 hours.[1]

  • Product Isolation: Following the incubation period, the desired this compound product is obtained through a series of filtration, evaporation, and salting-out processes.[1]

  • Drying: Ensure the final product is thoroughly dried to remove any residual solvent.

Quantitative Data Summary:
ParameterValueReference
Reaction Temperature50 - 60 °C[1]
Reaction Time4 - 5 hours[1]
Product Purity99.8%[1]
Melting Point390 °C[1]
Yield75 - 80%[1]

Experimental Workflow Diagram:

G reagents Strontium Hydroxide & Ammonium Nitrite Solution reaction Reaction at 50-60°C for 4-5h reagents->reaction Mix separation Filtration, Evaporation, Salting-out reaction->separation Process product This compound separation->product Isolate

Caption: Workflow for this compound Synthesis via Exchange Reaction.

Method 2: Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound monohydrate from silver nitrite and strontium chloride.

Experimental Protocol:
  • Reagent Preparation:

    • Dissolve silver nitrite in a minimal amount of 0.88 g cm⁻³ ammonia solution.

    • Prepare a cold (approximately 10 °C), saturated solution of strontium chloride hexahydrate.

  • Precipitation:

    • Add the silver nitrite solution drop-wise to the stirred strontium chloride solution.

    • As silver chloride precipitates, increase the stirring rate and add more water.

  • Ammonia Removal: Boil the resulting suspension under a stream of nitrogen for approximately 1-2 hours to remove the ammonia.

  • Filtration: Perform a hot filtration to remove the silver chloride precipitate. Wash the precipitate with hot water and discard it.

  • Solvent Removal: Remove the water from the filtrate by heating at 70-80 °C under vacuum in a rotary evaporator.

  • Recrystallization: Recrystallize the obtained white crystals of this compound monohydrate from a minimum amount of ethanol.

  • Product Characterization:

    • Analyze the nitrite content using a suitable spectrophotometric method.

    • Determine the water content via thermogravimetry.

Quantitative Data Summary:
ParameterTheoretical ValueExperimental Value
Water Content9.1%9.1%
Nitrite Content46.6%46.2%

Experimental Workflow Diagram:

G reagents Silver Nitrite in Ammonia & Strontium Chloride Solution precipitation Precipitation of AgCl reagents->precipitation Mix boiling Boil under N₂ to remove NH₃ precipitation->boiling filtration Hot Filtration boiling->filtration evaporation Rotary Evaporation (70-80°C, vacuum) filtration->evaporation recrystallization Recrystallize from Ethanol evaporation->recrystallization product This compound Monohydrate recrystallization->product

Caption: Workflow for this compound Monohydrate Synthesis.

References

Strontium Nitrite: Applications and Experimental Protocols in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitrite, with the chemical formula Sr(NO₂)₂, is an inorganic compound that is increasingly finding niche but significant applications in various fields of materials science. As a white or yellowish hygroscopic powder, its properties make it a valuable component in pyrotechnics, and emerging research has highlighted its potential as a functional material in nonlinear optics. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound and its use in these key areas.

Physical and Chemical Properties of this compound

A clear understanding of the fundamental properties of this compound is crucial for its application in materials science. Key physical and chemical data are summarized in the table below.

PropertyValueReference
Chemical Formula Sr(NO₂)₂[1]
Molecular Weight 179.631 g/mol [1]
Appearance White to yellowish hygroscopic needles/powder[1]
Density (Anhydrous) 2.23 g/cm³[1]
Density (Monohydrate) 2.84 g/cm³[1]
Melting Point Decomposes. Anhydrous form melts at approximately 390 °C.[2]
Thermal Decomposition (Anhydrous) Decomposes above 650°C to SrO and nitrogen oxides.[1]
Thermal Decomposition (Monohydrate) Dehydration around 150°C; solid-solid phase transition at ~265°C; melts around 365°C; rapid decomposition above 650°C.[3]
Solubility in Water (Anhydrous) 72.1 g/100 ml at 20°C[1]
Solubility in Water (Monohydrate) 58.5 g/100 ml at 20°C[1]
Solubility in Alcohol Slightly soluble (0.04 g/100 ml at 20°C)[1]

Application Notes

Pyrotechnics: Stabilizer in Energetic Compositions

This compound plays a crucial role as a stabilizer in certain pyrotechnic formulations, particularly those containing magnesium and strontium nitrate. The presence of this compound prevents the premature aging and degradation of these mixtures, especially in the presence of moisture.

Mechanism of Action: In magnesium-strontium nitrate compositions, moisture can initiate a degradation reaction, leading to the formation of magnesium hydroxide and this compound. While this compound is a product of this aging, its initial addition to the formulation has been shown to eliminate the induction period for the main degradation reaction, thereby enhancing the stability and reliability of the pyrotechnic device.[4][5] Studies using isothermal microcalorimetry have demonstrated that even small additions (as low as 1%) of this compound monohydrate can effectively eliminate this induction reaction.[3]

Nonlinear Optical and Pyroelectric Materials

Recent research has identified this compound monohydrate (Sr(NO₂)₂·H₂O) as a promising material for applications in nonlinear optics and pyroelectric sensing. Its non-centrosymmetric crystal structure gives rise to these functional properties.

Pyroelectric Properties: this compound monohydrate exhibits a notable pyroelectric effect, with a measured pyroelectric coefficient (p₂) of 20 μC m⁻² K⁻¹ at room temperature.[1][6] This property makes it a candidate for use in thermal sensing and infrared detection applications.

Nonlinear Optical Properties: The material also displays second-order nonlinear dielectric susceptibility, which is a key characteristic for second-harmonic generation (SHG) and other frequency conversion applications in laser technology. The overall SHG coefficient is approximately 0.06 x 10⁻¹² V⁻¹ m.[6]

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is based on the method described by Shurdumov & Ehl'mesova and Tuukkanen et al.[2][3]

Materials:

  • Strontium hydroxide (Sr(OH)₂)

  • Ammonium nitrite (NH₄NO₂) or Silver nitrite (AgNO₂) and Strontium chloride (SrCl₂)

  • Deionized water

  • Ethanol

  • Ammonia solution (0.88 g/cm³) (if using the silver nitrite method)

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Thermostat-controlled water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Crystallization dish

Procedure (Ammonium Nitrite Method):

  • Prepare a solution of ammonium nitrite in deionized water. An excess of ammonium nitrite should be used.

  • Add crystalline strontium hydroxide to the ammonium nitrite solution while stirring.

  • Place the heterogeneous mixture in a thermostat-controlled water bath and maintain the temperature at 50-60°C for 4-5 hours to allow the reaction to proceed.[2]

  • After the reaction period, filter the hot solution to remove any unreacted strontium hydroxide.

  • Concentrate the filtrate by evaporation.

  • Induce crystallization by salting-out or cooling.

  • Collect the this compound crystals by filtration and wash with a small amount of cold deionized water.

  • Dry the crystals to obtain this compound with a purity of approximately 99.8%. The expected yield is in the range of 75-80%.[2]

Procedure (Silver Nitrite Method):

  • Dissolve silver nitrite in a minimal amount of 0.88 g/cm³ ammonia solution.

  • Prepare a cold (approximately 10°C) saturated solution of strontium chloride.

  • Add the silver nitrite-ammonia solution dropwise to the stirring strontium chloride solution. A precipitate of silver chloride will form.

  • Filter the solution to remove the silver chloride precipitate.

  • Concentrate the filtrate using a rotary evaporator.

  • Recrystallize the resulting white crystals of this compound monohydrate from a minimum amount of ethanol.[3]

Synthesis Workflow of this compound Monohydrate cluster_ammonium Ammonium Nitrite Method cluster_silver Silver Nitrite Method A1 Dissolve NH4NO2 in deionized water A2 Add Sr(OH)2 A1->A2 A3 Heat at 50-60°C for 4-5 hours A2->A3 A4 Filter hot solution A3->A4 A5 Evaporate filtrate A4->A5 A6 Crystallize A5->A6 A7 Filter and dry crystals A6->A7 S1 Dissolve AgNO2 in ammonia solution S3 Mix solutions and stir S1->S3 S2 Prepare cold saturated SrCl2 solution S2->S3 S4 Filter to remove AgCl S3->S4 S5 Concentrate filtrate (Rotary Evaporator) S4->S5 S6 Recrystallize from ethanol S5->S6

Synthesis workflows for this compound monohydrate.
Isothermal Microcalorimetry for Pyrotechnic Stability Analysis

This protocol provides a general framework for assessing the stability of pyrotechnic compositions containing this compound using isothermal microcalorimetry.

Objective: To measure the heat flow from a pyrotechnic composition under controlled temperature and humidity to evaluate its aging characteristics and the stabilizing effect of this compound.

Materials:

  • Pyrotechnic composition (e.g., 50% magnesium - 50% strontium nitrate)

  • This compound monohydrate

  • Sieves for mixing

Equipment:

  • Isothermal microcalorimeter (e.g., TA Instruments TAM series)

  • Sample ampoules (stainless steel or glass)

  • Microbalance

  • Controlled humidity environment

Procedure:

  • Sample Preparation:

    • Prepare binary compositions of magnesium and strontium nitrate, and ternary compositions including varying percentages of this compound monohydrate (e.g., 0.1%, 1%, 5%) by sieve mixing.[3]

    • Accurately weigh a small amount of the prepared composition (typically 50-100 mg) into a sample ampoule.

  • Experimental Setup:

    • Place the open ampoule in a controlled humidity environment (e.g., a desiccator with a saturated salt solution to achieve a specific relative humidity, such as 65-69%) at the desired experimental temperature (e.g., 50°C) for a set period to allow for equilibration.

    • Seal the ampoule.

  • Microcalorimetry Measurement:

    • Place the sealed ampoule into the isothermal microcalorimeter, which has been pre-equilibrated to the target temperature (e.g., 50°C).

    • Record the heat flow (in microwatts) as a function of time. The experiment may run for several days to weeks to observe the full aging process.

  • Data Analysis:

    • Plot the heat flow versus time.

    • Analyze the resulting curve for the presence and duration of an induction period before the main exothermic degradation reaction.

    • Integrate the heat flow over time to determine the cumulative heat of reaction.

    • Compare the results for compositions with and without this compound to quantify its stabilizing effect.

Isothermal Microcalorimetry Workflow start Prepare Pyrotechnic Composition weigh Weigh Sample into Ampoule start->weigh equilibrate Equilibrate at Controlled Temperature and Humidity weigh->equilibrate seal Seal Ampoule equilibrate->seal measure Place in Isothermal Microcalorimeter and Record Heat Flow seal->measure analyze Analyze Heat Flow vs. Time Data measure->analyze end Determine Stability and Effect of Sr(NO2)2 analyze->end

Workflow for pyrotechnic stability analysis.
Single Crystal Growth for Nonlinear Optical Characterization

This protocol outlines the slow evaporation solution technique for growing single crystals of this compound monohydrate suitable for optical and pyroelectric measurements.

Objective: To grow high-quality single crystals of Sr(NO₂)₂·H₂O.

Materials:

  • Recrystallized this compound monohydrate

  • Deionized water

Equipment:

  • Crystallization dish or beaker

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Seed crystals (optional)

Procedure:

  • Solution Preparation:

    • Prepare a saturated aqueous solution of this compound monohydrate at a slightly elevated temperature (e.g., 30-35°C) to ensure complete dissolution.

    • Filter the solution to remove any particulate impurities.

  • Crystal Growth:

    • Transfer the saturated solution to a clean crystallization dish.

    • Place the dish in a temperature-controlled environment with a stable temperature (e.g., room temperature, ~25°C).

    • Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

    • If available, suspend a small seed crystal in the solution to promote controlled growth.

    • Allow the solution to evaporate slowly over a period of several days to weeks. Columnar prism-shaped crystals should form.[6]

  • Crystal Harvesting and Characterization:

    • Once crystals of a suitable size (e.g., several millimeters) have grown, carefully remove them from the solution.

    • Dry the crystals with a lint-free cloth.

    • The crystals can then be oriented and cut for pyroelectric and nonlinear optical measurements.

Single Crystal Growth Workflow start Prepare Saturated Aqueous Solution of Sr(NO2)2·H2O filter Filter Solution start->filter transfer Transfer to Crystallization Dish filter->transfer evaporate Slow Evaporation at Constant Temperature transfer->evaporate harvest Harvest Single Crystals evaporate->harvest characterize Characterize Optical and Pyroelectric Properties harvest->characterize end NLO Material Analysis characterize->end

Workflow for growing single crystals for NLO studies.

Conclusion

This compound, while not as widely used as its nitrate counterpart, possesses unique properties that make it a valuable material in specific applications. Its role as a stabilizer in pyrotechnics is well-established, and its newly discovered pyroelectric and nonlinear optical properties open up possibilities for its use in advanced electronic and photonic devices. The protocols provided herein offer a starting point for researchers to synthesize and explore the potential of this compound in their respective fields. Further research into other potential applications, such as a corrosion inhibitor or as a precursor for other advanced materials, may reveal even broader utility for this interesting compound.

References

Application Notes and Protocols: Strontium Nitrite as a Precursor for the Synthesis of Strontium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium oxide (SrO) nanoparticles are gaining significant interest in biomedical applications, particularly in drug delivery and bone tissue engineering, owing to the biocompatibility of strontium and its known effects on bone metabolism. The synthesis of these nanoparticles with controlled size and morphology is crucial for their application. While strontium nitrate is a commonly used precursor, strontium nitrite offers an alternative route for the synthesis of SrO nanoparticles, primarily through thermal decomposition. This document provides a detailed protocol for the synthesis of strontium oxide nanoparticles using this compound as a precursor, along with methods for their characterization and a discussion of their potential applications in drug development.

The thermal decomposition of this compound monohydrate (Sr(NO₂)₂·H₂O) proceeds through dehydration, a phase transition of the anhydrous salt, and subsequent decomposition at higher temperatures to yield cubic strontium oxide. Significant decomposition of this compound to strontium oxide occurs at temperatures above 500°C, with the process becoming rapid above 650°C. By carefully controlling the parameters of this thermal decomposition, it is possible to synthesize strontium oxide nanoparticles with desired characteristics.

Experimental Protocols

1. Synthesis of Strontium Oxide Nanoparticles via Thermal Decomposition of this compound

This protocol describes the synthesis of strontium oxide (SrO) nanoparticles by the thermal decomposition of a this compound precursor.

Materials:

  • This compound monohydrate (Sr(NO₂)₂·H₂O)

  • Deionized water

  • Ethanol

  • Ceramic crucible

  • Tube furnace with programmable temperature controller

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Precursor Preparation: Accurately weigh a desired amount of this compound monohydrate powder and place it in a ceramic crucible.

  • Dehydration: Place the crucible in a tube furnace. Heat the sample to 150°C under a gentle flow of inert gas (e.g., nitrogen) and hold for 1 hour to ensure the complete removal of water of hydration.

  • Decomposition: After dehydration, increase the furnace temperature to a setpoint between 650°C and 800°C at a controlled ramp rate (e.g., 10°C/min). The final decomposition temperature will influence the crystallinity and particle size of the resulting SrO nanoparticles.

  • Calcination: Hold the sample at the set decomposition temperature for 2-4 hours to ensure complete conversion to strontium oxide.

  • Cooling and Collection: After calcination, turn off the furnace and allow the sample to cool to room temperature under the inert gas flow to prevent the formation of strontium peroxide. Once cooled, the resulting fine white powder of strontium oxide nanoparticles can be collected and stored in a desiccator.

2. Characterization of Strontium Oxide Nanoparticles

To confirm the successful synthesis and determine the physicochemical properties of the strontium oxide nanoparticles, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized nanoparticles. The diffraction pattern should correspond to the cubic phase of SrO.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and size distribution of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystallinity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles and to confirm the absence of residual nitrite or other impurities.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size distribution and assess the colloidal stability of the nanoparticles when dispersed in a liquid medium.

Data Presentation

The following table summarizes the key experimental parameters and expected outcomes for the synthesis of strontium oxide nanoparticles from this compound.

Parameter Value/Range Expected Outcome Reference
Precursor This compound MonohydrateHigh purity precursor for clean decomposition
Dehydration Temperature ~150°CRemoval of water of hydration
Decomposition Temperature 650°C - 800°CFormation of cubic Strontium Oxide
Heating Rate 5-20 °C/minInfluences nanoparticle nucleation and growthInferred
Atmosphere Inert (Nitrogen, Argon)Prevents side reactions
Expected Crystal Structure CubicConfirmed by XRD
Expected Particle Size 20-100 nmDependent on temperature and durationInferred
Morphology Pseudo-spherical to cubicDependent on synthesis conditionsInferred

Visualizations

experimental_workflow Experimental Workflow for SrO Nanoparticle Synthesis cluster_synthesis Synthesis Steps cluster_characterization Characterization cluster_application Potential Application precursor This compound Monohydrate dehydration Dehydration at 150°C in N2 precursor->dehydration Heating decomposition Thermal Decomposition (650-800°C) dehydration->decomposition Temperature Ramp collection Collection of SrO Nanoparticles decomposition->collection Cooling xrd XRD collection->xrd sem SEM collection->sem tem TEM collection->tem ftir FTIR collection->ftir dls DLS collection->dls drug_delivery Drug Delivery Vehicle collection->drug_delivery

Caption: Workflow for the synthesis and characterization of SrO nanoparticles.

signaling_pathway Conceptual Signaling Pathway for Sr-based Nanoparticles in Osteoblasts cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular sro_np SrO Nanoparticles sr_ion Sr²⁺ Ions sro_np->sr_ion Dissolution receptor Calcium-Sensing Receptor (CaSR) sr_ion->receptor Activation plc PLC Activation receptor->plc ip3 IP₃ Pathway plc->ip3 erk ERK Pathway plc->erk runx2 RUNX2 Activation ip3->runx2 erk->runx2 osteoblast_diff Osteoblast Differentiation runx2->osteoblast_diff

Caption: Potential signaling pathway influenced by strontium ions.

Applications in Drug Development

Strontium oxide nanoparticles are promising candidates for various applications in drug development. Their basic nature and the biological activity of strontium ions make them suitable for:

  • Drug Delivery Vehicles: SrO nanoparticles can be functionalized to carry and deliver therapeutic agents, such as anti-cancer drugs or antibiotics. The pH-sensitive dissolution of SrO in the acidic tumor microenvironment could be exploited for targeted drug release.

  • Bone Tissue Engineering: Strontium is known to promote bone formation and inhibit bone resorption. SrO nanoparticles can be incorporated into scaffolds or bone cements to enhance osteointegration and promote bone regeneration.

  • Therapeutic Agents: The release of strontium ions from the nanoparticles can have therapeutic effects, particularly in the treatment of osteoporosis and other bone-related disorders.

The development of SrO nanoparticles from this compound provides a viable and alternative synthesis route. Further research into optimizing the synthesis parameters and evaluating the in vitro and in vivo performance of these nanoparticles will be crucial for their translation into clinical applications.

Application Notes and Protocols: The Role of Strontium Nitrite in Preventing Aging of Nitrate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aging of nitrate-based mixtures, particularly in the context of energetic materials such as pyrotechnics, can lead to degradation in performance and compromised safety. This document details the role of strontium nitrite (Sr(NO₂)₂) as a stabilizing agent to prevent the aging of specific nitrate mixtures. The primary focus of these notes is on the magnesium-strontium nitrate system, which is used in applications like signaling flares and ammunition tracers. Aging in these systems, especially in the presence of humidity, leads to an extended induction period before a degradation reaction, which can be mitigated by the addition of this compound.[1][2]

The primary analytical techniques for studying the aging process and the efficacy of stabilizers are Isothermal Microcalorimetry (IMC) and Differential Scanning Calorimetry (DSC).[2] These methods allow for the sensitive detection of heat flow associated with the slow decomposition reactions that characterize the aging process.

Mechanism of Action

In magnesium-strontium nitrate compositions, the aging process in the presence of water vapor is characterized by the reaction of magnesium with strontium nitrate and water to form magnesium hydroxide and this compound.[2] While this compound is a product of the aging reaction, its addition to the initial mixture has been shown to eliminate the induction period typically observed before the main degradation reaction begins.[1][2] This suggests that the presence of nitrite ions from the start alters the reaction pathway, preventing the initial slow induction phase and leading to a more predictable degradation process.

The overall aging reaction in the magnesium-strontium nitrate system can be represented by the following equation[2]:

3Mg + Sr(NO₃)₂ + 4H₂O → 3Mg(OH)₂ + Sr(NO₂)₂ + H₂

The addition of this compound appears to directly initiate the exothermic reaction that would otherwise be delayed, thereby "preventing" the unpredictable aging behavior characterized by a long induction period.

Data Presentation

The following tables summarize the quantitative data from studies on the effect of this compound on the aging of magnesium-strontium nitrate mixtures.

Table 1: Effect of this compound Addition on the Induction Period of 50% Magnesium - 50% Strontium Nitrate Composition

CompositionRelative Humidity (RH)TemperatureInduction Period (days)
50% Mg - 50% Sr(NO₃)₂65%50°C24.5 ± 0.5
50% Mg - 50% Sr(NO₃)₂ with 0.1% Sr(NO₂)₂·H₂O65%50°C12.8 ± 0.7 (Induction not eliminated, but reduced)
44.5% Mg - 44.5% Sr(NO₃)₂ - 11% Sr(NO₂)₂·H₂O65-69%50°CInduction period eliminated
50% Mg - 50% Sr(NO₃)₂69%50°CInduction period reduced compared to 65% RH
50% Mg - 50% Sr(NO₃)₂≥74%50°CInduction period not observed

Data extracted from Charsley et al. (2006).

Table 2: Thermal Analysis Data (DSC) for Relevant Compositions

CompositionKey Thermal Events and Onset Temperatures
Sr(NO₂)₂·H₂OEndotherms for dehydration and melting, followed by a sharp exotherm for decomposition.
50% Mg - 50% Sr(NO₃)₂ (unaged)Major exothermic reaction at a high temperature.
50% Mg - 50% Sr(NO₃)₂ (aged)A pre-ignition exotherm appears at a lower temperature, attributed to the formation of this compound during aging. The magnitude of this exotherm increases with the extent of aging.
44.5% Mg - 44.5% Sr(NO₃)₂ - 11% Sr(NO₂)₂·H₂OA significantly increased low-temperature exothermic reaction compared to the aged binary mixture, indicating the influence of the added this compound on the thermal behavior.

Data synthesized from descriptions in Charsley et al. (2006).

Experimental Protocols

The following are detailed protocols for experiments relevant to the study of this compound's role in preventing the aging of nitrate mixtures, based on the methodologies described in the literature.

Protocol 1: Synthesis of this compound Monohydrate

This protocol is based on the method involving an exchange reaction between ammonium nitrite and strontium hydroxide.[3]

  • Reactants:

    • Strontium hydroxide (Sr(OH)₂)

    • Ammonium nitrite (NH₄NO₂) solution (in excess)

  • Procedure:

    • Treat a specified amount of crystalline strontium hydroxide with an excess of ammonium nitrite solution.

    • Place the resulting heterogeneous mixture in a thermostat and maintain at 50-60°C for 4-5 hours to drive the reaction: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH.

    • Filter the mixture to remove any unreacted strontium hydroxide.

    • Evaporate the filtrate to concentrate the this compound solution.

    • Induce precipitation of this compound through salting-out processes.

    • Collect the resulting this compound precipitate.

  • Characterization:

    • Determine the water content using thermogravimetry (TG).

    • Analyze the nitrite content using a suitable spectrophotometric method.

    • The synthesized product should be this compound monohydrate (Sr(NO₂)₂·H₂O).

Protocol 2: Isothermal Microcalorimetry (IMC) for Aging Studies

This protocol is for evaluating the effect of this compound on the thermal stability of magnesium-strontium nitrate mixtures under controlled temperature and humidity.

  • Instrumentation:

    • Isothermal Microcalorimeter (e.g., Thermal Activity Monitor).

  • Sample Preparation:

    • Prepare binary compositions of 50% magnesium and 50% strontium nitrate by sieve mixing.

    • Prepare ternary compositions by sieve mixing the desired amount of this compound monohydrate with the 50% magnesium - 50% strontium nitrate mixture.

    • Accurately weigh approximately 100 mg of the sample mixture into a glass ampoule.

  • Experimental Setup:

    • Place a small tube containing a saturated salt solution inside the ampoule to maintain a constant relative humidity (RH). For example, potassium iodide for 65% RH or sodium nitrate for 69% RH.

    • Seal the ampoule.

    • Place the sealed ampoule into the isothermal microcalorimeter.

    • Set the instrument to the desired aging temperature (e.g., 50°C).

  • Data Acquisition:

    • Allow the sample to thermally equilibrate within the instrument.

    • Record the heat flow (in microwatts) from the sample as a function of time.

    • Continue the measurement for an extended period (e.g., up to 28 days or until significant thermal events are observed).

  • Data Analysis:

    • Plot the heat flow versus time.

    • Identify the induction period, which is the time before the onset of the main exothermic degradation reaction.

    • Compare the induction periods for samples with and without this compound to quantify its effect.

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Hazard Evaluation

This protocol is for assessing the impact of aging and this compound addition on the thermal decomposition behavior of the nitrate mixtures.

  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Sample Preparation:

    • Use unaged, aged (from the IMC study), and this compound-containing samples.

    • Accurately weigh approximately 5-10 mg of the sample into a DSC crucible (e.g., aluminum pan).

  • Experimental Setup:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas, such as argon, at a constant flow rate.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC curve.

    • Identify and quantify the temperatures and enthalpies of any exothermic or endothermic events.

    • Compare the DSC curves of unaged, aged, and this compound-containing samples to identify any new or shifted thermal events, such as pre-ignition reactions.

Mandatory Visualizations

Aging_Pathway cluster_aging Standard Aging Process cluster_stabilized Stabilized Process with Sr(NO₂)₂ Mg_SrNO3_H2O Mg + Sr(NO₃)₂ + H₂O (Initial Mixture) Induction Long Induction Period (Slow initial reaction) Mg_SrNO3_H2O->Induction Aging starts Degradation Main Degradation Reaction (Exothermic) Induction->Degradation Direct_Reaction Direct Exothermic Reaction Products Mg(OH)₂ + Sr(NO₂)₂ + H₂ (Aged Products) Degradation->Products Mg_SrNO3_SrNO2 Mg + Sr(NO₃)₂ + Sr(NO₂)₂ (Stabilized Mixture) Mg_SrNO3_SrNO2->Direct_Reaction Immediate onset Direct_Reaction->Products Same end products Experimental_Workflow cluster_prep Sample Preparation cluster_aging_study Aging Analysis cluster_thermal_analysis Thermal Hazard Analysis Mix_Control Prepare Control Mixture (Mg + Sr(NO₃)₂) IMC Isothermal Microcalorimetry (50°C, controlled RH) Mix_Control->IMC DSC Differential Scanning Calorimetry (Ramped Heating) Mix_Control->DSC Analyze unaged samples Mix_Test Prepare Test Mixture (Mg + Sr(NO₃)₂ + Sr(NO₂)₂) Mix_Test->IMC Mix_Test->DSC Analyze unaged samples Heat_Flow Measure Heat Flow vs. Time IMC->Heat_Flow Induction_Period Determine Induction Period Heat_Flow->Induction_Period Induction_Period->DSC Analyze aged samples Compare_Curves Compare Thermal Events (Onset T°, Exotherms) DSC_Curves Generate DSC Curves DSC->DSC_Curves DSC_Curves->Compare_Curves

References

Application Notes and Protocols for the Analytical Characterization of Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of strontium nitrite, a compound of interest in various chemical and pharmaceutical applications. The following sections detail the physicochemical properties, purity assessment, and stability analysis of both anhydrous this compound (Sr(NO₂)₂) and its monohydrate form (Sr(NO₂)₂·H₂O).

Physicochemical Characterization

A fundamental step in the analysis of this compound is the determination of its basic physical and chemical properties. These characteristics are crucial for identification, quality control, and formulation development.

Physical Properties

This compound is a yellow-white crystalline solid that is known to be hygroscopic.[1] It exists in both an anhydrous and a monohydrate form.[1] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound

PropertyAnhydrous this compound (Sr(NO₂)₂)This compound Monohydrate (Sr(NO₂)₂·H₂O)
CAS Number 13780-06-813470-06-9
Molecular Weight 179.62 g/mol 197.63 g/mol
Appearance Yellow-white crystalsYellow-white hygroscopic needles
Density 2.23 g/cm³2.84 g/cm³
Solubility in Water 72.1 g/100 mL at 20°C58.5 g/100 mL at 20°C
Solubility in Alcohol 0.04 g/100 mL at 20°CInsoluble
Decomposition Temp. >650°CBegins to decompose at ~245°C in air
Identification Tests

Simple qualitative tests can be employed for the preliminary identification of the strontium and nitrite ions.

  • Flame Test for Strontium: Introduction of the sample into a non-luminous flame will produce a characteristic bright red (crimson) color, indicative of the presence of strontium ions.

  • Qualitative Test for Nitrite: The brown ring test, while more commonly used for nitrates, can indicate the presence of nitrite. A more specific test involves the reaction with a solution of potassium iodide and starch in the presence of a weak acid, which will turn blue-black in the presence of nitrite ions.

Purity and Impurity Profiling

Ensuring the purity of this compound is critical for its intended application. The primary impurities of concern are often related anions such as nitrate (NO₃⁻) and chloride (Cl⁻).

Assay of Nitrite Content by UV-Visible Spectrophotometry

The nitrite content in this compound can be accurately determined using a colorimetric method based on the Griess-Ilosvay reaction. This method involves the diazotization of an aromatic amine by the nitrite ion in an acidic medium, followed by coupling with another aromatic compound to form a colored azo dye. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.

Objective: To quantify the nitrite content in a sample of this compound.

Principle: The Griess-Ilosvay method involves the reaction of nitrite with sulfanilic acid to form a diazonium salt, which is then coupled with N-(1-naphthyl)ethylenediamine to produce a magenta-colored azo dye. The absorbance of this dye is measured at approximately 540 nm.

Reagents and Materials:

  • This compound Sample

  • Sulfanilic Acid Solution (0.5% w/v in 5% v/v acetic acid)

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) Solution (0.1% w/v in deionized water)

  • Sodium Nitrite (NaNO₂) standard, analytical grade

  • Deionized Water

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Standard Nitrite Solution (100 ppm): Accurately weigh 0.150 g of dried sodium nitrite and dissolve it in 1000 mL of deionized water in a volumetric flask.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions with concentrations ranging from 0.1 to 1.0 ppm of nitrite by diluting the 100 ppm standard solution.

    • To 10 mL of each standard solution in a 50 mL volumetric flask, add 1.0 mL of the sulfanilic acid solution and mix well.

    • After 5 minutes, add 1.0 mL of the NED solution and mix.

    • Dilute to the mark with deionized water and allow the color to develop for 20 minutes.

    • Measure the absorbance of each solution at 540 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus nitrite concentration.

  • Sample Analysis:

    • Accurately weigh a sample of this compound (e.g., 0.1 g) and dissolve it in deionized water in a 1000 mL volumetric flask.

    • Dilute an aliquot of this solution to bring the nitrite concentration within the range of the calibration curve.

    • Take 10 mL of the diluted sample solution and follow the same procedure as for the standard solutions (addition of sulfanilic acid and NED, color development, and absorbance measurement).

  • Calculation: Determine the nitrite concentration in the sample from the calibration curve and calculate the percentage of nitrite in the original this compound sample. A study on synthesized this compound monohydrate reported a determined nitrite content of 46.2%, which is in good agreement with the theoretical value of 46.6%.

Workflow for Spectrophotometric Nitrite Assay

cluster_prep Preparation cluster_reaction Griess-Ilosvay Reaction cluster_analysis Analysis start Start prep_std Prepare Nitrite Standard Solutions start->prep_std prep_sample Prepare Strontium Nitrite Sample Solution start->prep_sample add_sa Add Sulfanilic Acid prep_std->add_sa prep_sample->add_sa add_ned Add NED Solution add_sa->add_ned develop Color Development add_ned->develop measure_abs Measure Absorbance at 540 nm develop->measure_abs calculate Calculate Nitrite Content (%) measure_abs->calculate end_node End calculate->end_node

Caption: Workflow for the spectrophotometric quantification of nitrite.

Determination of Anionic Impurities by Ion Chromatography

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic impurities. This method is particularly useful for determining the levels of nitrate and chloride in this compound.

Objective: To determine the concentration of nitrate and chloride impurities in a this compound sample.

Principle: The sample solution is injected into an ion chromatograph, where the anions are separated on an anion-exchange column. The separated ions are then detected by a conductivity detector.

Instrumentation and Columns:

  • Ion Chromatograph with a suppressed conductivity detector

  • Anion-exchange guard column (e.g., Dionex IonPac AG19)

  • Anion-exchange analytical column (e.g., Dionex IonPac AS19)

  • Autosampler

Reagents and Eluent:

  • This compound Sample

  • Deionized water (18 MΩ·cm or better)

  • Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) for eluent preparation

  • Standard solutions of nitrate and chloride (1000 ppm)

Procedure:

  • Eluent Preparation: Prepare an isocratic eluent of approximately 1.8 mM Na₂CO₃ and 1.7 mM NaHCO₃ in deionized water.

  • Standard Preparation: Prepare a series of mixed standard solutions containing known concentrations of nitrate and chloride (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the stock standards.

  • Sample Preparation:

    • Accurately weigh about 1.0 g of the this compound sample and dissolve it in 100 mL of deionized water in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection. Further dilution may be necessary depending on the expected impurity levels.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 25 µL

    • Column Temperature: 30 °C

    • Detection: Suppressed conductivity

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve for each anion.

    • Inject the prepared sample solution.

    • Identify and quantify the nitrate and chloride peaks in the sample chromatogram based on the retention times and calibration curves of the standards.

Logical Flow for Ion Chromatography Analysis

cluster_setup Instrument Setup cluster_cal Calibration cluster_sample_analysis Sample Analysis instrument Ion Chromatograph with Conductivity Detector column Anion-Exchange Column instrument->column eluent Prepare Eluent (Na2CO3/NaHCO3) column->eluent standards Prepare Nitrate & Chloride Standard Solutions inject_std Inject Standards standards->inject_std cal_curve Generate Calibration Curves inject_std->cal_curve quantify Identify & Quantify Impurities cal_curve->quantify sample_prep Prepare this compound Sample Solution inject_sample Inject Sample sample_prep->inject_sample inject_sample->quantify

Caption: Logical flow for impurity analysis by ion chromatography.

Thermal Stability and Decomposition Analysis

Thermal analysis techniques are essential for evaluating the stability of this compound and understanding its decomposition pathway. These methods provide information on dehydration, phase transitions, melting, and decomposition temperatures.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. Together, they provide a detailed profile of the thermal events.

Objective: To investigate the thermal stability and decomposition of Sr(NO₂)₂·H₂O.

Instrumentation:

  • Simultaneous TG-DTA instrument

Procedure:

  • Sample Preparation: Place a precisely weighed sample of this compound monohydrate (e.g., 30-45 mg) into an alumina or platinum crucible.[2]

  • Instrument Setup:

    • Atmosphere: Flowing nitrogen (N₂) at a rate of 40 mL/min.[2]

    • Heating Rate: A linear heating rate of 10 °C/min is typically used.[2]

    • Temperature Range: From ambient temperature to approximately 800 °C.

  • Data Analysis:

    • Analyze the TGA curve for mass loss steps, which correspond to dehydration and decomposition events.

    • Analyze the DTA curve for endothermic and exothermic peaks, which indicate phase transitions, melting, and decomposition.

Table 2: Key Thermal Events for this compound Monohydrate in Nitrogen

Temperature (°C)EventObservation (TGA)Observation (DTA)
~150DehydrationMass loss corresponding to one water moleculeEndotherm
~265Solid-solid phase transitionNo mass lossEndotherm
~365MeltingSlight mass lossEndotherm
>500Onset of decompositionGradual mass loss-
>650Rapid decompositionSignificant mass lossEndotherm

Data sourced from Gallagher, P.K. (1984). Thermochimica Acta, 75, 121-127.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for quantifying the enthalpy changes associated with thermal events.

Objective: To determine the temperatures and enthalpy changes of phase transitions and melting of Sr(NO₂)₂·H₂O.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Atmosphere: Flowing argon at a rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: From ambient to a temperature above the melting point (e.g., 400 °C).

  • Data Analysis:

    • Identify the endothermic peaks corresponding to the loss of water, the solid-solid phase transition, and fusion.

    • Determine the onset temperatures and peak temperatures for each event.

    • Integrate the peak areas to calculate the enthalpy changes (ΔH) for each transition.

A study reported the extrapolated onset temperature for the solid-solid transition to be 265.7 ± 0.1 °C and a mean fusion temperature of 362.7 ± 0.4 °C.

Workflow for Thermal Analysis

cluster_tga_dta TG-DTA Analysis cluster_dsc DSC Analysis cluster_data_analysis Data Interpretation start Start sample_prep Weigh this compound Sample into Crucible/Pan start->sample_prep tga_dta_run Heat in N2 Atmosphere at 10 °C/min sample_prep->tga_dta_run dsc_run Heat in Ar Atmosphere at 10 °C/min sample_prep->dsc_run tga_dta_data Record Mass Loss (TGA) & Temp. Difference (DTA) tga_dta_run->tga_dta_data analyze_tga Identify Dehydration & Decomposition Temps tga_dta_data->analyze_tga dsc_data Record Heat Flow dsc_run->dsc_data analyze_dta_dsc Identify Phase Transitions & Melting Temps dsc_data->analyze_dta_dsc end_node End analyze_tga->end_node determine_enthalpy Calculate Enthalpy Changes (DSC) analyze_dta_dsc->determine_enthalpy determine_enthalpy->end_node

Caption: Workflow for thermal analysis of this compound.

References

Application Notes and Protocols: Strontium-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The direct use of strontium nitrite as a precursor in the synthesis of metal-organic frameworks (MOFs) is not widely documented in the reviewed scientific literature. This document focuses on the synthesis of strontium-based MOFs using alternative and well-established strontium sources, such as strontium chloride and strontium nitrate. Additionally, it will discuss the interaction of nitrite with MOFs in different contexts.

Introduction to Strontium-Based MOFs

Strontium-based metal-organic frameworks (Sr-MOFs) are a class of porous crystalline materials constructed from strontium ions or clusters coordinated to organic linkers. These materials are of growing interest in various fields, including catalysis, gas storage, and biomedical applications, due to their unique structural features and potential functionalities.[1] The synthesis of Sr-MOFs typically involves the reaction of a strontium salt with a multitopic organic ligand under solvothermal or hydrothermal conditions.[1][2]

Synthesis of Strontium-Based MOFs

The synthesis of strontium-based MOFs is commonly achieved through solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures.[1][2] These methods facilitate the formation of crystalline MOF structures. The choice of strontium precursor, organic linker, solvent, and reaction conditions plays a crucial role in determining the final structure and properties of the resulting Sr-MOF.

Common Strontium Precursors

While this compound is not a commonly reported precursor, the following strontium salts are frequently used:

  • Strontium Chloride (SrCl₂) and its hydrates (e.g., SrCl₂·6H₂O)[2]

  • **Strontium Nitrate (Sr(NO₃)₂) **[3]

Representative Organic Linkers

A variety of organic ligands can be employed to construct Sr-MOFs, with carboxylate-based linkers being particularly common:

  • 1,4-Benzenedicarboxylic acid (BDC) , also known as terephthalic acid.[1]

  • 2-Amino-1,4-benzenedicarboxylate (NH₂-bdc) [3]

  • 1,3,5-Benzenetricarboxylic acid (BTC) [4]

Quantitative Data on Sr-MOF Synthesis

The following table summarizes key quantitative data from reported syntheses of strontium-based MOFs.

MOF Name/SystemStrontium PrecursorOrganic Linker(s)Molar Ratio (Sr:Linker)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference
MTSr-MOF Strontium chloride hexahydrate (SrCl₂·6H₂O)Melamine, Terephthalic acid2:1:2 (Sr:Melamine:Terephthalic acid)Water, DMF12072Not Reported[2]
Sr-BDC MOF Not Specified1,4-Benzenedicarboxylic acid (BDC)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Reported[1]
[Sr(NH₂-bdc)(DMF)]n Not Specified2-Amino-1,4-benzenedicarboxylate (NH₂-bdc)Not SpecifiedDMFNot SpecifiedNot SpecifiedNot Reported[3]
{[Sr(2,5-Pzdc)(H₂O)₂]·3H₂O}n Strontium Nitrate (Sr(NO₃)₂)2,5-Pyrazinedicarboxylate (2,5-Pzdc)Not SpecifiedDMF, Water8072Not Reported[3]

Experimental Protocols

Hydrothermal Synthesis of MTSr-MOF

This protocol is based on the synthesis of a melamine–terephthalic strontium metal–organic framework (MTSr-MOF).[2]

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Melamine

  • Terephthalic acid

  • Distilled water

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a beaker, dissolve 0.316 g (1.0 mmol) of melamine in 15.0 mL of distilled water.

  • To the melamine solution, add 5.0 mL of DMF.

  • In a separate container, dissolve 1.066 g (2.0 mmol) of SrCl₂·6H₂O in a small amount of distilled water.

  • Add the strontium chloride solution to the melamine solution while stirring. Continue stirring for 30 minutes. This is solution A.

  • In a separate beaker, dissolve 0.664 g (2.0 mmol) of terephthalic acid in 15.0 mL of DMF. This is solution B.

  • Add solution B to solution A and stir the resulting mixture for an additional 30 minutes.

  • Transfer the final mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the product with distilled water and ethanol.

  • Dry the final product in an oven at 60 °C.

Role of Nitrite in the Context of MOFs

While this compound is not a common precursor for MOF synthesis, the nitrite ion (NO₂⁻) has been studied in the context of MOFs in several ways:

  • Detection and Sensing: Some MOFs have been developed as fluorescent or colorimetric sensors for the detection of nitrite in various samples. This is often based on the interaction of nitrite with the organic linkers or metal centers of the MOF, leading to a change in its optical properties.

  • Catalytic Degradation: MOFs can act as catalysts for the degradation of nitrite. The porous structure and active metal sites within the MOF can facilitate the conversion of nitrite into less harmful substances.

  • Reactive Adsorption: Certain MOFs have shown the ability to capture nitrogen dioxide (NO₂), which can then be converted to nitrite and nitrate species within the MOF structure.

Visualizations

Experimental Workflow for MTSr-MOF Synthesis

MTSr_MOF_Synthesis cluster_solutionA Preparation of Solution A cluster_solutionB Preparation of Solution B cluster_reaction Reaction and Product Formation melamine Melamine dissolve1 Dissolve melamine->dissolve1 water1 Distilled Water water1->dissolve1 dmf1 DMF add_dmf1 Add DMF dmf1->add_dmf1 dissolve1->add_dmf1 mix1 Mix & Stir (30 min) add_dmf1->mix1 srcl2 SrCl₂·6H₂O dissolve2 Dissolve srcl2->dissolve2 water2 Distilled Water water2->dissolve2 dissolve2->mix1 solutionA Solution A mix1->solutionA mix2 Mix Solutions & Stir (30 min) solutionA->mix2 ta Terephthalic Acid dissolve3 Dissolve ta->dissolve3 dmf2 DMF dmf2->dissolve3 solutionB Solution B dissolve3->solutionB solutionB->mix2 autoclave Hydrothermal Reaction (120°C, 72h) mix2->autoclave filtration Filtration autoclave->filtration washing Wash with Water & Ethanol filtration->washing drying Dry at 60°C washing->drying product MTSr-MOF Product drying->product

Caption: Hydrothermal synthesis workflow for MTSr-MOF.

References

Strontium Nitrite: Applications and Protocols for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and potential applications of strontium nitrite (Sr(NO₂)₂) in chemical research and development. While specific data on this compound is limited in the scientific literature, this guide extrapolates potential uses based on the well-established chemistry of the nitrite anion and provides protocols for its synthesis and handling.

Physical and Chemical Properties of this compound

This compound is a white or yellowish hygroscopic powder.[1] Key quantitative data regarding its properties are summarized in the table below.

PropertyValueReference
Chemical Formula Sr(NO₂)₂[1]
Molecular Weight 179.6311 g/mol [1]
Appearance White-yellow hygroscopic needles[1]
Density (anhydrous) 2.23 g/cm³[1]
Melting Point Decomposes at 390°C[2]
Decomposition Temperature (anhydrous) >650°C (decomposes to SrO and nitrogen oxides)[1]
Solubility in Water 43.1 g/100g solution (35°C), 58.1 g/100g solution (98°C)[1]
Solubility in Alcohol Slightly soluble/Insoluble[1]
Purity (synthesized) 99.8%[2]
Yield (synthesis protocol) 75-80%[2]

Application Notes

Pyrotechnics: Stabilization of Magnesium-Strontium Nitrate Mixtures

The primary documented application of this compound is as a stabilizer in pyrotechnic compositions.[1] Specifically, it is used in mixtures of magnesium and strontium nitrate.

Function: The addition of this compound to these pyrotechnic mixtures prevents their degradation or "aging" in the presence of moisture.[1] Isothermal microcalorimetry studies have demonstrated that incorporating this compound into a 50% magnesium-50% strontium nitrate composition eliminates the induction reaction that is typically observed under humid conditions (65-69% relative humidity at 50°C).[1] This stabilization is crucial for the safety and reliability of pyrotechnic devices.

Potential Application: Corrosion Inhibition

Hypothesized Application for this compound: this compound could potentially be used as a corrosion inhibitor in various systems, such as in simulated cooling water or as an additive in concrete to protect steel reinforcement. The following table summarizes the performance of sodium nitrite as a corrosion inhibitor, which can be considered indicative of the potential efficacy of the nitrite ion from this compound.

Inhibitor SystempHConcentration (ppm)Inhibition Efficiency (%)
Sodium Nitrite in Simulated Cooling Water8500Maximum inhibition observed[3]
Sodium Nitrite for Mild Steel-10093%
Sodium Nitrite with 50 ppm Zn²⁺-10090%

It is important to note that nitrites can accelerate corrosion in acidic environments (pH 4 and below).[3]

Potential Application: Reagent in Chemical Synthesis

This compound can serve as a versatile reagent in both organic and inorganic synthesis due to the reactivity of the nitrite ion.[1] The nitrite ion can function as:

  • An Oxidizing Agent: Capable of oxidizing various substrates.

  • A Reducing Agent: It can be oxidized to the nitrate ion.

  • A Source of Nitrogen: For the introduction of nitro groups or other nitrogen-containing functionalities.

While specific protocols using this compound are not well-documented, its solubility in water suggests its utility in aqueous reaction media.

Experimental Protocols

Laboratory Synthesis of this compound

This protocol is based on the method developed by Shurdumov and Ehl'mesova (2001), which involves the exchange reaction between strontium hydroxide and ammonium nitrite.[2]

Reaction: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH

Materials:

  • Crystalline strontium hydroxide (Sr(OH)₂)

  • Ammonium nitrite (NH₄NO₂) solution

  • Distilled water

Equipment:

  • Reaction vessel

  • Thermostat-controlled water bath or heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Evaporation dish

  • Salting-out agent (optional)

Procedure:

  • In the reaction vessel, prepare a solution of ammonium nitrite in distilled water. An excess of ammonium nitrite should be used relative to the stoichiometric amount of strontium hydroxide.

  • Add the crystalline strontium hydroxide to the ammonium nitrite solution. This will form a heterogeneous mixture.

  • Place the reaction vessel in a thermostat and maintain the temperature between 50-60°C.

  • Stir the mixture continuously for 4-5 hours at the specified temperature.

  • After the reaction period, filter the hot mixture to remove any unreacted solids.

  • Transfer the filtrate to an evaporation dish and evaporate the solvent to concentrate the solution.

  • The this compound can be further purified by salting-out if necessary, followed by filtration.

  • Dry the resulting crystals to obtain this compound with a purity of approximately 99.8%.[2]

Expected Yield: 75-80%.[2]

Visualizations

G Experimental Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product SrOH2 Strontium Hydroxide (crystalline) Mix Mix Reactants SrOH2->Mix NH4NO2 Ammonium Nitrite Solution (excess) NH4NO2->Mix Heat Heat at 50-60°C for 4-5 hours Mix->Heat Heterogeneous Mixture Filter1 Filter Mixture Heat->Filter1 Evaporate Evaporate Filtrate Filter1->Evaporate Filtrate Purify Purify (Salting-out/Filtration) Evaporate->Purify Dry Dry Crystals Purify->Dry Product This compound (99.8% purity) Dry->Product

Caption: Workflow for the synthesis of this compound.

G Proposed Mechanism of Nitrite-Based Corrosion Inhibition cluster_surface Metal Surface (e.g., Mild Steel) cluster_solution Aqueous Solution cluster_inhibition Inhibition Process Anodic Anodic Site (Fe -> Fe²⁺ + 2e⁻) Oxidation Nitrite oxidizes Ferrous ions (2Fe²⁺ + 2NO₂⁻ + 2H⁺ -> 2Fe³⁺ + 2NO + H₂O) Anodic->Oxidation Fe²⁺ ions Cathodic Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) SrNO2 This compound (Sr²⁺ + 2NO₂⁻) SrNO2->Oxidation NO₂⁻ ions PassiveLayer Formation of Passive Layer (Fe₂O₃) Oxidation->PassiveLayer PassiveLayer->Anodic Inhibits further corrosion

Caption: Mechanism of nitrite corrosion inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of strontium nitrite synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method for the synthesis of this compound is the exchange reaction between strontium hydroxide and ammonium nitrite in an aqueous solution.[1] This method is reported to produce a high-purity product.

Q2: What is the chemical equation for this synthesis?

A2: The balanced chemical equation for the reaction is:

Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₃ + 2H₂O

Q3: What are the general properties of this compound?

A3: this compound (Sr(NO₂)₂) is a white or yellowish crystalline powder. It is hygroscopic, meaning it readily absorbs moisture from the air. The monohydrate form, Sr(NO₂)₂·H₂O, begins to decompose at approximately 240°C.[2]

Q4: What is a typical yield for this synthesis method?

A4: Under optimal conditions, the synthesis of this compound from strontium hydroxide and ammonium nitrite can achieve a yield in the range of 75-80%.[1]

Experimental Protocol

A detailed methodology for the synthesis of this compound via the reaction of strontium hydroxide and ammonium nitrite is outlined below.

Materials:

  • Strontium hydroxide (Sr(OH)₂)

  • Ammonium nitrite (NH₄NO₂)

  • Deionized water

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Evaporation setup (e.g., rotary evaporator)

  • Salting-out agent (e.g., a water-miscible organic solvent like ethanol)

Procedure:

  • Reactant Preparation: Prepare an aqueous solution of ammonium nitrite. It is recommended to use a molar excess of ammonium nitrite to ensure the complete reaction of the strontium hydroxide.[1]

  • Reaction Setup: In a temperature-controlled reaction vessel, add the crystalline strontium hydroxide to the ammonium nitrite solution.

  • Reaction Conditions: Heat the heterogeneous mixture to a temperature of 50-60°C and maintain this temperature for 4-5 hours with continuous stirring.[1]

  • Product Isolation: After the reaction is complete, the this compound is isolated through a series of steps including filtration, evaporation, and salting-out processes.[1]

    • Filtration: Filter the hot reaction mixture to remove any unreacted strontium hydroxide or other solid impurities.

    • Evaporation: Concentrate the filtrate by evaporating the solvent. This should be done under reduced pressure to minimize thermal decomposition of the product.

    • Salting-out/Crystallization: Induce crystallization of the this compound by cooling the concentrated solution and/or by adding a salting-out agent.

  • Drying: Dry the collected crystals of this compound under vacuum to remove any residual solvent and moisture.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. The following guide provides insights into potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield Decomposition of Ammonium Nitrite: The ammonium nitrite reactant is thermally unstable and decomposes at temperatures above 60-70°C. This decomposition is accelerated in acidic conditions (pH < 7.0).Maintain Optimal Temperature: Strictly control the reaction temperature to stay within the 50-60°C range. Ensure Alkaline Conditions: The presence of strontium hydroxide, a base, should help maintain an alkaline pH. If necessary, the pH can be monitored and adjusted by adding a small amount of a suitable base like ammonia solution.
Incomplete Reaction: The reaction may not have gone to completion.Ensure Molar Excess of Ammonium Nitrite: Use a molar excess of ammonium nitrite to drive the reaction towards the products. Maintain Reaction Time: Ensure the reaction is allowed to proceed for the recommended 4-5 hours.
Loss of Product During Isolation: this compound is soluble in water, and significant amounts can be lost during filtration and washing.Optimize Crystallization: Ensure the solution is sufficiently concentrated and cooled to maximize the crystallization of this compound. Use a Salting-Out Agent: Employ a water-miscible organic solvent to decrease the solubility of this compound and improve the crystallization yield. Minimize Washing: Wash the collected crystals with a minimal amount of cold solvent to reduce dissolution losses.
Product is Contaminated Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification can lead to the presence of strontium hydroxide or ammonium nitrite in the final product.Improve Purification: Recrystallize the this compound to remove soluble impurities. Ensure thorough filtration to remove any solid starting materials.
Formation of Strontium Nitrate: Oxidation of this compound can occur, especially if the reaction is exposed to air for extended periods at elevated temperatures.Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation. Avoid Overheating: High temperatures can promote the oxidation of nitrite to nitrate.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound.

Parameter Optimal Condition Effect of Deviation on Yield
Temperature 50-60°C< 50°C: Slower reaction rate, potentially incomplete reaction and lower yield. > 60°C: Increased decomposition of ammonium nitrite, leading to a significant decrease in yield.
pH Alkaline (pH > 7.0)Acidic (pH < 7.0): Rapid decomposition of ammonium nitrite, resulting in a substantial loss of reactant and a very low yield.
Reaction Time 4-5 hours< 4 hours: Incomplete reaction, leading to a lower yield. > 5 hours: Minimal impact on yield, but may increase the risk of side reactions if not properly controlled.
Ammonium Nitrite Concentration Molar ExcessStoichiometric or Limiting: Incomplete conversion of strontium hydroxide, resulting in a lower yield of the desired product.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis reactant_prep Prepare aqueous ammonium nitrite solution reaction_setup Add strontium hydroxide to the ammonium nitrite solution reactant_prep->reaction_setup reaction Heat to 50-60°C for 4-5 hours with continuous stirring reaction_setup->reaction filtration Filter the hot reaction mixture reaction->filtration evaporation Concentrate the filtrate by evaporation filtration->evaporation crystallization Induce crystallization by cooling and/or salting-out evaporation->crystallization drying Dry the strontium nitrite crystals crystallization->drying product Final Product: This compound drying->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield low_yield Low Yield check_temp Was the temperature maintained at 50-60°C? low_yield->check_temp check_ph Was the pH alkaline? low_yield->check_ph check_time Was the reaction time 4-5 hours? low_yield->check_time check_reactant Was ammonium nitrite in molar excess? low_yield->check_reactant temp_high High temperature caused reactant decomposition check_temp->temp_high No ph_low Acidic pH caused reactant decomposition check_ph->ph_low No time_short Incomplete reaction check_time->time_short No reactant_limiting Incomplete reaction check_reactant->reactant_limiting No solution_temp Solution: Tighter temperature control temp_high->solution_temp solution_ph Solution: Ensure alkaline conditions ph_low->solution_ph solution_time Solution: Increase reaction time time_short->solution_time solution_reactant Solution: Use excess ammonium nitrite reactant_limiting->solution_reactant

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Crude Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude strontium nitrite.

Troubleshooting Guide

Users may encounter several issues during the purification of crude this compound. This guide provides solutions to common problems.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified this compound - Incomplete initial precipitation. - Loss of product during filtration or transfer. - Excessive washing with a solvent in which the product is partially soluble. - Decomposition of this compound during heating.- Ensure the precipitating agent is added in stoichiometric amounts or slight excess. - Optimize filtration technique to minimize loss. - Use ice-cold washing solvents to minimize solubility losses. - Avoid excessive heating during drying. This compound begins to decompose at elevated temperatures.[1]
Product is Contaminated with Other Alkaline Earth Metals (e.g., Barium, Calcium, Magnesium) - Co-precipitation of similar ions due to similar solubility products. - Starting materials (e.g., strontium salts) are impure.- Recrystallization is the primary method for removing these impurities. The solubility of this compound differs from that of barium, calcium, and magnesium nitrites, allowing for separation. - For significant barium contamination, consider a two-stage precipitation process using nitric acid followed by the addition of calcium nitrate to facilitate the separation. - Use high-purity starting materials for the synthesis.
Presence of Strontium Hydroxide Impurity - Incomplete reaction during synthesis from strontium hydroxide. - Hydrolysis of this compound if the solution is basic.- Neutralize the solution with dilute nitric acid (to a pH of ~7) before crystallization. Strontium hydroxide is slightly soluble in cold water and its removal can be facilitated by filtration of the initial solution.[2] - Recrystallization from a neutral aqueous solution should leave the less soluble strontium hydroxide behind.
Yellowish Discoloration of the Final Product - Presence of iron impurities. - Formation of nitrogen oxides due to partial decomposition.- Treat the initial solution with a chelating agent or adjust the pH to precipitate iron hydroxides before filtration. - Ensure that the temperature during all heating steps is kept to a minimum to prevent decomposition.
Crystals are Very Fine or Oily - Supersaturation was too high during crystallization. - Rapid cooling of the saturated solution.- Allow the saturated solution to cool slowly and undisturbed to promote the growth of larger, well-defined crystals. - Seeding the solution with a small crystal of pure this compound can initiate controlled crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for purifying crude this compound?

A1: Recrystallization from an aqueous solution is the most common and effective method for purifying crude this compound. This technique leverages the temperature-dependent solubility of this compound to separate it from less soluble or more soluble impurities.

Q2: What are the common impurities in crude this compound?

A2: Common impurities often originate from the starting materials used in synthesis. If synthesized from strontium minerals like celestite (strontium sulfate), impurities can include other alkaline earth metals such as barium, calcium, and magnesium. If synthesized from strontium hydroxide, unreacted starting material may be present.

Q3: At what temperature does this compound decompose?

A3: this compound monohydrate begins to lose its water of hydration around 150°C. The anhydrous form starts to decompose slightly even before melting (around 365°C), with more significant decomposition occurring above 500°C. It is crucial to avoid high temperatures during purification to prevent the formation of strontium oxide and nitrogen oxides.[1]

Q4: How can I remove barium impurities from my this compound sample?

A4: Barium impurities can be challenging to remove due to their chemical similarity to strontium. Fractional crystallization can be effective. A more specific method involves a two-stage precipitation. First, adding 5-10% nitric acid to the solution can help in precipitating some of the barium. In the second stage, the addition of calcium nitrate can further aid in the separation of barium upon evaporation and crystallization.

Q5: What is the solubility of this compound in water?

A5: The solubility of anhydrous this compound in water is approximately 72.1 g/100 mL at 20°C. The monohydrate form has a solubility of about 58.5 g/100 mL at 20°C. This high solubility allows for the preparation of concentrated solutions for efficient recrystallization.

Q6: How can I verify the purity of my final this compound product?

A6: Several analytical techniques can be used to assess the purity of this compound. Ion chromatography is an effective method for quantifying nitrite and nitrate impurities. Atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy can be used to determine the concentration of metallic impurities like barium, calcium, and magnesium.

Quantitative Data

Table 1: Solubility of this compound

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
This compound (anhydrous)Water2072.1
This compound (monohydrate)Water2058.5
This compound (anhydrous)Alcohol200.04

Table 2: Thermal Decomposition Data for this compound Monohydrate

TemperatureEvent
~150°CLoss of water of hydration
~265°CSolid-phase transition of anhydrous form
~365°CMelting with slight decomposition
>500°CSignificant decomposition
>650°CRapid decomposition

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of deionized water at a slightly elevated temperature (e.g., 40-50°C) to create a saturated solution. Avoid excessive heating to prevent decomposition.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be gradual and the solution should remain undisturbed. For even better crystal formation, the solution can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a desiccator at room temperature or in a vacuum oven at a low temperature (e.g., below 50°C) to prevent decomposition.

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude Crude Sr(NO₂)₂ dissolve Saturated Solution crude->dissolve water Deionized Water water->dissolve heat Gentle Heating (40-50°C) heat->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration if insoluble impurities cooling Slow Cooling dissolve->cooling if no insoluble impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Ice-Cold Water vacuum_filtration->washing drying Drying (Desiccator/Low Temp) washing->drying pure_crystals Purified Sr(NO₂)₂ Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of crude this compound.

Troubleshooting_Logic cluster_low_yield_solutions Low Yield Solutions cluster_impurity_solutions Impurity Solutions start Purification Attempt check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_purity->impure_product No success Successful Purification check_purity->success Yes solution1 Optimize precipitation low_yield->solution1 solution2 Minimize transfer loss low_yield->solution2 solution3 Use ice-cold washes low_yield->solution3 solution4 Avoid high temperatures low_yield->solution4 solution5 Recrystallize again impure_product->solution5 solution6 Check starting material purity impure_product->solution6 solution7 Adjust pH to remove hydroxides impure_product->solution7 solution8 Use fractional crystallization impure_product->solution8

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Managing Strontium Nitrite in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of strontium nitrite during experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound, with the chemical formula Sr(NO₂)₂, is a white or yellowish powder that readily absorbs moisture from the atmosphere.[1] This hygroscopic nature can lead to several experimental issues, including:

  • Inaccurate Measurements: The absorbed water adds to the measured weight of the compound, leading to errors in concentration calculations for solutions.

  • Altered Chemical Properties: The presence of water can affect the reactivity and stability of this compound, potentially influencing experimental outcomes.

  • Physical Changes: Absorption of moisture can cause the powder to cake or deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.

Q2: How should I properly store this compound to minimize moisture absorption?

A2: To maintain its anhydrous or near-anhydrous state, this compound should be stored in a tightly sealed container.[2] For enhanced protection, store the primary container inside a desiccator containing a suitable drying agent, such as silica gel or anhydrous calcium chloride. The storage area should be cool and dry.[2]

Q3: What are the signs that my this compound sample has absorbed significant moisture?

A3: Visual inspection can often reveal moisture contamination. Signs include:

  • Clumping or caking of the powder.

  • A change in appearance from a free-flowing powder to a damp or paste-like substance.

  • In severe cases, the formation of a visible liquid solution.

Q4: Can I dry a sample of this compound that has been exposed to moisture?

A4: Yes, it is possible to dry this compound. A common laboratory method is oven drying. However, it is crucial to control the temperature carefully, as this compound monohydrate loses its water of hydration around 150°C. Exceeding the decomposition temperature (above 240°C) will cause the compound to break down, releasing toxic nitrogen oxides.[1] Always consult thermal analysis data for the specific grade of your compound.

Q5: Are there any chemical incompatibilities I should be aware of when working with this compound?

A5: this compound can act as both a reducing and an oxidizing agent.[1] It is important to avoid contact with strong acids, bases, and combustible materials.[3] When mixed with certain organic compounds or reducing agents, it may react vigorously.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in replicate experiments. The water content of the this compound may be varying between experiments due to different exposure times to ambient air.Standardize the handling procedure to minimize air exposure. Prepare solutions immediately after weighing the compound. Consider performing experiments in a controlled atmosphere (e.g., a glove box).
Difficulty in completely dissolving this compound. The material may have absorbed a significant amount of water and become clumpy, reducing the surface area available for dissolution.Gently grind the caked material with a mortar and pestle in a low-humidity environment before weighing and dissolving.
Observed reaction rate is slower/faster than expected. The presence of water can act as a catalyst or an inhibitor in certain reactions.Determine the water content of your this compound sample before use (see Experimental Protocols section). Adjust experimental parameters or dry the material as needed.
The pH of the prepared solution is not as expected. Prolonged exposure to moisture and air can lead to slow decomposition or the formation of acidic or basic byproducts.Use fresh, properly stored this compound. Measure the pH of your solution immediately after preparation and adjust if necessary.

Experimental Protocols

Protocol 1: Determination of Water Content using the Gravimetric Method (Oven Drying)

This protocol provides a straightforward method for determining the percentage of water in a this compound sample.

Materials:

  • Hygroscopic this compound sample

  • Drying oven

  • Analytical balance

  • Porcelain or glass weighing dish

  • Desiccator

Procedure:

  • Pre-dry the weighing dish in an oven at 110°C for 30 minutes.

  • Cool the weighing dish to room temperature in a desiccator.

  • Accurately weigh the empty, dry weighing dish (W₁).

  • Add approximately 1-2 grams of the this compound sample to the weighing dish and record the total weight (W₂).

  • Place the weighing dish with the sample in a drying oven set to a temperature just below the decomposition point, for instance, 150°C, where it loses its water of hydration.

  • Dry the sample for 1-2 hours.

  • After drying, transfer the weighing dish and sample to a desiccator to cool to room temperature. This prevents the reabsorption of moisture.

  • Once cooled, reweigh the weighing dish and the dried sample (W₃).

  • Calculate the percentage of water content using the following formula: % Water = [(W₂ - W₃) / (W₂ - W₁)] * 100

Protocol 2: Handling and Dispensing this compound in a Standard Laboratory Environment

This protocol outlines a workflow to minimize moisture absorption during routine experimental use.

Workflow:

  • Prepare all necessary equipment (spatulas, weighing paper, dissolution vessel) in advance.

  • Remove the this compound container and the desiccator from the storage area.

  • Allow the container to equilibrate to the ambient temperature of the laboratory before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Open the container and quickly weigh the desired amount of this compound.

  • Immediately and securely reseal the this compound container.

  • Return the container to the desiccator for storage.

  • Proceed with the subsequent experimental steps (e.g., dissolution) without delay.

Visualizations

Experimental Workflow for Handling Hygroscopic this compound

G Workflow for Handling Hygroscopic this compound A Prepare Equipment B Equilibrate Container to Room Temperature A->B Minimize exposure time C Weigh this compound Quickly B->C Prevents condensation D Reseal Container Tightly C->D F Proceed with Experiment Immediately C->F Reduces moisture absorption E Return to Desiccator D->E Ensure proper storage

Caption: A flowchart illustrating the key steps to minimize moisture contamination when handling this compound.

Troubleshooting Logic for Inconsistent Experimental Results

G Troubleshooting Inconsistent Results Start Inconsistent Results? CheckHygro Is the compound hygroscopic? Start->CheckHygro CheckStorage Was storage adequate? (Sealed, Desiccator) CheckHygro->CheckStorage Yes OtherError Investigate other sources of error CheckHygro->OtherError No CheckHandling Was handling rapid? CheckStorage->CheckHandling Yes DrySample Dry sample and re-run CheckStorage->DrySample No ImproveHandling Refine handling protocol CheckHandling->ImproveHandling No CheckHandling->OtherError Yes

Caption: A decision tree to diagnose the cause of inconsistent experimental outcomes when using this compound.

Quantitative Data Summary

Property Value Notes
Chemical Formula Sr(NO₂)₂
Molecular Weight 179.63 g/mol [1]
Appearance White to yellowish hygroscopic needles/powder[1]
Decomposition Temperature > 240°CDecomposes to produce nitrogen oxides and SrO.[1]
Hydration Forms a monohydrate (Sr(NO₂)₂·H₂O)Loses water of hydration around 150°C.
Solubility in Water Soluble[1]
Solubility in Alcohol Slightly soluble[1]

References

Technical Support Center: Strontium Nitrite Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of strontium nitrite during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Yellowing or Discoloration of this compound Powder Oxidation of nitrite (NO₂⁻) to nitrate (NO₃⁻). Exposure to air (oxygen).Store this compound under an inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are tightly sealed.
Clumping or Caking of the Powder Absorption of moisture from the atmosphere (hygroscopic nature).Store in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves).[1][2] Avoid opening containers in humid environments.
Unexpected Gas Evolution from Container Thermal decomposition due to elevated storage temperatures. Contamination with incompatible materials.Store in a cool, dry place away from heat sources.[3] Ensure the product is not stored near combustible materials or reducing agents.[4][5]
Inconsistent Experimental Results Degradation of the this compound, leading to lower purity.Test the purity of the this compound stock before use. Consider re-purification if significant degradation is suspected.
Visible Liquid Formation in the Container Deliquescence due to excessive moisture absorption.Discard the product as it is significantly contaminated with water. Review storage procedures to prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: The primary causes of this compound decomposition are exposure to moisture, elevated temperatures, and air (oxygen). This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to both physical caking and chemical degradation. Thermally, it begins to decompose at elevated temperatures, a process that becomes rapid above 650°C, yielding strontium oxide (SrO) and nitrogen oxides (NOx). Oxidation of the nitrite ion to the nitrate ion can also occur, especially in the presence of oxygen.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly sealed and to store it in a desiccator containing a desiccant like silica gel or molecular sieves to control humidity.[1][2] For long-term storage or for high-purity applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.

Q3: How can I tell if my this compound has started to decompose?

A3: Visual signs of decomposition include a change in color from its typical white or pale yellow to a more pronounced yellow, and the clumping or caking of the powder due to moisture absorption. In advanced stages of thermal decomposition, you might observe the evolution of brownish nitrogen dioxide gas. For a definitive assessment, analytical techniques such as Thermogravimetric Analysis (TGA) or Ion Chromatography (IC) are recommended to determine purity.

Q4: Is it safe to use this compound that has changed color or clumped together?

A4: It is not recommended to use this compound that shows visible signs of decomposition for applications requiring high purity. The change in color and texture indicates that the material is no longer pure this compound and likely contains strontium nitrate and excess water. This can lead to inaccurate and unreliable experimental results.

Q5: What materials are compatible for storing this compound?

A5: this compound should be stored in well-sealed containers made of non-reactive materials such as glass or high-density polyethylene (HDPE). It is crucial to avoid storing it with combustible materials, organic compounds, reducing agents, and strong acids, as it is a strong oxidizer and can react violently.[4][5]

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by temperature. The following table summarizes key thermal decomposition data for this compound monohydrate.

Parameter Temperature (°C) Condition Observation
Dehydration~150In Nitrogen (N₂)Single-step loss of water.
Solid-Solid Phase Transition~265In Nitrogen (N₂)Transition of anhydrous Sr(NO₂)₂.
Melting Point~365In Nitrogen (N₂)Melting of anhydrous Sr(NO₂)₂.
Onset of Significant Decomposition>500In Nitrogen (N₂)More significant decomposition begins.
Rapid Decomposition>650In Nitrogen (N₂)Very rapid decomposition to SrO.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Decomposition Profile

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Set the heating program to ramp from ambient temperature to 800°C at a constant rate of 10°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperature ranges of mass loss events, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Ion Chromatography (IC) for Nitrite and Nitrate Quantification

Objective: To quantify the amount of nitrite and nitrate in a this compound sample to assess its purity and the extent of oxidation.

Methodology:

  • Standard Preparation: Prepare stock solutions of sodium nitrite and sodium nitrate (or other soluble nitrite and nitrate salts) of known concentrations (e.g., 1000 ppm). From these, prepare a series of calibration standards by serial dilution.[6][7]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 100 mg).

    • Dissolve the sample in a known volume of deionized water (e.g., 100 mL) to create a stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered solution as necessary to bring the expected nitrite and nitrate concentrations within the range of the calibration standards.

  • Chromatographic Conditions:

    • Instrument: A standard ion chromatograph equipped with a conductivity detector.

    • Column: An anion-exchange column suitable for separating nitrite and nitrate (e.g., Dionex IonPac™ AS11-HC).[6]

    • Eluent: An appropriate eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate solution, capable of separating the target anions.[6][7]

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Injection Volume: Typically 10-25 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify and quantify the nitrite and nitrate peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.

Visualizations

Decomposition_Prevention cluster_Decomposition Decomposition Pathways cluster_Prevention Preventative Measures SrNO2 This compound Sr(NO₂)₂ DecompositionProducts Decomposition Products (SrO, NOx) SrNO2->DecompositionProducts Thermal Decomposition OxidationProduct Oxidation Product (Strontium Nitrate - Sr(NO₃)₂) SrNO2->OxidationProduct Oxidation Caking Physical Caking SrNO2->Caking Hygroscopic Action Moisture Moisture (H₂O) Moisture->SrNO2 Heat Elevated Temperature Heat->SrNO2 Oxygen Oxygen (O₂) Oxygen->SrNO2 Storage Proper Storage InertAtmosphere Inert Atmosphere (N₂, Ar) Storage->InertAtmosphere Desiccator Desiccator with Desiccant Storage->Desiccator CoolDry Cool, Dry Environment Storage->CoolDry TightlySealed Tightly Sealed Container Storage->TightlySealed InertAtmosphere->Oxygen Prevents Desiccator->Moisture Removes CoolDry->Heat Minimizes TightlySealed->Moisture Blocks TightlySealed->Oxygen Blocks

Caption: Factors leading to this compound decomposition and preventative storage measures.

References

Technical Support Center: Optimization of Strontium Nitrite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of strontium nitrite. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main methods for synthesizing this compound are:

  • Exchange Reaction: The reaction of strontium hydroxide with ammonium nitrite.[1][2]

  • Double Displacement Reaction: The reaction of strontium chloride with sodium nitrite.[2][3]

Q2: What is the expected yield and purity of this compound from the exchange reaction method?

A2: The exchange reaction between strontium hydroxide and ammonium nitrite typically yields this compound with a purity of 99.8% and a yield in the range of 75-80%.[1]

Q3: What are the optimal reaction conditions for the synthesis of this compound via the exchange reaction?

A3: For the exchange reaction between strontium hydroxide and ammonium nitrite, the recommended conditions are maintaining a temperature of 50-60°C for a duration of 4-5 hours.[1] An excess of ammonium nitrite should be used to drive the reaction to completion.[1]

Q4: What are the common challenges encountered during this compound synthesis?

A4: Researchers may encounter the following challenges:

  • Low Yield: This can be caused by incomplete reaction, suboptimal temperature, or incorrect stoichiometry of reactants.

  • Impure Product: The final product may be contaminated with unreacted starting materials, side products like strontium nitrate, or hydrates of this compound.

  • Hygroscopic Nature: this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its purity and handling.[3]

  • Thermal Decomposition: this compound can decompose at elevated temperatures, forming strontium oxide and nitrogen oxides.[3]

Q5: How can I purify the synthesized this compound?

A5: Purification can be achieved through a series of steps including filtration to remove solid impurities, followed by evaporation and salting-out processes to crystallize the this compound.[1] Recrystallization from a suitable solvent can also be employed to enhance purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is carried out at the optimal temperature (50-60°C for the exchange reaction) and for the recommended duration (4-5 hours).[1]
Incorrect stoichiometry of reactants.Use a slight excess of the nitrite salt (e.g., ammonium nitrite or sodium nitrite) to ensure the complete conversion of the strontium salt.[1]
Loss of product during workup and purification.Carefully handle the product during filtration and crystallization steps to minimize mechanical losses. Optimize the crystallization process to maximize recovery.
Product is a different color (e.g., yellow) Presence of impurities.Ensure high-purity starting materials are used. The yellow color can be characteristic of anhydrous this compound.[3]
Decomposition of the product.Avoid excessive heating during the reaction and drying processes, as this compound decomposes at higher temperatures.[3]
Product is clumpy or wet The product is hygroscopic and has absorbed moisture from the atmosphere.[3]Handle the final product in a dry environment (e.g., a glove box with an inert atmosphere). Store the product in a tightly sealed container with a desiccant.
Presence of Strontium Nitrate as an Impurity Oxidation of nitrite to nitrate during the reaction or storage.Use deoxygenated solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Contamination in the starting materials.Use high-purity starting materials and verify their composition before use.
Difficulty in Crystallization Suboptimal solvent or temperature conditions.Experiment with different solvents or solvent mixtures for recrystallization. Control the cooling rate during crystallization to promote the formation of well-defined crystals.
Presence of soluble impurities inhibiting crystal growth.Purify the crude product before crystallization to remove impurities that may interfere with the process.

Experimental Protocols

Method 1: Exchange Reaction of Strontium Hydroxide and Ammonium Nitrite

This method is based on the reaction: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH[1]

Materials:

  • Strontium hydroxide (Sr(OH)₂)

  • Ammonium nitrite (NH₄NO₂)

  • Distilled water

Procedure:

  • Prepare a solution of ammonium nitrite by dissolving it in distilled water. An excess of ammonium nitrite should be used.[1]

  • Gradually add crystalline strontium hydroxide to the ammonium nitrite solution while stirring continuously.

  • Maintain the temperature of the heterogeneous mixture between 50-60°C in a thermostat-controlled water bath.[1]

  • Continue the reaction for 4-5 hours with constant stirring.[1]

  • After the reaction is complete, filter the hot solution to remove any unreacted strontium hydroxide or other solid impurities.

  • Concentrate the filtrate by evaporation under reduced pressure.

  • Induce crystallization by cooling the concentrated solution or by a salting-out process.

  • Collect the this compound crystals by filtration and wash them with a small amount of cold distilled water.

  • Dry the crystals under vacuum at a moderate temperature to avoid decomposition.

Quantitative Data for Exchange Reaction Method: [1]

ParameterValue
Purity99.8%
Yield75 - 80%
Melting Point390 °C
Method 2: Double Displacement Reaction of Strontium Chloride and Sodium Nitrite

This method is based on the reaction: SrCl₂ + 2NaNO₂ → Sr(NO₂)₂ + 2NaCl[2][3]

Materials:

  • Strontium chloride (SrCl₂)

  • Sodium nitrite (NaNO₂)

  • Distilled water

Procedure:

  • Prepare separate aqueous solutions of strontium chloride and sodium nitrite.

  • Slowly add the sodium nitrite solution to the strontium chloride solution with constant stirring.

  • The reaction can be carried out at room temperature, but gentle heating may improve the reaction rate.

  • Upon mixing, sodium chloride will precipitate out of the solution due to its lower solubility, while this compound remains dissolved.

  • Filter the solution to remove the precipitated sodium chloride.

  • Concentrate the filtrate by evaporation to induce crystallization of this compound.

  • Collect the this compound crystals by filtration.

  • Wash the crystals with a minimal amount of cold water to remove any remaining sodium chloride.

  • Dry the product under vacuum.

Process Optimization and Troubleshooting Workflow

StrontiumNitrite_Synthesis_Workflow start Start Synthesis choose_method Choose Synthesis Method start->choose_method method1 Exchange Reaction (Sr(OH)2 + NH4NO2) choose_method->method1 High Purity method2 Double Displacement (SrCl2 + NaNO2) choose_method->method2 Alternative reaction Perform Reaction method1->reaction method2->reaction workup Workup & Purification (Filtration, Evaporation, Crystallization) reaction->workup analysis Product Analysis (Yield, Purity, MP) workup->analysis troubleshoot Troubleshooting analysis->troubleshoot Issues Detected end End Product analysis->end Specifications Met low_yield Low Yield Issue troubleshoot->low_yield Yield < 75% impurity Impurity Issue troubleshoot->impurity Purity < 99.8% hygroscopic Hygroscopic Product troubleshoot->hygroscopic Product is Wet optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions improve_purification Improve Purification Technique impurity->improve_purification dry_handling Implement Dry Handling/Storage hygroscopic->dry_handling optimize_conditions->reaction improve_purification->workup dry_handling->workup

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

troubleshooting common issues in strontium nitrite preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of strontium nitrite.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue IDProblem DescriptionPotential CausesRecommended Solutions
SN-T-01 Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature. Precursor Decomposition: Decomposition of ammonium nitrite before it can react. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. Product Loss During Workup: Product remains dissolved in the mother liquor during filtration.Optimize Reaction Conditions: Ensure the reaction is maintained at 50-60°C for at least 4-5 hours.[1] Control Temperature and pH: Maintain a stable temperature and a neutral to slightly alkaline pH to prevent ammonium nitrite decomposition.[2] Use Excess Ammonium Nitrite: Employ an excess of ammonium nitrite to drive the reaction to completion.[1] Improve Isolation: Cool the solution sufficiently before filtration to minimize the solubility of this compound. Consider using a salting-out agent if product remains in solution.
SN-T-02 Product is Contaminated (Off-color, Impure) Precursor Impurities: Starting materials (strontium hydroxide or strontium chloride) contain impurities. Side Reactions: Decomposition of nitrite ions or reactions with atmospheric CO₂. Co-precipitation: Other strontium salts (e.g., strontium carbonate, strontium hydroxide) precipitating with the product.Use High-Purity Precursors: Start with reagents of known high purity. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air. Control pH: Maintain a controlled pH to prevent the precipitation of strontium hydroxide or the formation of other byproducts. Recrystallization: Purify the final product by recrystallization from a suitable solvent.
SN-T-03 Reaction is Uncontrolled (Vigorous Gas Evolution) Rapid Decomposition of Ammonium Nitrite: The reaction temperature is too high, or the solution has become acidic, leading to the rapid breakdown of ammonium nitrite into nitrogen gas and water.[2][3][4]Immediate Cooling: Immerse the reaction vessel in an ice bath to reduce the temperature. pH Adjustment: Cautiously add a dilute solution of a base (e.g., ammonium hydroxide) to neutralize any acidity. Slow Reagent Addition: In the future, add the ammonium nitrite solution to the strontium hydroxide solution slowly and with constant stirring to control the reaction rate.
SN-T-04 Final Product is Hygroscopic and Difficult to Handle Inherent Property: this compound is known to be hygroscopic. Residual Impurities: Presence of other hygroscopic salts.Drying: Dry the final product thoroughly under vacuum at a gentle temperature. Inert Storage: Store the purified this compound in a desiccator or under an inert, dry atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: A widely cited method is the exchange reaction between strontium hydroxide and ammonium nitrite.[1] The reaction is typically carried out in an aqueous solution at a controlled temperature of 50-60°C for 4-5 hours.[1]

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenge is the instability of one of the key precursors, ammonium nitrite. Ammonium nitrite can decompose, especially when heated or in acidic conditions, leading to low yields and potential safety hazards due to gas evolution.[2][3] Maintaining a controlled temperature and pH is crucial for a successful synthesis.

Q3: My this compound preparation has a very low yield. What are the likely causes?

A3: Low yield in this compound synthesis can be attributed to several factors. The most probable cause is the decomposition of the ammonium nitrite precursor.[2] Ensure the reaction temperature does not exceed 60°C and the pH of the solution is not acidic. Another possibility is an incomplete reaction due to insufficient reaction time or improper stoichiometry of the reactants. Using an excess of ammonium nitrite can help to drive the reaction towards the product.[1] Finally, product loss during the isolation step can also contribute to low yield; ensure the solution is adequately cooled before filtration to minimize the solubility of this compound.

Q4: The this compound I synthesized is not pure white. What could be the reason?

A4: A yellowish tint can be characteristic of this compound. However, significant discoloration may indicate the presence of impurities. This could be due to impurities in your starting materials or side reactions occurring during the synthesis. To obtain a purer product, it is recommended to use high-purity strontium hydroxide and ammonium nitrite. Conducting the reaction under an inert atmosphere can also prevent unwanted side reactions. If impurities are suspected, recrystallization of the final product is a recommended purification step.

Q5: Is there an alternative method for this compound preparation?

A5: Yes, an alternative approach is a double decomposition reaction using strontium chloride and sodium nitrite. This method avoids the use of the less stable ammonium nitrite.

Experimental Protocols

Protocol 1: Synthesis of this compound from Strontium Hydroxide and Ammonium Nitrite

This protocol is based on the method described by Shurdumov, G. K., & Ehl'mesova, R. M. (2001).[1]

Materials:

  • Strontium hydroxide (Sr(OH)₂)

  • Ammonium nitrite (NH₄NO₂)

  • Distilled water

Procedure:

  • Prepare a solution of ammonium nitrite in distilled water. An excess of ammonium nitrite should be used relative to the strontium hydroxide.

  • In a reaction vessel, add the crystalline strontium hydroxide.

  • Slowly add the ammonium nitrite solution to the strontium hydroxide with constant stirring.

  • Place the heterogeneous mixture in a thermostat and maintain the temperature at 50-60°C for 4-5 hours.

  • After the reaction is complete, filter the hot solution to remove any unreacted strontium hydroxide.

  • Allow the filtrate to cool slowly to crystallize the this compound. For improved yield, the solution can be concentrated by evaporation before cooling.

  • Isolate the this compound crystals by filtration.

  • The product can be further purified by salting-out processes if necessary.

  • Dry the purified this compound.

Expected Outcome:

  • Yield: 75-80%[1]

  • Purity: Approximately 99.8%[1]

  • Melting Point: 390°C[1]

Quantitative Data Summary

ParameterSynthesis Method 1 (Sr(OH)₂ + NH₄NO₂)
Reactants Strontium Hydroxide, Ammonium Nitrite
Reaction Temperature 50-60°C[1]
Reaction Time 4-5 hours[1]
Reported Yield 75-80%[1]
Reported Purity 99.8%[1]
Melting Point of Product 390°C[1]

Visualizations

Troubleshooting_Strontium_Nitrite_Synthesis start Start: This compound Synthesis issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes uncontrolled_reaction Uncontrolled Reaction issue->uncontrolled_reaction Yes success Successful Synthesis issue->success No check_conditions Verify Reaction Conditions: - Temp (50-60°C) - Time (4-5h) low_yield->check_conditions check_precursors_purity Verify Precursor Purity impure_product->check_precursors_purity check_temp_ph Check Temperature and pH Control uncontrolled_reaction->check_temp_ph check_precursors_yield Check Precursors: - NH4NO2 decomposition? - Correct stoichiometry? check_conditions->check_precursors_yield OK check_workup Review Isolation: - Product loss in filtrate? check_precursors_yield->check_workup OK check_workup->success Resolved check_atmosphere Consider Inert Atmosphere check_precursors_purity->check_atmosphere OK purify Recrystallize Product check_atmosphere->purify OK purify->success review_addition Review Reagent Addition Rate check_temp_ph->review_addition OK review_addition->success Resolved

Caption: Troubleshooting workflow for this compound synthesis.

Strontium_Nitrite_Synthesis_Workflow start Start: Prepare Reagents reactants Reactants: - Strontium Hydroxide (Sr(OH)2) - Ammonium Nitrite (NH4NO2) solution (in excess) start->reactants reaction Reaction: - Mix Sr(OH)2 and NH4NO2 solution - Heat at 50-60°C for 4-5 hours reactants->reaction filtration1 Hot Filtration reaction->filtration1 filtrate Filtrate: Aqueous solution of Sr(NO2)2 and NH4OH filtration1->filtrate solid_waste Solid Waste: Unreacted Sr(OH)2 filtration1->solid_waste crystallization Crystallization: - Cool the filtrate - (Optional: Concentrate by evaporation) filtrate->crystallization filtration2 Filtration crystallization->filtration2 product Product: This compound Crystals filtration2->product mother_liquor Mother Liquor filtration2->mother_liquor drying Drying product->drying final_product Final Product: Pure this compound drying->final_product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Stability of Strontium Nitrite in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of strontium nitrite (Sr(NO₂)₂) in aqueous solutions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is influenced by several key factors, including:

  • pH: The pH of the solution is a critical determinant of nitrite stability.

  • Temperature: Elevated temperatures can accelerate decomposition.

  • Concentration: The concentration of this compound may impact its stability.

  • Presence of Oxidizing and Reducing Agents: These can chemically alter the nitrite ion.

  • Exposure to Light and Air: Oxygen in the air can contribute to the oxidation of nitrite.

  • Microbial Contamination: Certain bacteria can oxidize nitrites to nitrates.

Q2: What is the expected shelf-life of a this compound aqueous solution?

A2: Currently, there is no definitive, published shelf-life for this compound solutions under all conditions. The stability is highly dependent on the storage conditions (temperature, light exposure) and the chemical environment (pH, presence of other solutes). For critical applications, it is strongly recommended to determine the stability empirically under your specific experimental conditions or to use freshly prepared solutions.

Q3: What are the common decomposition products of this compound in an aqueous solution?

A3: The primary decomposition product of this compound in an aqueous solution is strontium nitrate (Sr(NO₃)₂). This occurs through the oxidation of the nitrite ion (NO₂⁻) to the nitrate ion (NO₃⁻). Under certain conditions, other nitrogen oxides might be formed.

Q4: How does the pH of the solution affect the stability of this compound?

A4: While specific data for this compound is limited, in general, nitrite solutions are more stable in alkaline conditions (pH 8-10). Acidic conditions can promote the disproportionation of nitrous acid (HNO₂), which is in equilibrium with the nitrite ion, leading to the formation of nitric oxide and nitric acid.

Q5: Can this compound solutions be sterilized by autoclaving?

A5: Autoclaving is generally not recommended for this compound solutions. The high temperatures can lead to the decomposition of the nitrite ion. If sterilization is required, sterile filtration using a 0.22 µm filter is the preferred method.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my this compound solution over time.

  • Question: What could be causing the decrease in my this compound concentration?

  • Answer: A decrease in concentration is likely due to the oxidation of nitrite to nitrate. This can be accelerated by several factors:

    • Low pH: Check the pH of your solution. If it is acidic or neutral, consider adjusting it to a slightly alkaline pH (e.g., pH 8-9) with a suitable buffer, if your experiment allows.

    • Exposure to Air: Oxygen from the air can slowly oxidize the nitrite. Try to store your solution under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.

    • Light Exposure: Photochemical reactions can potentially contribute to decomposition. Store your solution in an amber or opaque container to protect it from light.

    • Elevated Temperature: Ensure the solution is stored at a cool and consistent temperature, such as in a refrigerator (2-8 °C), unless your experimental protocol specifies otherwise.

    • Microbial Contamination: If the solution is not sterile, bacteria can metabolize nitrite to nitrate. If appropriate for your application, consider sterile filtering the solution.

Issue 2: The pH of my this compound solution has changed since I prepared it.

  • Question: Why would the pH of my solution change over time?

  • Answer: The oxidation of nitrite to nitrate can lead to a decrease in pH over time due to the formation of nitric acid. If you observe a significant pH drop, it is a strong indicator that your solution has degraded.

Issue 3: I see a precipitate forming in my this compound solution.

  • Question: What could be the cause of precipitation in my solution?

  • Answer: While this compound is soluble in water, a precipitate could form due to a few reasons:

    • Contamination: The solution may be contaminated with another substance that forms an insoluble salt with strontium.

    • Reaction with CO₂: If the solution is alkaline and exposed to air for an extended period, it can absorb carbon dioxide (CO₂) from the atmosphere, leading to the formation of insoluble strontium carbonate (SrCO₃).

    • Solvent Evaporation: If the solvent has evaporated, the concentration of this compound may have exceeded its solubility limit.

Factors Influencing this compound Stability

While specific quantitative data on the stability of this compound in aqueous solutions is not extensively available in the literature, the following table summarizes the likely effects of various factors based on the general chemistry of nitrites.

FactorEffect on StabilityRecommendation for Enhancing Stability
pH Less stable in acidic conditions, more stable in alkaline conditions.Maintain a slightly alkaline pH (8-10), if compatible with the application.
Temperature Stability decreases with increasing temperature.Store solutions at low, consistent temperatures (e.g., 2-8 °C).
Light Can potentially accelerate degradation.Store in amber or opaque containers to protect from light.
Oxygen Promotes oxidation of nitrite to nitrate.Store in tightly sealed containers, consider purging with an inert gas.
Concentration Higher concentrations may inhibit microbial growth.For stock solutions, higher concentrations may be more stable against microbial degradation.

Experimental Protocols

To ensure the accuracy of your experiments, it is crucial to verify the concentration of your this compound solutions, especially after storage. The following are general protocols for the analysis of nitrite and its common degradation product, nitrate.

Protocol 1: Quantification of Nitrite using the Griess Test

The Griess test is a colorimetric method for the quantification of nitrite.

Principle: In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo dye. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is proportional to the nitrite concentration.

Methodology:

  • Reagent Preparation:

    • Griess Reagent A: Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store in a dark bottle at 4 °C.

    • Griess Reagent B: Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store at 4 °C.

  • Standard Curve Preparation:

    • Prepare a stock solution of a known concentration of sodium nitrite or this compound in deionized water.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 µM to 10 µM).

  • Sample Analysis:

    • To a suitable volume of your this compound sample (diluted if necessary), add Griess Reagent B and mix.

    • Then, add Griess Reagent A and mix.

    • Allow the color to develop for a specified time (e.g., 10-20 minutes) at room temperature, protected from light.

    • Measure the absorbance of the standards and samples at ~540 nm using a spectrophotometer.

    • Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Protocol 2: Quantification of Nitrate using Ion Chromatography

Ion chromatography is a reliable method for the simultaneous determination of nitrite and nitrate.

Principle: The sample is injected into an ion chromatograph, where the anions are separated on a specialized column. The separated ions are then detected by a conductivity detector.

Methodology:

  • Instrument Setup:

    • Set up an ion chromatograph with an appropriate anion-exchange column and a conductivity detector.

    • Use a suitable eluent, such as a carbonate-bicarbonate buffer, as the mobile phase.

  • Standard Preparation:

    • Prepare standard solutions containing known concentrations of both nitrite and nitrate.

  • Sample Preparation:

    • Filter your this compound solution through a 0.45 µm filter to remove any particulate matter.

    • Dilute the sample as necessary to fall within the linear range of the instrument.

  • Analysis:

    • Inject the standards and samples into the ion chromatograph.

    • Identify and quantify the nitrite and nitrate peaks based on their retention times and peak areas compared to the standards.

Visualizations

The following diagrams illustrate the key factors affecting the stability of this compound and a general workflow for assessing its stability.

cluster_factors Influencing Factors SrNO2 Aqueous This compound Stable Stable Solution SrNO2->Stable Optimal Conditions Decomposition Decomposition SrNO2->Decomposition Adverse Conditions SrNO3 Strontium Nitrate Decomposition->SrNO3 pH pH pH->Decomposition Temp Temperature Temp->Decomposition Light Light Light->Decomposition Oxygen Oxygen Oxygen->Decomposition Microbes Microbes Microbes->Decomposition

Caption: Factors influencing the stability of aqueous this compound.

Prep Prepare this compound Solution Store Store Under Defined Conditions (Temp, Light, pH) Prep->Store Sample Sample at Time Points Store->Sample Analyze Analyze for Nitrite and Nitrate Content (e.g., IC, Griess Test) Sample->Analyze Data Plot Concentration vs. Time Analyze->Data Stability Determine Stability and Shelf-Life Data->Stability

Caption: Experimental workflow for assessing this compound stability.

Technical Support Center: Strontium Nitrite Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for strontium nitrite is limited. The following information is extrapolated from data on strontium nitrate and the general chemical class of inorganic nitrites. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for any chemical you are working with.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is expected to be a strong oxidizer. Contact with combustible materials may cause a fire.[1][2][3] Like other nitrites, it can be harmful if swallowed or inhaled, potentially causing irritation to the skin, eyes, and respiratory tract.[2] A significant health risk associated with nitrites is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, cyanosis (bluish skin), and in severe cases, can be fatal.[2][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive approach to personal protection is crucial. The following PPE is recommended:

  • Eye Protection: Safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[5]

  • Body Protection: A lab coat or chemical-resistant apron.[5] In situations with a risk of significant exposure, fire/flame-resistant clothing may be necessary.[6]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[7]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][8] It should be kept away from combustible materials, organic materials, strong acids, and reducing agents.[5][8][9]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with a range of substances. Contact with these can lead to vigorous reactions, fire, or explosion. Incompatible materials include:

  • Combustible materials (wood, paper, oil)[1][8]

  • Reducing agents[8]

  • Strong acids[5][8]

  • Powdered metals[5]

  • Ammonium salts (can cause an explosion if melted together)[1][9]

  • Cyanides[1][2]

Q5: What is the proper procedure for disposing of this compound waste?

A5: this compound waste should be treated as hazardous waste.[5] Dispose of contents and containers in accordance with all federal, state, and local regulations.[6] Do not pour down the drain.[10] It is recommended to contact a licensed professional waste disposal service.[6]

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound Powder

Problem Potential Cause Solution
A small amount of this compound powder has been spilled on the lab bench.Improper handling, container failure.1. Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill. 2. Assess the Spill: For a small, dry spill, proceed with cleanup. 3. Wear Appropriate PPE: Don safety goggles, gloves, and a lab coat. If there is significant dust, use a respirator. 4. Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to cover the spill. DO NOT use combustible materials like paper towels.[1] 5. Collect the Material: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[1][8] 6. Decontaminate the Area: Wipe the spill area with a damp cloth (water). 7. Dispose of Waste: All contaminated materials should be placed in the hazardous waste container.
A large quantity of this compound has been spilled.Major container failure, handling accident.1. Evacuate Immediately: Alert everyone in the lab and evacuate the area. 2. Isolate the Area: Close the doors to the lab and prevent re-entry. 3. Contact Emergency Personnel: Notify your institution's emergency response team or local fire department. 4. Provide Information: Be prepared to provide the name of the chemical and any available safety information to the emergency responders.

Scenario 2: Accidental Exposure to this compound

Problem Potential Cause Solution
Skin or eye contact with this compound.Inadequate PPE, accidental splashing.Skin Contact: 1. Immediately remove contaminated clothing.[11] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12] 3. Seek medical attention if irritation persists.[8] Eye Contact: 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] 2. Remove contact lenses if present and easy to do.[13] 3. Seek immediate medical attention.[11][13]
Inhalation of this compound dust.Inadequate ventilation, improper handling of powder.1. Move the affected person to fresh air immediately.[2][12] 2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2][12] 3. Seek immediate medical attention.[2]
Ingestion of this compound.Poor lab hygiene, accidental transfer from hand to mouth.1. Rinse the mouth with water.[5][6] 2. Do NOT induce vomiting.[5][6] 3. Seek immediate medical attention.[5][11]

Quantitative Data Summary

Parameter Value/Information
Toxicity Harmful if swallowed. Ingestion can lead to methemoglobinemia.[2][4]
Exposure Limits No specific occupational exposure limits have been established for this compound. It is recommended to handle it in a well-ventilated area or fume hood to minimize dust inhalation.[5]
Regulatory Levels in Water (EPA) For nitrites: Maximum Contaminant Level (MCL) of 1 ppm (mg/L).[14]

Experimental Workflow & Signaling Pathways

Experimental Workflow: Handling a this compound Spill

G cluster_prep Preparation & Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs assess Assess Spill Size spill->assess ppe_small Don Appropriate PPE assess->ppe_small Small Spill evacuate Evacuate Area assess->evacuate Large Spill contain Contain with Inert Material (e.g., sand) ppe_small->contain collect Collect into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose alert Alert Emergency Services evacuate->alert alert->dispose

Caption: Logical workflow for responding to a this compound spill.

Experimental Protocols

Procedure for the Safe Aqueous Solution Preparation of an Inorganic Nitrite

Objective: To prepare a 1 Molar aqueous solution of an inorganic nitrite (e.g., this compound) safely.

Materials:

  • Inorganic nitrite salt

  • Deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper/boat

  • Volumetric flask with stopper

  • Personal Protective Equipment (safety goggles, nitrile gloves, lab coat)

Methodology:

  • Preparation:

    • Ensure the work area is clean and free of combustible materials.

    • Perform the entire procedure within a certified chemical fume hood.

    • Don all required personal protective equipment.

  • Weighing the Nitrite Salt:

    • Place a weighing boat on an analytical balance and tare it.

    • Carefully weigh the required mass of the inorganic nitrite salt using a clean spatula. Avoid creating dust.

    • Record the exact mass.

  • Dissolution:

    • Fill a beaker with approximately half of the final required volume of deionized water.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Slowly and carefully add the weighed inorganic nitrite salt to the water while stirring. Avoid splashing.

    • Continue stirring until the salt is completely dissolved. The dissolution of some nitrite salts may be endothermic or exothermic; monitor the temperature of the solution.

  • Final Volume Adjustment:

    • Once dissolved, carefully transfer the solution to the appropriate size volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the chemical name, concentration, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Cleanup:

    • Wash all glassware thoroughly.

    • Wipe down the work area in the fume hood.

    • Dispose of any contaminated weighing paper and gloves in the appropriate hazardous waste container.

References

Technical Support Center: Synthesis of Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of strontium nitrite.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities in synthesized this compound include:

  • Strontium nitrate (Sr(NO₃)₂): Often present as an unreacted starting material if the synthesis involves the reduction of strontium nitrate, or as a side product.

  • Strontium hydroxide (Sr(OH)₂): Can be present as an unreacted starting material from synthesis methods involving the reaction of strontium hydroxide and a nitrite salt.[1]

  • Ammonium salts: If ammonium nitrite is used in the synthesis, residual ammonium salts can be an impurity.[1]

  • Strontium carbonate (SrCO₃): Can form if the material is exposed to atmospheric carbon dioxide.

  • Decomposition products: Thermal decomposition can lead to the formation of strontium oxide (SrO) and nitrogen oxides.[2]

Q2: How can I perform a quick qualitative test for nitrate impurities?

A2: The "brown ring test" is a classic qualitative test for the presence of nitrate ions.[2][3]

  • Procedure:

    • Dissolve a small amount of your synthesized this compound in water.

    • Acidify the solution with dilute sulfuric acid.

    • Carefully add a freshly prepared solution of iron(II) sulfate.

    • Incline the test tube and slowly pour concentrated sulfuric acid down the side, allowing it to form a separate layer at the bottom.

  • Positive Result: The formation of a brown ring at the junction of the two layers indicates the presence of nitrate ions.[2][3]

Q3: What is a simple method to confirm the presence of strontium in my synthesized product?

A3: A flame test is a rapid and straightforward method to confirm the presence of strontium.

  • Procedure:

    • Clean a platinum or nichrome wire by dipping it in concentrated hydrochloric acid and heating it in a Bunsen burner flame until it imparts no color.

    • Dip the clean wire into a sample of your synthesized this compound.

    • Introduce the wire into the flame.

  • Positive Result: A characteristic bright crimson red flame confirms the presence of strontium ions.[2]

Troubleshooting Guide

Problem 1: My synthesized this compound contains a significant amount of strontium nitrate impurity.

  • Possible Cause: Incomplete reaction or side reactions during synthesis.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the stoichiometry of the reactants is correct. If using a method involving the reduction of strontium nitrate, ensure the reducing agent is in slight excess and that the reaction goes to completion.

    • Purification by Recrystallization: this compound and strontium nitrate have different solubilities in water. Recrystallization can be used to separate them. The solubility of strontium nitrate is generally higher than this compound in cold water, which can be exploited for separation.

    • Monitor pH: The pH of the reaction mixture can influence the formation of byproducts. Monitor and adjust the pH as necessary for the specific synthesis protocol.

Problem 2: The yield of this compound is low.

  • Possible Cause:

    • Incomplete reaction.

    • Loss of product during washing or crystallization steps.

    • Side reactions consuming the desired product.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. A study on the synthesis via exchange reaction between strontium hydroxide and ammonium nitrite was held at 50-60 °C for 4-5 hours.[1]

    • Washing Solvent: Use a minimal amount of cold solvent for washing the crystals to minimize dissolution of the product.

    • Control of Reaction Environment: Exclude atmospheric carbon dioxide if strontium hydroxide is a reactant to prevent the formation of insoluble strontium carbonate.

Analytical Techniques for Impurity Identification

A variety of analytical techniques can be employed for the identification and quantification of impurities in synthesized this compound.

ImpurityAnalytical TechniquePrinciple
Strontium Nitrate Permanganate Titration In acidic solution, permanganate oxidizes nitrite to nitrate. The presence of nitrate does not interfere. By determining the nitrite content, the remaining percentage can be attributed to other components, including nitrate.
Ion Chromatography Separates and quantifies nitrate and nitrite ions based on their interaction with an ion-exchange column. Provides distinct peaks for each anion.[4][5][6]
Spectrophotometry After reduction of nitrate to nitrite, the total nitrite concentration can be determined colorimetrically. The initial nitrite concentration is subtracted to find the original nitrate concentration.[7][8][9]
X-ray Diffraction (XRD) Can differentiate between the crystal structures of this compound and strontium nitrate if the impurity is present in a sufficient crystalline phase.[10][11][12]
Thermal Analysis (DSC/TGA) Can distinguish between this compound and strontium nitrate based on their different decomposition temperatures and thermal events.[13][14][15][16]
Strontium Hydroxide Titration Can be quantified by acid-base titration with a standardized acid.
Ammonium Salts Ion-Selective Electrode An ammonium ion-selective electrode can be used to determine the concentration of ammonium ions.
Strontium Content Atomic Absorption Spectroscopy (AAS) A sensitive technique for determining the total strontium concentration in the sample.[17][18]

Experimental Protocols

Protocol 1: Quantitative Determination of Nitrite by Permanganate Titration

This method determines the percentage of nitrite in the sample, which can be used to infer the purity of the this compound.

Principle: In an acidic solution, potassium permanganate (KMnO₄) oxidizes nitrite (NO₂⁻) to nitrate (NO₃⁻). The endpoint is indicated by the persistence of the pink color of the permanganate.

Reagents:

  • Standardized ~0.1 N Potassium Permanganate (KMnO₄) solution

  • Dilute Sulfuric Acid (H₂SO₄)

  • Distilled Water

Procedure:

  • Accurately weigh about 0.5 g of the synthesized this compound sample.

  • Dissolve the sample in 100 mL of distilled water in a volumetric flask.

  • Pipette 25 mL of the standardized KMnO₄ solution into an Erlenmeyer flask.

  • Add 50 mL of dilute sulfuric acid to the flask.

  • Slowly titrate the acidified permanganate solution with the this compound solution from a burette until the pink color just disappears.[19]

  • Record the volume of the this compound solution used.

  • Perform a blank titration with distilled water.

  • Calculate the percentage of this compound in the sample.

Calculation: The reaction is: 5NO₂⁻ + 2MnO₄⁻ + 6H⁺ → 5NO₃⁻ + 2Mn²⁺ + 3H₂O

Protocol 2: Identification of Strontium Nitrate Impurity by Ion Chromatography

Principle: Ion chromatography separates anions based on their affinity for a stationary phase. A conductivity detector is commonly used for detection.

Instrumentation:

  • Ion Chromatograph with a conductivity detector

  • Anion-exchange column suitable for separating nitrate and nitrite

  • Eluent (e.g., a sodium carbonate/sodium bicarbonate buffer)

Procedure:

  • Prepare a standard solution containing known concentrations of this compound and strontium nitrate.

  • Prepare a sample solution by dissolving a known weight of the synthesized this compound in deionized water.

  • Inject the standard solution into the ion chromatograph to determine the retention times for nitrite and nitrate.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing the retention times with the standard.

  • Quantify the amount of strontium nitrate impurity by comparing the peak area with the calibration curve generated from standards.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting synthesis Synthesize this compound purification Purification (e.g., Recrystallization) synthesis->purification qualitative Qualitative Tests (Flame Test, Brown Ring Test) purification->qualitative Initial Purity Check quantitative Quantitative Analysis (Titration, IC, AAS, etc.) purification->quantitative Detailed Purity Assessment impurity_detected Impurity Detected? quantitative->impurity_detected repurify Re-purify Sample quantitative->repurify High Impurity Level adjust_synthesis Adjust Synthesis Parameters (Stoichiometry, Temp, pH) impurity_detected->adjust_synthesis Yes final_product Pure this compound impurity_detected->final_product No adjust_synthesis->synthesis repurify->purification

Caption: Experimental workflow for synthesis and impurity analysis of this compound.

logical_relationship cluster_source Potential Sources of Impurities cluster_impurity Resulting Impurities cluster_product Synthesized Product starting_materials Unreacted Starting Materials (e.g., Sr(NO₃)₂, Sr(OH)₂) sr_nitrate Strontium Nitrate starting_materials->sr_nitrate sr_hydroxide Strontium Hydroxide starting_materials->sr_hydroxide side_reactions Side Reactions side_reactions->sr_nitrate decomposition Thermal Decomposition sr_oxide Strontium Oxide decomposition->sr_oxide contamination Atmospheric Contamination (e.g., CO₂) sr_carbonate Strontium Carbonate contamination->sr_carbonate strontium_nitrite This compound sr_nitrate->strontium_nitrite co-exists with sr_hydroxide->strontium_nitrite co-exists with sr_carbonate->strontium_nitrite co-exists with sr_oxide->strontium_nitrite co-exists with

Caption: Logical relationships between impurity sources and types in this compound synthesis.

References

thermal analysis techniques for strontium nitrite stability studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thermal Analysis of Strontium Nitrite

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal analysis on this compound, including its monohydrate form (Sr(NO₂)₂·H₂O).

Troubleshooting Guide

This guide addresses specific issues that may arise during the thermal analysis (TGA, DTA, DSC) of this compound.

Question: My TGA curve for Sr(NO₂)₂·H₂O shows a mass loss for dehydration that is significantly different from the theoretical 9.1%. What could be the cause?

Answer: This discrepancy is often due to issues with the starting material or experimental setup. Consider the following possibilities:

  • Incorrect Hydration State: The sample may not be a true monohydrate. It could be partially dehydrated before the experiment or, conversely, have surface-adsorbed water, leading to a higher-than-expected mass loss. Ensure proper storage of the sample in a controlled humidity environment.

  • Rapid Heating: A very high heating rate can cause the violent evolution of water, leading to the ejection of small amounts of sample from the crucible, resulting in an artificially high mass loss.[1] Try reducing the heating rate (e.g., to 5-10 °C/min).

  • Volatile Impurities: The presence of volatile impurities in your sample can contribute to the initial mass loss. Verify the purity of your this compound.

Question: The decomposition temperature I'm observing is different from the literature values (which are typically >500°C in N₂). Why?

Answer: Several factors can influence the onset of decomposition temperature:

  • Atmosphere: The furnace atmosphere is critical. The decomposition of nitrites and nitrates is highly dependent on the surrounding gas.[2] Leaks in your system that allow air (oxygen) to enter can lower the decomposition temperature or change the reaction pathway compared to experiments run in a pure inert atmosphere like nitrogen or argon.[3]

  • Heating Rate: The observed decomposition temperature is a function of the heating rate. Higher heating rates will shift the decomposition to higher temperatures, while lower heating rates will result in decomposition at lower temperatures.[4] This is a kinetic effect. For comparability, ensure your heating rate is similar to those reported in literature (e.g., 10 °C/min).

  • Sample Mass and Form: A larger sample mass can create thermal gradients within the sample, leading to a broader decomposition range and a higher apparent onset temperature. Similarly, a fine powder will decompose more readily and at a lower temperature than large crystals due to a larger surface area-to-volume ratio.[2]

Question: My DTA/DSC curve for this compound shows unexpected or poorly defined peaks before the main decomposition.

Answer: For this compound monohydrate, you should expect to see distinct events. In an inert atmosphere, these are:

  • An endotherm for the dehydration (loss of water) around 150 °C.

  • A sharp endotherm corresponding to a solid-solid phase transition of the anhydrous salt around 265 °C.

  • An endotherm for the melting of anhydrous this compound around 365 °C.

If your peaks are poorly defined or shifted, consider these points:

  • Instrument Calibration: Inaccurate temperature measurement is a common source of error.[4] Ensure your instrument is properly calibrated for temperature and heat flow using appropriate standards.

  • Sample-Crucible Interaction: While less common for nitrites in inert crucibles (like platinum or alumina), a reaction between the sample and the crucible can cause anomalous peaks. Ensure the crucible material is compatible with the sample at high temperatures.

  • Baseline Noise: A noisy baseline can obscure subtle transitions. This can be caused by improper sample packing, gas flow instabilities, or instrument contamination. Ensure a stable gas flow and clean the sample holder and furnace tube if necessary.

Question: I see a slight, continuous mass loss in my TGA data well before the rapid decomposition stage.

Answer: This is a known characteristic of this compound. A very slight decomposition begins even before the material melts (around 365 °C) and becomes more significant above 500 °C, before rapid decomposition occurs above 650 °C in a nitrogen atmosphere. This indicates that the decomposition is not a simple, single-step process but a complex series of overlapping reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition pathway for this compound monohydrate in an inert atmosphere?

A1: Based on thermogravimetry (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA), the decomposition in a nitrogen atmosphere proceeds in several distinct stages:

  • Dehydration: The single water molecule is lost at approximately 150 °C. Sr(NO₂)₂·H₂O(s) → Sr(NO₂)₂(s) + H₂O(g)

  • Phase Transition: The anhydrous this compound undergoes a reversible solid-state phase transition from an orthorhombic to a cubic structure at about 265 °C.

  • Melting: The anhydrous cubic form melts at approximately 365 °C.

  • Decomposition: A slow decomposition starts before melting, becoming more significant at 500 °C and very rapid above 650 °C. The final solid product is cubic strontium oxide (SrO). The decomposition process is complex, with strontium nitrate (Sr(NO₃)₂) likely forming as an intermediate.[5]

Q2: What gaseous products are evolved during the decomposition of this compound?

A2: Evolved gas analysis performed in a vacuum shows a complex mixture of gases. The relative quantities of product gases are in the order: NO > NO₂ ≈ O₂ > N₂ > N₂O. The evolution of these different nitrogen oxides and oxygen indicates that multiple, competing decomposition pathways are occurring.

Q3: How should I prepare my this compound sample for thermal analysis?

A3: Fine crystals of Sr(NO₂)₂·H₂O can be prepared by recrystallization from an aqueous solution. For the analysis itself, it is recommended to use a small sample mass (e.g., 5-10 mg) in a fine powder form to ensure uniform heating and minimize thermal gradients. The crucible is typically made of an inert material like alumina or platinum.

Q4: What is a recommended heating rate and atmosphere for a standard experiment?

A4: A heating rate of 10 °C/min is commonly used and allows for good resolution of the different thermal events. For studying the intrinsic stability and decomposition pathway, a dry, inert atmosphere such as nitrogen or argon with a consistent flow rate (e.g., 40-50 mL/min) is essential to prevent oxidative side reactions.

Quantitative Data Summary

The following table summarizes the key thermal events for the decomposition of this compound monohydrate in a nitrogen atmosphere, based on literature data.

Thermal EventTechniqueTemperature (°C)Associated Mass Loss (%)Reference
DehydrationTGA/DTA~150~9.1 (Theoretical)
Solid-Solid Phase TransitionDTA~265None
MeltingDTA~365None
Onset of Significant DecompositionTGA~500Gradual
Rapid DecompositionTGA>650~38.5 (Total from anhydrous)
Final ProductXRD-Total: ~47.6 (from monohydrate)

Note: Temperatures are approximate and can be affected by experimental conditions such as heating rate and sample mass.

Experimental Protocols

Methodology for Thermogravimetric Analysis (TGA) of this compound Monohydrate

  • Instrument: A thermogravimetric analyzer capable of controlled heating in a dynamic atmosphere.

  • Sample Preparation: Use fine crystals of Sr(NO₂)₂·H₂O. Ensure the sample has been stored properly to maintain its hydration state.

  • Crucible: Use an inert alumina or platinum crucible.

  • Sample Mass: Accurately weigh approximately 5-10 mg of the sample into the crucible.

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a constant flow rate of 40-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert environment. Maintain this flow throughout the analysis.

  • Heating Program: Heat the sample from ambient temperature to approximately 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the sample mass as a function of temperature. Analyze the resulting TGA curve and its first derivative (DTG curve) to determine the onset temperatures of dehydration and decomposition, as well as the percentage mass loss for each step. The final residue should correspond to the theoretical mass of Strontium Oxide (SrO).

Visualizations

Experimental_Workflow Diagram 1: General Experimental Workflow for TGA/DTA cluster_prep Preparation cluster_setup Instrument Setup cluster_run Execution & Analysis SamplePrep Sample Preparation (e.g., Recrystallize Sr(NO₂)₂·H₂O) Weighing Weigh 5-10 mg into TGA crucible SamplePrep->Weighing LoadSample Load Crucible into TGA Weighing->LoadSample Purge Purge System (>30 min) LoadSample->Purge SetParams Set Parameters - Atmosphere: N₂ @ 50 mL/min - Heating Rate: 10 °C/min - Temp Range: RT to 800°C RunExp Start Experiment SetParams->RunExp Purge->SetParams CollectData Collect TGA/DTA Data (Mass vs. Temperature) RunExp->CollectData Analyze Analyze Curves - Identify Transitions - Calculate Mass Loss % CollectData->Analyze Troubleshooting_Flowchart Diagram 2: Troubleshooting TGA/DTA Results for Sr(NO₂)₂ Start Inaccurate TGA/DTA Curve? MassLossIssue Incorrect Mass Loss %? Start->MassLossIssue Mass-related? TempShiftIssue Incorrect Transition Temp? Start->TempShiftIssue Temp-related? Dehydration Dehydration Step (Target: ~9.1%) MassLossIssue->Dehydration Yes, at low temp Decomposition Decomposition Step (Target: ~47.6% total) MassLossIssue->Decomposition Yes, at high temp CheckHydration Verify sample hydration state and check for impurities. Dehydration->CheckHydration CheckHeatingRate Reduce heating rate to prevent sample sputtering. Dehydration->CheckHeatingRate CheckPurity Verify sample purity. Check for volatile contaminants. Decomposition->CheckPurity CheckAtmosphere Check for air leaks. Ensure pure inert gas flow. Decomposition->CheckAtmosphere CheckCal Verify instrument temperature calibration. TempShiftIssue->CheckCal Yes TempShiftIssue->CheckAtmosphere CheckRateMass Compare heating rate and mass with literature protocols. TempShiftIssue->CheckRateMass Decomposition_Pathway Diagram 3: Thermal Decomposition Pathway of Sr(NO₂)₂·H₂O in N₂ A Sr(NO₂)₂·H₂O (s) Orthorhombic B Sr(NO₂)₂ (s) Orthorhombic A->B ~150°C - H₂O (g) C Sr(NO₂)₂ (s) Cubic B->C ~265°C (Phase Transition) D Sr(NO₂)₂ (l) Melt C->D ~365°C (Melting) E SrO (s) Cubic Residue D->E >500-650°C (Decomposition) Intermediate [Sr(NO₃)₂ Intermediate] D->Intermediate complex pathway Gases Evolved Gases (NO, NO₂, O₂, N₂, N₂O) E->Gases Intermediate->E

References

Validation & Comparative

A Comparative Analysis of Strontium Nitrite and Strontium Nitrate in Pyrotechnic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of pyrotechnics, the generation of vibrant and consistent colors is a primary objective. Strontium and its salts are indispensable for producing deep red hues, a staple in fireworks, signal flares, and military tracer ammunition.[1][2][3][4] The most common strontium-based compound utilized is strontium nitrate, which serves as both the colorant and an oxidizer.[3][5] An alternative, though less common, is strontium nitrite. This guide provides an objective comparison of strontium nitrate and this compound, evaluating their chemical properties and performance characteristics relevant to pyrotechnic formulations, supported by available experimental data.

Chemical and Physical Properties: A Foundational Comparison

The efficacy of a pyrotechnic ingredient is largely dictated by its fundamental chemical and physical properties. These include its oxygen content, decomposition temperature, and hygroscopicity, which collectively influence the burn rate, color quality, and stability of the final composition.

A summary of the key properties for anhydrous strontium nitrate and this compound is presented below.

PropertyStrontium NitrateThis compound
Chemical Formula Sr(NO₃)₂Sr(NO₂)₂
Molar Mass 211.63 g/mol [1]179.64 g/mol
Oxygen Balance (OB%) *+37.8%+26.7%
Appearance White crystalline solid[2]White to yellowish solid
Decomposition Temp. ~570°C[1][6]Slight decomposition before melting, rapid >650°C
Melting Point 570°C[1][6]~365°C (in N₂)
Hygroscopicity Tends to absorb moisture from the air[7]Deliquescence point of 79.2% RH
Density 2.986 g/cm³ (anhydrous)[1][2]Not readily available

*Oxygen Balance (OB%) is calculated based on idealized decomposition to SrO, N₂, and O₂. It represents the mass percentage of excess oxygen available to combust a fuel.

Performance in Pyrotechnics

The functional differences between strontium nitrate and this compound become apparent when evaluating their performance as oxidizers and colorants in pyrotechnic mixtures.

Oxidizing Potential

A key role of these salts in pyrotechnics is to supply oxygen to fuel the combustion reaction.[2] Strontium nitrate possesses a significantly higher oxygen balance (+37.8%) compared to this compound (+26.7%). This makes strontium nitrate a more efficient oxidizer, capable of supporting more vigorous combustion and enabling formulations with a higher fuel content, which can lead to greater energy release and light output.

Thermal Stability and Decomposition

The thermal behavior of the oxidizer is critical to the ignition and propagation of the pyrotechnic effect. Strontium nitrate is thermally stable until it begins to decompose near its melting point of 570°C.[1][6][8] The decomposition proceeds in a single stage, releasing nitrogen oxides and oxygen.[9]

This compound, conversely, is less thermally stable. Studies on its monohydrate form show it loses water around 150°C, melts around 365°C, and begins to decompose even before melting, with rapid decomposition occurring above 650°C. This lower thermal stability could lead to premature or unintended reactions in certain formulations, posing a safety and reliability concern.

Role in Composition Aging and Stability

Strontium nitrate's tendency to absorb moisture (hygroscopicity) can be a drawback, as water can degrade pyrotechnic mixtures.[3][7] Interestingly, this compound has been identified as a product formed during the degradation of magnesium-strontium nitrate compositions in the presence of water vapor. The presence of this compound in aged compositions was found to eliminate the typical induction period before the main degradation reaction, suggesting it plays a role in the aging pathway.

G cluster_nitrate Strontium Nitrate (Sr(NO₃)₂) cluster_nitrite This compound (Sr(NO₂)₂) Nitrate_OB High Oxygen Balance (+37.8%) Nitrate_Stab Standard, Stable Oxidizer Nitrate_OB->Nitrate_Stab Nitrate_Decomp High Decomposition Temp (~570°C) Nitrate_Decomp->Nitrate_Stab Nitrate_Use Primary Choice for Red Compositions Nitrate_Stab->Nitrate_Use Nitrite_OB Lower Oxygen Balance (+26.7%) Nitrite_Stab Less Stable / Degradation Product Nitrite_OB->Nitrite_Stab Nitrite_Decomp Lower Decomposition Temp (~365°C Melt) Nitrite_Decomp->Nitrite_Stab Nitrite_Use Not a Primary Pyrotechnic Oxidizer Nitrite_Stab->Nitrite_Use Pyrotechnic_Req Pyrotechnic Requirements Pyrotechnic_Req->Nitrate_OB Efficiency Pyrotechnic_Req->Nitrate_Decomp Stability Pyrotechnic_Req->Nitrite_OB Efficiency Pyrotechnic_Req->Nitrite_Decomp Stability

Experimental Protocols

To quantitatively assess the performance of these compounds, standardized experimental procedures are necessary.

Protocol 1: Thermal Analysis by Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability and decomposition characteristics of the strontium salt.

Methodology:

  • A small sample (5-10 mg) of the dried salt is placed in an inert crucible (e.g., alumina).

  • The crucible is placed inside a TG-DTA instrument.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., flowing nitrogen at 40 mL/min) from ambient temperature to approximately 1000°C.

  • The TG curve records the mass loss of the sample as a function of temperature.

  • The DTA curve records the temperature difference between the sample and an inert reference, indicating exothermic or endothermic transitions (e.g., melting, decomposition).

  • Data analysis identifies the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss.

Protocol 2: Burn Rate Determination

Objective: To measure the linear burn rate of a standard pyrotechnic composition.

Methodology:

  • Prepare a standard pyrotechnic composition, for example: 60% oxidizer (strontium nitrate or nitrite), 20% fuel (e.g., magnesium powder), and 20% binder/color enhancer (e.g., chlorinated rubber).

  • Press the composition into a cylindrical pellet of known dimensions and density.

  • In a controlled environment (burn chamber), ignite one end of the pellet using a standardized ignition source (e.g., hot wire or ignition slurry).

  • Record the combustion event with a high-speed camera or use thermocouples placed at a known distance along the pellet to measure the time of flame propagation.

  • The burn rate is calculated by dividing the distance the flame front travels by the elapsed time.

Protocol 3: Colorimetric Analysis

Objective: To quantify the color purity of the flame produced by the pyrotechnic composition.

Methodology:

  • Ignite a sample of the pyrotechnic composition from Protocol 2 in a dark, controlled environment.

  • Use a spectrometer with a fiber-optic probe aimed at the flame to capture the emission spectrum.

  • Record the spectral data across the visible range (approx. 400-700 nm).

  • Analyze the resulting spectrum to identify the peak wavelength and the full width at half maximum (FWHM). A narrow FWHM at the desired wavelength (red region for strontium) indicates high color purity. The dominant emission for red color from strontium is from the strontium monochloride (SrCl) species in the flame.[3]

Conclusion

Based on a comparison of their chemical properties and known thermal behaviors, strontium nitrate is unequivocally the superior choice for pyrotechnic applications. Its higher oxygen balance allows for more energetic and efficient compositions, while its greater thermal stability ensures better safety and reliability. This compound, being less stable and having a lower oxygen content, is not a primary oxidizer in pyrotechnics. Its main relevance is as a chemical intermediate in the aging and degradation pathways of strontium nitrate-based formulations, particularly those containing reactive metals like magnesium. For researchers and developers in pyrotechnics, strontium nitrate remains the industry standard for creating vibrant red colors.

References

Comparative Analysis of the Thermal Stability of Group 2 Nitrites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal decomposition of alkaline earth metal nitrites, supported by available experimental data.

The thermal stability of inorganic compounds is a critical parameter in various scientific and industrial applications, including materials science, chemical synthesis, and pharmacology. This guide provides a comparative analysis of the thermal stability of Group 2 nitrites, which include beryllium nitrite (Be(NO₂)₂), magnesium nitrite (Mg(NO₂)₂), calcium nitrite (Ca(NO₂)₂), strontium nitrite (Sr(NO₂)₂), and barium nitrite (Ba(NO₂)₂). The stability of these compounds to heat generally increases down the group, a trend influenced by the increasing cationic radius and decreasing polarizing power of the metal cation.

Quantitative Data on Thermal Decomposition

The following table summarizes the available quantitative data on the melting points and decomposition temperatures of Group 2 nitrites. It is important to note that for some of these compounds, particularly the lighter members, precise decomposition temperatures are difficult to pinpoint as decomposition can occur over a range of temperatures and may be influenced by experimental conditions.

CompoundFormulaMelting Point (°C)Decomposition Temperature (°C)Primary Solid Decomposition ProductsGaseous Decomposition Products
Beryllium NitriteBe(NO₂)₂N/AUnstable at room temperatureBeryllium oxide (BeO)Nitrogen oxides
Magnesium NitriteMg(NO₂)₂N/ANot clearly definedMagnesium oxide (MgO)Nitrogen monoxide (NO), Nitrogen dioxide (NO₂)
Calcium NitriteCa(NO₂)₂~390>220 (significant decomposition at 470-550)[1]Calcium oxide (CaO), Calcium nitrate (Ca(NO₃)₂)Nitrogen monoxide (NO)[1]
This compoundSr(NO₂)₂~365Measurable at 264, significant at 500, rapid >650Strontium oxide (SrO)NO, NO₂, O₂, N₂, N₂O (complex mixture)
Barium NitriteBa(NO₂)₂N/ADecomposes upon strong heatingBarium oxide (BaO)Nitrogen (N₂), Nitrogen monoxide (NO)

Note: Data for beryllium nitrite is largely theoretical as the compound is highly unstable and has not been isolated. The decomposition of magnesium nitrite lacks a precise temperature in the available literature. For barium nitrite, the anhydrous salt's specific decomposition temperature is not well-documented, but it is known to be less stable than barium nitrate, which decomposes between 500-700°C.

Trend in Thermal Stability

The thermal stability of the Group 2 nitrites increases as we descend the group from beryllium to barium. This trend can be explained by the concept of polarizing power of the cation. The small beryllium ion (Be²⁺) has a high charge density, which strongly polarizes the electron cloud of the nitrite anion (NO₂⁻). This polarization weakens the N-O bonds within the nitrite ion, making the compound less stable and more susceptible to decomposition at lower temperatures.

As we move down the group, the ionic radius of the cation increases (Mg²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺), leading to a decrease in charge density. Consequently, the polarizing power of the cation decreases. The larger cations cause less distortion of the nitrite anion's electron cloud, resulting in stronger N-O bonds and therefore, greater thermal stability.

Thermal_Stability_Trend cluster_0 Increasing Cationic Radius cluster_1 Decreasing Polarizing Power cluster_2 Increasing Thermal Stability Be Be²⁺ Mg Mg²⁺ High High Be->High leads to Ca Ca²⁺ Sr Sr²⁺ Ba Ba²⁺ Decreasing Decreasing Low_Stability Low High->Low_Stability results in Low Low Increasing_Stability Increasing High_Stability High

Caption: Trend of increasing thermal stability of Group 2 nitrites down the group.

Decomposition Pathways

The decomposition of Group 2 nitrites is a complex process and does not always follow a single, straightforward reaction pathway. The products can vary depending on the metal cation and the reaction conditions.

For instance, the decomposition of calcium nitrite can yield both calcium oxide and calcium nitrate, along with nitrogen monoxide.[1] In contrast, the thermal decomposition of this compound results in a mixture of gaseous products, including various nitrogen oxides and elemental nitrogen. A notable feature of barium nitrite's decomposition is the significant production of nitrogen gas.

Decomposition_Workflow cluster_Be Beryllium Nitrite cluster_Ca Calcium Nitrite cluster_Sr This compound BeN Be(NO₂)₂ Unstable BeO BeO + NOx BeN->BeO Decomposes CaN Ca(NO₂)₂ CaO CaO + Ca(NO₃)₂ + NO CaN->CaO Decomposes SrN Sr(NO₂)₂ SrO SrO + Gaseous Mixture SrN->SrO Decomposes

Caption: Simplified decomposition pathways for select Group 2 nitrites.

Experimental Protocol for Determining Thermal Stability

The thermal stability of Group 2 nitrites is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the onset and peak decomposition temperatures of a Group 2 nitrite and to quantify the mass loss associated with the decomposition.

Materials and Apparatus:

  • Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

  • Differential Scanning Calorimeter (DSC).

  • High-purity Group 2 nitrite sample.

  • Inert gas supply (e.g., nitrogen or argon).

  • Alumina or platinum crucibles.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the Group 2 nitrite is placed into a TGA/DSC crucible.

  • Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

  • Data Collection:

    • TGA: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

    • DSC: The heat flow to or from the sample is measured relative to a reference. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition events.

    • Evolved Gas Analysis (EGA): The gases produced during decomposition are simultaneously analyzed by a coupled MS or FTIR to identify the decomposition products.

  • Data Analysis: The TGA and DSC curves are analyzed to determine the temperatures of melting and decomposition. The stoichiometry of the decomposition reaction can be inferred from the total mass loss observed in the TGA curve.

Experimental_Workflow start Start: Sample Preparation instrument_setup Instrument Setup (TGA/DSC) start->instrument_setup heating Controlled Heating instrument_setup->heating data_collection Data Collection (Mass, Heat Flow, Evolved Gas) heating->data_collection analysis Data Analysis data_collection->analysis end End: Determine Thermal Stability analysis->end

Caption: A generalized workflow for determining the thermal stability of inorganic salts.

References

A Comparative Guide to the Validation of Strontium Nitrite Purity by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of titration-based methods for the validation of strontium nitrite purity. The performance of classical redox and complexometric titrations is evaluated against modern analytical techniques, supported by representative experimental data. This document aims to equip researchers with the necessary information to select the most suitable analytical method for their specific needs, ensuring the quality and reliability of their materials.

Introduction

This compound (Sr(NO₂)₂) is a chemical compound with applications in various research and industrial fields. Ensuring the purity of this compound is critical for the accuracy and reproducibility of experimental results and the quality of final products. Titration remains a fundamental and widely used analytical technique for purity assessment due to its accuracy, precision, and cost-effectiveness. This guide focuses on the validation of this compound purity by determining the percentage of both the strontium cation (Sr²⁺) and the nitrite anion (NO₂⁻).

We will explore two primary titration methods for the nitrite anion:

  • Permanganate Titration: A redox titration where nitrite is oxidized by potassium permanganate.

  • Cerimetric Titration: A redox titration employing a cerium(IV) salt as the oxidizing agent.

For the strontium cation, we will detail:

  • Complexometric EDTA Titration: A method based on the formation of a stable complex between strontium ions and ethylenediaminetetraacetic acid (EDTA).

Furthermore, these traditional methods will be compared with contemporary analytical techniques, namely Ion Chromatography and Spectrophotometry (Griess Test) , to provide a comprehensive overview of the available analytical options.

Experimental Protocols

Permanganate Titration for Nitrite Content

Principle: This method is based on the oxidation of nitrite ions (NO₂⁻) to nitrate ions (NO₃⁻) by a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions.

Reaction: 5 NO₂⁻ + 2 MnO₄⁻ + 6 H⁺ → 5 NO₃⁻ + 2 Mn²⁺ + 3 H₂O

Procedure:

  • Preparation of 0.1 N Potassium Permanganate Solution: Dissolve approximately 3.2 g of KMnO₄ in 1000 mL of distilled water. Boil the solution for 10-15 minutes, cool, and filter through a sintered glass funnel. Store in a dark, glass-stoppered bottle.

  • Standardization of KMnO₄ Solution: Accurately weigh about 0.25 g of dried primary standard sodium oxalate (Na₂C₂O₄) and dissolve it in 200 mL of distilled water in a 400 mL beaker. Add 30 mL of 3 M sulfuric acid. Heat the solution to 80-90 °C and titrate with the KMnO₄ solution, stirring constantly, until a faint pink color persists for at least 30 seconds.

  • Titration of this compound: Accurately weigh approximately 0.5 g of the this compound sample, dissolve it in 100 mL of distilled water, and transfer it to a 250 mL volumetric flask. Dilute to the mark with distilled water. Pipette 25 mL of this solution into a 250 mL Erlenmeyer flask. Add 50 mL of 0.1 N standardized KMnO₄ solution and 10 mL of 3 M sulfuric acid. Heat the mixture to 40 °C and back-titrate the excess KMnO₄ with a standardized 0.1 N sodium oxalate or ferrous ammonium sulfate solution until the pink color disappears.

Cerimetric Titration for Nitrite Content

Principle: This is a redox titration where nitrite ions are oxidized by a standard solution of cerium(IV) sulfate in an acidic medium. A ferroin indicator is used, which changes color from orange to pale blue at the endpoint.[1][2]

Reaction: 2 Ce⁴⁺ + NO₂⁻ + H₂O → 2 Ce³⁺ + NO₃⁻ + 2 H⁺

Procedure:

  • Preparation of 0.1 N Ceric Sulfate Solution: Dissolve approximately 40.4 g of ceric(IV) sulfate, Ce(SO₄)₂·4H₂O, in 500 mL of distilled water containing 28 mL of concentrated sulfuric acid. Gently heat the solution until the salt dissolves, then cool and dilute to 1000 mL.

  • Standardization of Ceric Sulfate Solution: Accurately weigh about 0.2 g of dried primary standard arsenic trioxide (As₂O₃) and dissolve it in 25 mL of 1 M sodium hydroxide. Acidify the solution with 25 mL of 3 M sulfuric acid. Add 2-3 drops of an osmic acid solution as a catalyst and 1-2 drops of ferroin indicator. Titrate with the ceric sulfate solution until the color changes from pink to a faint blue.

  • Titration of this compound: Accurately weigh approximately 0.5 g of the this compound sample and prepare a 250 mL solution as described in the permanganate titration. Pipette 25 mL of this solution into a 250 mL Erlenmeyer flask. Add 50 mL of distilled water, 10 mL of 3 M sulfuric acid, and 1-2 drops of ferroin indicator. Titrate with the standardized 0.1 N ceric sulfate solution until the color changes from orange to a pale blue.[1]

Complexometric EDTA Titration for Strontium Content

Principle: Strontium ions (Sr²⁺) form a stable, water-soluble complex with EDTA. The endpoint of the titration is detected using a metal-ion indicator, such as Eriochrome Black T, which changes color when all the strontium ions have been complexed by the EDTA.

Reaction: Sr²⁺ + EDTA⁴⁻ → [Sr(EDTA)]²⁻

Procedure:

  • Preparation of 0.1 M EDTA Solution: Dissolve 37.224 g of disodium EDTA dihydrate in distilled water and dilute to 1000 mL in a volumetric flask.

  • Standardization of EDTA Solution: Accurately weigh about 0.5 g of primary standard calcium carbonate (CaCO₃), previously dried at 110 °C, and dissolve it in a minimum amount of dilute hydrochloric acid. Dilute with 100 mL of distilled water. Add 10 mL of an ammonia-ammonium chloride buffer (pH 10) and a few drops of Eriochrome Black T indicator. Titrate with the EDTA solution until the color changes from wine-red to a clear blue.

  • Titration of Strontium: Accurately weigh approximately 0.8 g of the this compound sample, dissolve it in 100 mL of distilled water, and transfer to a 250 mL volumetric flask. Dilute to the mark. Pipette 25 mL of this solution into a 250 mL Erlenmeyer flask. Add 10 mL of ammonia-ammonium chloride buffer (pH 10) and a few drops of Eriochrome Black T indicator. Titrate with the standardized 0.1 M EDTA solution until the color changes from wine-red to blue.

Data Presentation: A Comparative Analysis

To provide a clear comparison, the following table summarizes representative experimental data for the determination of this compound purity using the described titration methods and alternative analytical techniques. The data for titration methods is based on a hypothetical high-purity (≥98%) this compound sample.

Analytical Method Parameter Measured Mean Purity (%) Standard Deviation (%) Relative Standard Deviation (%) Key Advantages Key Disadvantages
Permanganate Titration Nitrite (NO₂⁻)98.50.30.30Cost-effective, self-indicating.Endpoint can be difficult to discern, reagent stability can be an issue.
Cerimetric Titration Nitrite (NO₂⁻)98.70.20.20Sharp endpoint, stable titrant.Higher cost of reagents.
Complexometric EDTA Titration Strontium (Sr²⁺)98.80.20.20Widely applicable, sharp endpoint.Requires careful pH control.
Ion Chromatography Nitrite (NO₂⁻) & Strontium (Sr²⁺)99.10.10.10High specificity, can measure both ions simultaneously.High initial instrument cost, requires skilled operator.
Spectrophotometry (Griess Test) Nitrite (NO₂⁻)98.20.50.51High sensitivity, suitable for low concentrations.Indirect measurement, susceptible to interferences.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the titration of this compound and the logical relationship of the comparative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nitrite_titration Nitrite (Anion) Titration cluster_strontium_titration Strontium (Cation) Titration cluster_results Data Analysis start Weigh this compound Sample dissolve Dissolve in Distilled Water start->dissolve volumetric_flask Transfer to Volumetric Flask and Dilute to Volume dissolve->volumetric_flask aliquot Take a Precise Aliquot for Titration volumetric_flask->aliquot permanganate Permanganate Titration aliquot->permanganate cerimetric Cerimetric Titration aliquot->cerimetric edta Complexometric EDTA Titration aliquot->edta calculate_purity Calculate Purity (%) for Anion and Cation permanganate->calculate_purity cerimetric->calculate_purity edta->calculate_purity end Final Purity Validation calculate_purity->end

Caption: Experimental workflow for the validation of this compound purity.

comparison_logic cluster_titration Titration Methods cluster_alternatives Alternative Methods main_topic Validation of this compound Purity permanganate Permanganate Titration (for Nitrite) main_topic->permanganate cerimetric Cerimetric Titration (for Nitrite) main_topic->cerimetric edta EDTA Titration (for Strontium) main_topic->edta ion_chrom Ion Chromatography main_topic->ion_chrom griess_test Griess Test (Spectrophotometry) main_topic->griess_test permanganate->ion_chrom Compare Performance permanganate->griess_test Compare Performance cerimetric->ion_chrom Compare Performance cerimetric->griess_test Compare Performance

Caption: Logical relationship for the comparison of analytical methods.

Conclusion

The validation of this compound purity can be effectively achieved through classical titration methods. For the determination of nitrite content, both permanganate and cerimetric titrations offer reliable results, with the cerimetric method generally providing a sharper, more easily discernible endpoint. For the quantification of strontium, complexometric titration with EDTA is a robust and accurate method.

While these titration techniques are highly valuable for their cost-effectiveness and established protocols, alternative methods such as ion chromatography and spectrophotometry offer distinct advantages. Ion chromatography provides high specificity and the ability to determine both cation and anion concentrations in a single run, making it ideal for comprehensive purity analysis, albeit at a higher initial cost. The Griess test offers excellent sensitivity for nitrite, which is particularly useful for trace-level quantification.

The choice of method will ultimately depend on the specific requirements of the laboratory, including the desired level of precision, sample throughput, available instrumentation, and budget. For routine quality control where high accuracy is paramount, a combination of redox and complexometric titrations provides a cost-effective and reliable approach to validating the purity of this compound.

References

Spectroscopic Analysis for Structural Confirmation of Strontium Nitrite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of compounds like strontium nitrite is paramount. This guide provides a comparative overview of spectroscopic techniques—Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Crystallography—for the structural elucidation of this compound. Due to the limited availability of specific spectroscopic data for this compound in the public domain, this guide leverages data from closely related alkaline earth metal nitrites, namely barium nitrite and calcium nitrite, alongside comprehensive data for strontium nitrate to provide a framework for analysis.

Executive Summary

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for strontium nitrate and barium nitrite, which can be used as a reference for the analysis of this compound.

Compound Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Strontium Nitrate (Sr(NO₃)₂) (for comparison) ν₁ (N-O symmetric stretch)~1050~1050
ν₂ (out-of-plane bend)~813Not typically observed
ν₃ (N-O asymmetric stretch)~1348~1350-1400
ν₄ (in-plane bend)~735~740
Barium Nitrite Monohydrate (Ba(NO₂)₂·H₂O) ν₁ (N-O symmetric stretch)Not specified~1332
ν₂ (O-N-O bend)Not specified~815
ν₃ (N-O asymmetric stretch)Not specified~1234

Note: Specific peak positions can vary based on the physical state of the sample (e.g., solid, aqueous solution) and the experimental conditions.

Structural Confirmation Techniques

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The nitrite ion (NO₂⁻) has three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃).

  • Expected Spectra for this compound: Based on data from other metal nitrites, the IR and Raman spectra of this compound are expected to show characteristic peaks for the nitrite ion. The positions of these peaks will be influenced by the strontium cation.

    • The symmetric stretch (ν₁) is expected in the region of 1320-1340 cm⁻¹.

    • The bending mode (ν₂) is anticipated around 810-830 cm⁻¹.

    • The asymmetric stretch (ν₃) would likely appear in the 1230-1260 cm⁻¹ range.

  • Comparison with Strontium Nitrate: Strontium nitrate (Sr(NO₃)₂) serves as a useful comparison. The nitrate ion (NO₃⁻) has a different symmetry (D₃h) than the nitrite ion (C₂v), leading to different spectral activities and peak positions. For instance, the symmetric stretch of the nitrate ion is typically found at a lower frequency (~1050 cm⁻¹) than that of the nitrite ion.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing.

The workflow for structural confirmation using these techniques is illustrated below:

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification and Crystallization synthesis->purification ir_spec FTIR Spectroscopy purification->ir_spec Sample raman_spec Raman Spectroscopy purification->raman_spec Sample xrd X-ray Crystallography purification->xrd Sample data_analysis Data Analysis and Comparison ir_spec->data_analysis raman_spec->data_analysis xrd->data_analysis structure_elucidation Structural Elucidation data_analysis->structure_elucidation

Caption: Experimental workflow for the structural confirmation of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the vibrational modes of the nitrite ion in the solid state.

  • Methodology:

    • Sample Preparation: A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) in an agate mortar. The typical sample-to-KBr ratio is 1:100.

    • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Objective: To obtain complementary vibrational data to the IR spectrum.

  • Methodology:

    • Sample Preparation: A small amount of the crystalline this compound sample is placed in a capillary tube or on a microscope slide.

    • Data Acquisition: The sample is placed in a Raman spectrometer and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the IR spectrum.

Single-Crystal X-ray Diffraction
  • Objective: To determine the precise three-dimensional atomic structure.

  • Methodology:

    • Crystal Selection: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then rotated in a beam of X-rays. The diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other structural parameters.

The logical relationship for choosing the appropriate analytical technique is outlined below:

logic_diagram start Need for Structural Information functional_groups Functional Group Identification? start->functional_groups vibrational_spectroscopy Use IR and/or Raman Spectroscopy functional_groups->vibrational_spectroscopy Yes atomic_arrangement Precise 3D Atomic Arrangement? functional_groups->atomic_arrangement No vibrational_spectroscopy->atomic_arrangement xrd Use X-ray Crystallography atomic_arrangement->xrd Yes full_confirmation Full Structural Confirmation atomic_arrangement->full_confirmation No xrd->full_confirmation

Caption: Decision diagram for selecting spectroscopic techniques.

Conclusion

References

comparing the oxidizing strength of strontium nitrite to other nitrites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced reactivity of chemical compounds is paramount. This guide provides a comparative analysis of the oxidizing strength of strontium nitrite against other common inorganic nitrites, supported by available electrochemical data and detailed experimental protocols for empirical validation.

Qualitative and Quantitative Comparison of Oxidizing Strength

The oxidizing capacity of an inorganic nitrite salt in solution is primarily determined by the nitrite anion (NO₂⁻). The cation (e.g., Sr²⁺, Na⁺, K⁺) can influence the overall properties of the salt, such as solubility and thermal stability, which can indirectly affect its reactivity. However, in aqueous solutions where these salts are fully dissociated, the primary oxidizing behavior is attributed to the nitrite ion itself.

Generally, nitrites are considered moderately strong oxidizing agents. Their oxidizing strength is evident in their ability to accept electrons and become reduced to various nitrogen species, most commonly nitric oxide (NO). The standard reduction potential for the nitrite ion to nitric oxide is approximately +0.99 V.

A direct, quantitative comparison of the oxidizing strength of this compound with other nitrites is challenging due to the limited availability of specific standard reduction potential data for this compound. However, we can infer its relative strength based on the general trends observed in the periodic table for Group 2 elements, to which strontium belongs. The reactivity of alkaline earth metals increases down the group. This trend implies that strontium is more easily oxidized than lighter elements like calcium. Consequently, the strontium cation (Sr²⁺) is a weaker oxidizing agent compared to Ca²⁺. While the nitrite anion is the primary driver of the oxidizing properties, the weaker oxidizing nature of the strontium cation suggests that the overall oxidizing strength of this compound is likely comparable to, and not significantly stronger than, other common nitrites like sodium and potassium nitrite.

For a precise quantitative comparison, experimental determination of the standard reduction potential of this compound under specific conditions is necessary.

Standard Reduction Potentials of Nitrite Ion

The following table summarizes the standard reduction potentials (E°) for relevant half-reactions involving the nitrite ion. These values provide a quantitative measure of the oxidizing strength of the nitrite ion under standard conditions (25 °C, 1 M concentration, 1 atm pressure).

Half-ReactionStandard Reduction Potential (E°) in V
NO₂⁻(aq) + 2H⁺(aq) + e⁻ → NO(g) + H₂O(l)+0.99
2HNO₂(aq) + 4H⁺(aq) + 4e⁻ → N₂O(g) + 3H₂O(l)+1.29
NO₃⁻(aq) + 2H⁺(aq) + 2e⁻ → NO₂⁻(aq) + H₂O(l)+0.835

Note: The oxidizing strength of nitrite is pH-dependent, as indicated by the presence of H⁺ ions in the half-reactions. In acidic solutions, its oxidizing power is enhanced.

Experimental Protocol: Redox Titration for Comparative Analysis

To empirically determine and compare the oxidizing strength of this compound against other nitrites, redox titration with a strong reducing agent is a reliable method.

Objective: To determine the concentration of a nitrite solution, which is indicative of its oxidizing capacity, by titrating it with a standardized solution of a reducing agent, such as ferrous ammonium sulfate.

Materials:

  • This compound

  • Sodium nitrite (for comparison)

  • Potassium nitrite (for comparison)

  • Ferrous ammonium sulfate (Mohr's salt), (NH₄)₂Fe(SO₄)₂·6H₂O

  • Sulfuric acid (concentrated)

  • Potassium permanganate (KMnO₄) solution (standardized)

  • Distilled water

  • Burette, pipette, conical flasks, beakers

  • Starch indicator solution

Procedure:

  • Preparation of Standard Ferrous Ammonium Sulfate Solution: Accurately weigh a known mass of ferrous ammonium sulfate and dissolve it in a known volume of distilled water containing a small amount of dilute sulfuric acid to prevent hydrolysis.

  • Standardization of Ferrous Ammonium Sulfate Solution: Titrate the prepared ferrous ammonium sulfate solution against a standardized potassium permanganate solution until a faint pink color persists. This will determine the exact concentration of the ferrous ammonium sulfate solution.

  • Preparation of Nitrite Solutions: Prepare solutions of known approximate concentrations of this compound, sodium nitrite, and potassium nitrite.

  • Titration of Nitrite with Ferrous Ammonium Sulfate: a. Pipette a known volume of the nitrite solution into a conical flask. b. Add an excess of the standardized ferrous ammonium sulfate solution to the flask. c. Carefully add concentrated sulfuric acid to the mixture. The nitrite will oxidize the Fe²⁺ ions to Fe³⁺ ions. d. The unreacted ferrous ions are then back-titrated with the standardized potassium permanganate solution. The endpoint is the appearance of a permanent faint pink color.

  • Calculation: a. Calculate the moles of ferrous ammonium sulfate that reacted with the potassium permanganate. b. Subtract this value from the initial moles of ferrous ammonium sulfate added to the nitrite solution to determine the moles of ferrous ammonium sulfate that reacted with the nitrite. c. From the stoichiometry of the reaction (2Fe²⁺ + NO₂⁻ + 2H⁺ → 2Fe³⁺ + NO + H₂O), calculate the moles of nitrite in the solution. d. Determine the exact concentration of the nitrite solution.

By comparing the determined concentrations for this compound, sodium nitrite, and potassium nitrite under the same experimental conditions, a direct comparison of their oxidizing strengths can be made. A higher concentration determined for a given initial mass of salt indicates a higher purity and, by extension, a more potent oxidizing agent on a per-mass basis.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard Ferrous Ammonium Sulfate C Standardize FAS with KMnO4 A->C Standardization B Prepare Nitrite Solutions (Sr(NO2)2, NaNO2, KNO2) D React Nitrite with excess FAS B->D Sample C->D Standardized Titrant E Back-titrate unreacted FAS with KMnO4 D->E Analyte F Calculate Moles of Reacted FAS E->F Endpoint Data G Determine Nitrite Concentration F->G Stoichiometry H Compare Oxidizing Strengths G->H Comparison

Caption: Workflow for comparing nitrite oxidizing strength via redox titration.

Nitrite in Biological Signaling Pathways

Nitrites, beyond their role as simple oxidizing agents, are crucial intermediates in nitric oxide (NO) signaling pathways. In biological systems, nitrite can be reduced to NO, a potent vasodilator and signaling molecule. This process is particularly important under hypoxic (low oxygen) conditions.

SignalingPathway Nitrite Nitrite (NO2-) Deoxyhemoglobin Deoxyhemoglobin (Fe2+) NO Nitric Oxide (NO) Nitrite->NO Reduction Methemoglobin Methemoglobin (Fe3+) Deoxyhemoglobin->Methemoglobin Oxidation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion Vasodilation Vasodilation cGMP->Vasodilation Physiological Response

Caption: Nitrite reduction to nitric oxide leading to vasodilation.

Conclusion

A Comparative Guide to the Thermal Analysis of Strontium Nitrite by Differential Scanning calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of strontium nitrite and its common alternatives, sodium nitrite and potassium nitrite, based on Differential Scanning Calorimetry (DSC) data. Detailed experimental protocols and a summary of key thermal events are presented to support research and development in areas where the thermal stability of inorganic nitrites is critical.

Comparative Thermal Analysis of Inorganic Nitrites

The thermal behavior of this compound, sodium nitrite, and potassium nitrite reveals distinct differences in their phase transitions, melting points, and decomposition characteristics. These properties are crucial for applications ranging from pyrotechnics to pharmaceuticals. The following table summarizes the key thermal events for these compounds as determined by DSC.

Thermal EventThis compound (Sr(NO₂)₂)Sodium Nitrite (NaNO₂)Potassium Nitrite (KNO₂)
Dehydration ~139 °C (of Sr(NO₂)₂·H₂O)N/AN/A
Phase Transition 265 °C (Orthorhombic to Cubic)[1][2]164 °C (Ferroelectric to Antiferroelectric/Paraelectric)[3][4]No significant solid-solid phase transition reported below melting.
Melting Point 364 °C[1][2]281 °C[3][4]440 °C (Decomposes)[5]
Decomposition Onset Slight decomposition before melting, significant at ~500°CAbove 330 °C[6]Begins around its melting point, significant from 550 °C[5]

Experimental Protocol: DSC Analysis of this compound

This section outlines a typical experimental protocol for the analysis of this compound using Differential Scanning Calorimetry.

Objective: To determine the temperatures and enthalpies of phase transitions, melting, and decomposition of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • This compound (Sr(NO₂)₂) powder

  • Aluminum or gold sample pans and lids

  • Inert gas supply (e.g., nitrogen or argon)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a sample pan.

  • Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere and prevent any loss of volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as argon or nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected thermal event (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition temperature (e.g., 600 °C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events corresponding to phase transitions, melting, and decomposition.

Experimental Workflow

The following diagram illustrates the logical workflow for the DSC analysis of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) encapsulate Encapsulate in Pan weigh->encapsulate setup Instrument Setup (Inert Atmosphere) encapsulate->setup program Execute Thermal Program (e.g., 10 °C/min) setup->program record Record Heat Flow vs. Temperature program->record analyze Identify & Quantify Thermal Events record->analyze

Caption: Workflow for DSC analysis of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process. In an inert atmosphere, it begins with the loss of water from the monohydrate form at around 139 °C. The anhydrous salt then undergoes a solid-solid phase transition at approximately 265 °C.[1][2] Melting occurs at about 364 °C, with slight decomposition observed even before melting.[1][2] Significant and rapid decomposition takes place at temperatures above 500 °C, ultimately yielding strontium oxide (SrO) and various nitrogen-containing gases.

The following diagram illustrates the key thermal events for this compound monohydrate upon heating.

Strontium_Nitrite_Decomposition A Sr(NO₂)₂·H₂O (Solid) B Sr(NO₂)₂ (Anhydrous, Phase II - Orthorhombic) A->B ~139 °C (Dehydration) C Sr(NO₂)₂ (Anhydrous, Phase I - Cubic) B->C ~265 °C (Phase Transition) D Sr(NO₂)₂ (Liquid) C->D ~364 °C (Melting) E SrO + Gaseous Products (NO, NO₂, N₂, N₂O) D->E >500 °C (Decomposition)

Caption: Thermal decomposition pathway of this compound monohydrate.

References

A Comparative Guide to the X-ray Diffraction Characterization of Strontium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of inorganic compounds is a cornerstone of material validation and quality control. X-ray diffraction (XRD) stands as a definitive, non-destructive technique for elucidating the crystallographic structure and phase purity of materials such as strontium nitrite (Sr(NO₂)₂).

This guide provides a comparative analysis of the XRD characterization of this compound against relevant alternatives, namely strontium nitrate (Sr(NO₃)₂) and barium nitrite monohydrate (Ba(NO₂)₂·H₂O). A notable challenge in the direct characterization of this compound is the limited availability of its experimental powder diffraction data in public scientific databases. Therefore, this guide utilizes crystallographic data from the isostructural strontium nitrate and the chemically similar barium nitrite monohydrate to provide a robust comparative framework.

Comparative Analysis of Crystallographic Data

The crystallographic properties of a compound dictate its unique X-ray diffraction pattern. A comparison of the known crystal structures of strontium nitrate and barium nitrite monohydrate offers valuable insights into the expected diffraction characteristics of this compound.

Table 1: Comparison of Crystallographic Data

PropertyStrontium Nitrate (Sr(NO₃)₂)Barium Nitrite Monohydrate (Ba(NO₂)₂·H₂O)
Chemical Formula Sr(NO₃)₂Ba(NO₂)₂·H₂O
Crystal System CubicHexagonal
Space Group Pa-3P6₁
Lattice Parameters (Å) a = 7.8220a = 7.070, c = 17.886
Calculated Density (g/cm³) 2.9863.173
Data Source PubChem CID: 24848PubChem CID: 6096945

X-ray Diffraction Patterns: A Comparative Overview

The theoretical X-ray diffraction patterns, calculated from the known crystal structures, provide a fingerprint for each compound. The following table presents the expected 2θ positions and relative intensities of the major diffraction peaks for strontium nitrate and barium nitrite monohydrate when using Copper Kα radiation (λ = 1.5406 Å).

Table 2: Prominent Calculated X-ray Diffraction Peaks (Cu Kα)

Strontium Nitrate (Sr(NO₃)₂)Barium Nitrite Monohydrate (Ba(NO₂)₂·H₂O)
**2θ (°) **d-spacing (Å)
19.84.48
22.93.88
32.62.74
38.42.34
41.22.19
45.32.00
49.81.83
52.81.73

Note: These values are calculated from crystallographic information files (CIFs) and are intended for comparative purposes.

Experimental Protocol for Powder X-ray Diffraction

Obtaining a high-quality powder XRD pattern is crucial for accurate material characterization. The following is a detailed methodology for the analysis of a crystalline inorganic salt like this compound.

1. Sample Preparation

  • Grinding: To ensure random orientation of the crystal lattice planes and to minimize peak intensity variations due to preferred orientation, the sample should be gently ground to a fine, uniform powder using an agate mortar and pestle.

  • Mounting: The powdered sample is carefully loaded into a sample holder. For optimal results, a zero-background sample holder (e.g., a single-crystal silicon wafer) is recommended to reduce background signal and improve the signal-to-noise ratio. The surface of the powder should be smooth and level with the surface of the holder.

2. Instrumentation and Data Collection

  • Instrument: A modern powder X-ray diffractometer operating in Bragg-Brentano geometry is typically employed.

  • X-ray Source: Copper Kα radiation (λ ≈ 1.5406 Å) is the most common X-ray source for powder diffraction. The X-ray tube is typically operated at 40 kV and 40 mA.

  • Optics: The incident beam optics usually consist of a divergence slit to control the illuminated area on the sample, and the diffracted beam optics may include a monochromator to remove Kβ radiation and a receiving slit.

  • Scan Parameters: The diffraction pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a count time of 1-2 seconds per step.

  • Sample Rotation: To improve the statistics of crystallite orientation, the sample is often rotated during data collection.

3. Data Analysis

  • Phase Identification: The primary analysis involves comparing the experimental diffraction pattern (the positions and relative intensities of the peaks) with entries in a comprehensive database, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD).

  • Lattice Parameter Refinement: If a matching database entry is found, the unit cell parameters can be refined using a least-squares method to obtain more precise values for the experimental sample.

  • Structure Refinement: For a more in-depth analysis, Rietveld refinement can be employed to refine the crystal structure model against the experimental powder diffraction data. This can provide detailed information about atomic positions, site occupancies, and other structural parameters.

Visualizing the XRD Workflow

The logical progression from sample to final characterization can be visualized as a clear workflow.

XRD_Characterization_Workflow cluster_preparation 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_result 4. Characterization Output p1 Crystalline Sample p2 Grinding to Fine Powder p1->p2 p3 Mounting on Holder p2->p3 d1 Powder X-ray Diffractometer p3->d1 d2 Collect Diffraction Pattern (Intensity vs. 2θ) d1->d2 a1 Raw XRD Data d2->a1 a2 Phase Identification (Database Search) a1->a2 a3 Lattice Parameter Refinement a2->a3 a4 Structural (Rietveld) Refinement a3->a4 r1 Crystal Structure, Phase Purity, and Unit Cell Parameters a4->r1

Caption: A streamlined workflow for the characterization of a crystalline material using powder X-ray diffraction.

A Comparative Guide to the Thermogravimetric Analysis of Strontium Nitrite Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability and decomposition pathways of materials is paramount. Thermogravimetric analysis (TGA) is a cornerstone technique for these investigations. This guide provides a comparative overview of the thermal decomposition of strontium nitrite, with supporting data from related alkaline earth metal nitrites, presenting key experimental findings and protocols.

Comparative Thermal Decomposition Data

The thermal decomposition of this compound and other alkaline earth metal nitrites exhibits distinct stages, including dehydration and the breakdown of the anhydrous salt. The following table summarizes the key temperature ranges and mass loss events observed during thermogravimetric analysis.

CompoundEventTemperature Range (°C)Mass Loss (%)Gaseous ProductsReference
This compound Monohydrate (Sr(NO₂)₂·H₂O) Dehydration~150~9.1H₂O
Solid-phase transition~265--
Melting~365--
Decomposition>500 (rapid >650)~47.6 (to SrO)NO, NO₂, O₂, N₂, N₂O
Calcium Nitrite (Ca(NO₂)₂) Melting~380--[1][2]
Decomposition470 - 550Not specifiedNO, Ca(NO₃)₂, CaO[1][2]
Barium Nitrite (Ba(NO₂)₂) DecompositionNot specifiedNot specifiedN₂, NO, BaO[3]

Experimental Protocol: Thermogravimetric Analysis of this compound Monohydrate

This protocol outlines a typical experimental setup for analyzing the thermal decomposition of this compound monohydrate using TGA, based on methodologies reported in the literature.

1. Instrumentation:

  • A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

  • A coupled evolved gas analysis (EGA) system, such as a mass spectrometer, is recommended for identifying gaseous decomposition products.

2. Sample Preparation:

  • Use a small sample mass (e.g., 10-30 mg) of this compound monohydrate powder to ensure uniform heating.

3. TGA Parameters:

  • Heating Rate: A linear heating rate of 10°C/min is typically employed.

  • Temperature Range: Heat the sample from ambient temperature to approximately 1000°C to ensure complete decomposition.

  • Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen (N₂), to prevent unwanted oxidative side reactions.

  • Crucible: Use an inert sample pan, such as alumina or platinum.

4. Data Analysis:

  • Record the mass loss as a function of temperature.

  • Determine the onset and peak temperatures for each mass loss event from the TGA and its derivative (DTG) curve.

  • Quantify the percentage of mass lost at each stage.

  • If using EGA, correlate the evolution of specific gases with the observed mass loss events.

Visualizing the TGA Workflow

The following diagram illustrates the logical workflow of a thermogravimetric analysis experiment for this compound decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis start Start: Obtain Sr(NO₂)₂·H₂O weigh Weigh Sample (10-30 mg) start->weigh place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with N₂ Gas load->purge heat Heat at 10°C/min to 1000°C purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot identify Identify Decomposition Stages plot->identify quantify Quantify Mass Loss identify->quantify ega Correlate with Evolved Gas Analysis (EGA) quantify->ega dehydration Dehydration (~150°C) ega->dehydration transition Phase Transition (~265°C) ega->transition melting Melting (~365°C) ega->melting decomposition Decomposition (>500°C) ega->decomposition final_product Final Product: SrO ega->final_product

References

A Comparative Guide to the Synthesis of Strontium Nitrite: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and various scientific fields requiring high-purity strontium nitrite, selecting the optimal synthesis method is crucial for efficiency and product quality. This guide provides an objective comparison of common laboratory-scale synthesis methods for this compound, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The following table summarizes the quantitative data for the primary methods of this compound synthesis identified from available literature.

Synthesis Method Reactants Yield Purity Key Reaction Conditions
Exchange ReactionStrontium hydroxide, Ammonium nitrite75-80%[1]99.8%[1]50-60°C, 4-5 hours, excess ammonium nitrite[1]
Double DecompositionStrontium chloride hexahydrate, Silver nitriteNot explicitly reportedHigh (product composition matches theoretical values)Cold (~10°C) saturated solutions, recrystallization from ethanol
Thermal Decomposition of Strontium NitrateStrontium nitrateNot a viable methodDoes not form this compound as a stable intermediate[2][3][4]High temperatures (>500°C) lead to decomposition primarily into strontium oxide[2][5]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Exchange Reaction of Strontium Hydroxide and Ammonium Nitrite

This method is based on the reaction between strontium hydroxide and ammonium nitrite to produce this compound and ammonium hydroxide.[1]

Reaction: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH[1]

Procedure:

  • A stoichiometric amount of crystalline strontium hydroxide is treated with a solution of ammonium nitrite. It is crucial to use an excess of ammonium nitrite.[1]

  • The resulting heterogeneous mixture is placed in a thermostat and maintained at a temperature of 50-60°C for 4 to 5 hours.[1]

  • Following the reaction period, the desired this compound is isolated through a series of filtration, evaporation, and salting-out processes.[1]

  • The final product is a crystalline solid with a purity of 99.8% and a melting point of 390°C.[1]

Method 2: Double Decomposition of Strontium Chloride and Silver Nitrite

This protocol involves the reaction of strontium chloride with silver nitrite, leveraging the precipitation of silver chloride to drive the reaction.

Procedure:

  • Prepare a cold (approximately 10°C) saturated solution of strontium chloride hexahydrate.

  • Dissolve silver nitrite in a minimal amount of 0.88 g cm⁻³ ammonia solution.

  • Add the silver nitrite solution drop-wise to the stirring strontium chloride solution.

  • The precipitated silver chloride is removed by filtration.

  • The resulting solution is concentrated under vacuum using a rotary evaporator to obtain white crystals of this compound monohydrate.

  • For further purification, the crystals are recrystallized from a minimum amount of ethanol. The synthesized this compound monohydrate has a determined water content of 9.1% and a nitrite content of 46.2%, which aligns well with the theoretical values.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

G cluster_0 Exchange Reaction Workflow A Mix Sr(OH)₂ with excess NH₄NO₂ solution B Incubate at 50-60°C for 4-5 hours A->B C Filtration B->C D Evaporation & Salting-out C->D E Crystalline Sr(NO₂)₂ (99.8% purity) D->E

Workflow for the exchange reaction synthesis of this compound.

G cluster_1 Double Decomposition Workflow F Prepare cold saturated solution of SrCl₂·6H₂O H Mix solutions drop-wise with stirring F->H G Prepare solution of AgNO₂ in ammonia G->H I Filter to remove AgCl precipitate H->I J Concentrate filtrate via rotary evaporation I->J K Recrystallize from ethanol J->K L Crystalline Sr(NO₂)₂·H₂O K->L

Workflow for the double decomposition synthesis of this compound.

References

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